3-Amino-1-phenyl-2-pyrazolin-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3336. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVZHYARSAVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194382 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4149-06-8 | |
| Record name | 3-Amino-1-phenyl-2-pyrazolin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4149-06-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50194382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-phenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 3-Amino-1-phenyl-2-pyrazolin-5-one: A Core Heterocyclic Scaffold
An In-depth Technical Guide for Drug Development Professionals
Abstract
3-Amino-1-phenyl-2-pyrazolin-5-one is a pivotal heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of bioactive molecules and functional materials.[1][2] Its pyrazolone core is a privileged structure in medicinal chemistry, notably found in analgesics, anti-inflammatory agents, and the neuroprotective drug Edaravone.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the condensation of phenylhydrazine and ethyl cyanoacetate. We offer an in-depth explanation of the reaction mechanism, a detailed experimental protocol, and a systematic workflow for the structural and purity verification of the final product using modern spectroscopic techniques. This document is intended to equip researchers, medicinal chemists, and process development scientists with the technical expertise required to reliably produce and validate this high-value chemical intermediate.
Introduction: The Significance of the Pyrazolone Scaffold
The pyrazolone ring system is a cornerstone in heterocyclic chemistry, renowned for its broad spectrum of biological activities.[5] Derivatives of this scaffold have been successfully developed into blockbuster drugs, highlighting its importance in pharmaceutical research. A prominent example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant used clinically to manage recovery from stroke and to treat amyotrophic lateral sclerosis (ALS).[3][6]
The subject of this guide, this compound (CAS: 4149-06-8), is a close structural analog that offers unique synthetic utility.[7] The presence of a primary amino group at the C3 position, in addition to the active methylene group at C4, provides two distinct points for chemical modification. This dual functionality makes it an invaluable intermediate for creating diverse chemical libraries and for synthesizing complex target molecules, including specialized dyes and chromogenic reagents for glycan analysis.[1][8]
This guide provides an authoritative framework for the synthesis and characterization of this compound, emphasizing the causality behind experimental choices to ensure reproducibility and high purity.
Synthesis of this compound
Principle and Rationale
The synthesis of the pyrazolone ring is classically achieved through the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl or equivalent functional group.[9] While the synthesis of Edaravone employs ethyl acetoacetate, the synthesis of its 3-amino analog requires a different β-ketoester to introduce the amine functionality. The logical and most common choice is ethyl cyanoacetate .
The reaction proceeds via a nucleophilic attack of phenylhydrazine on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. This sequence is a robust and efficient method for constructing the desired heterocyclic core. The choice of a base, such as sodium ethoxide, is critical as it facilitates the final tautomerization to the more stable pyrazolone form and ensures a high-yield reaction.
Reaction Mechanism Visualization
The following diagram illustrates the step-by-step mechanism for the formation of this compound.
Caption: Reaction mechanism for pyrazolone synthesis.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Phenylhydrazine (Reagent Grade, ≥97%)
-
Ethyl cyanoacetate (Reagent Grade, ≥98%)
-
Sodium metal
-
Absolute Ethanol (Anhydrous)
-
Diethyl ether (Anhydrous)
-
Hydrochloric acid (1 M)
-
Deionized water
Apparatus:
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In the 250 mL three-neck flask under a dry atmosphere, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (5.65 g, 50 mmol). Stir the mixture for 15 minutes at room temperature.
-
Phenylhydrazine Addition: Add phenylhydrazine (5.40 g, 50 mmol) dropwise to the mixture using the dropping funnel over a period of 20-30 minutes. An exothermic reaction will occur, and the color of the mixture may change.
-
Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly pour the cooled reaction mixture into 200 mL of ice-cold water.
-
Acidify the aqueous solution by slowly adding 1 M hydrochloric acid until the pH is approximately 5-6. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to yield a purified crystalline solid.
-
Dry the final product under vacuum to a constant weight. The expected product is a yellowish-brown or beige powder.[10][11]
-
Characterization and Quality Control
Unambiguous characterization is essential to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Characterization Workflow
The following diagram outlines the logical flow for the comprehensive analysis of the synthesized product.
Caption: Workflow for product purification and characterization.
Physical Properties
A summary of the key physical and chemical identifiers for the target compound is provided below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉N₃O | [7][10][12] |
| Molecular Weight | 175.19 g/mol | [7][10][12] |
| CAS Registry Number | 4149-06-8 | [7][13] |
| Appearance | White to brown to dark purple powder/crystal | [14] |
| Purity | >97.0% (TLC, HPLC) | [14] |
Spectroscopic Data Analysis
The combination of NMR, IR, and Mass Spectrometry provides definitive structural proof.
3.3.1. Mass Spectrometry (Electron Ionization)
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Assignment | Rationale | Reference(s) |
| 175 | [M]⁺ | Molecular Ion | [7][13] |
| 77 | [C₆H₅]⁺ | Loss of the pyrazolone ring, phenyl cation fragment | [7][13] |
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a unique fingerprint and confirms the presence of the amine, carbonyl, and aromatic moieties.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference(s) |
| 3400 - 3200 | -NH₂ | N-H Stretch | [5][15] |
| 3100 - 3000 | Ar-H | C-H Stretch | [5] |
| ~1680 | C=O | Carbonyl Stretch (Amide-like) | [5] |
| ~1600 | C=N / C=C | Ring Stretch | [5] |
| 1500 - 1400 | C=C | Aromatic Ring Stretch | [5] |
3.3.3. ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented below are typical values observed in a suitable deuterated solvent (e.g., DMSO-d₆).[13]
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 - 7.6 | Multiplet | 2H (Aromatic, ortho to N) |
| ~7.5 - 7.3 | Multiplet | 2H (Aromatic, meta to N) |
| ~7.2 - 7.0 | Multiplet | 1H (Aromatic, para to N) |
| ~5.5 | Broad Singlet | 2H (-NH₂, amine) |
| ~3.4 | Singlet | 2H (-CH₂-, methylene) |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (C5) |
| ~155 | C-NH₂ (C3) |
| ~138 | Aromatic C (ipso, attached to N) |
| ~129 | Aromatic C (meta) |
| ~125 | Aromatic C (para) |
| ~118 | Aromatic C (ortho) |
| ~40 | -CH₂- (C4) |
Conclusion
This technical guide has detailed a reliable and well-documented methodology for the synthesis of this compound. By following the outlined experimental protocol, which is grounded in established principles of heterocyclic chemistry, researchers can consistently produce this valuable intermediate. The comprehensive characterization workflow, integrating Mass Spectrometry, IR, and NMR spectroscopy, provides a robust system for verifying the structural identity and ensuring the high purity required for subsequent applications in drug discovery, materials science, and analytical chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemres.org [orgchemres.org]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. chemeo.com [chemeo.com]
- 13. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 3-Amino-1-phenyl-2-pyrazolin-5-one
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-phenyl-2-pyrazolin-5-one
Abstract: this compound (CAS No. 4149-06-8) is a pivotal heterocyclic compound, serving as a foundational scaffold in medicinal chemistry and material science.[1] Its unique structural features, including a reactive pyrazolone core, an aromatic phenyl substituent, and a key amino group, impart a versatile chemical profile. This guide provides a comprehensive exploration of its core physicochemical properties, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, structural characteristics, and analytical behavior. The narrative synthesizes experimental data with established chemical principles to explain the causality behind its properties and the methodologies used for their characterization.
Molecular Identity and Core Properties
This compound is a multifaceted molecule known by several synonyms, including 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one.[2] Its utility as a synthetic intermediate is well-established, particularly in the development of analgesics, anti-inflammatory agents, agrochemicals, and dyes.[1]
A summary of its fundamental properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃O | [1][3][4][5] |
| Molecular Weight | 175.19 g/mol | [1][3][4] |
| CAS Number | 4149-06-8 | [3][4] |
| IUPAC Name | 5-amino-2-phenyl-4H-pyrazol-3-one | [4] |
| Appearance | White to brown to dark purple powder/crystal | [1][3] |
| Purity | ≥97.0% | [2][3] |
Synthesis Pathway
The synthesis of pyrazolone derivatives is a cornerstone of heterocyclic chemistry. A common and effective method involves the condensation of a β-keto ester with phenylhydrazine. For the title compound, a related precursor, 3-methyl-1-phenyl-pyrazol-5-one, is synthesized by reacting ethyl acetoacetate with phenyl hydrazine.[6] A plausible pathway for this compound involves the reaction of ethyl cyanoacetate with phenylhydrazine, leading to the formation of the pyrazolone ring with the requisite amino group at the C3 position.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol describes a generalized procedure for the synthesis of a pyrazolone ring system, which is the core of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.
-
Addition of β-Keto Ester Derivative: To the stirring solution, add ethyl cyanoacetate (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Structural Analysis: Tautomerism
A critical physicochemical feature of pyrazolones is their ability to exist in different tautomeric forms.[7] The equilibrium between these forms is influenced by the solvent, pH, temperature, and the nature of substituents on the pyrazolone ring.[7][8] For this compound, three primary tautomers are possible: the CH-form, the OH-form (an aromatic pyrazolol), and the NH-form.
-
CH-form (Amide): 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
-
OH-form (Enol): 5-amino-2-phenyl-1H-pyrazol-3-ol
-
NH-form (Imine): 3-amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
Studies on related 1-substituted pyrazolin-5-ones have shown that the relative stability is often in the order of CH > NH > OH.[7] The presence of electron-donating groups at the C3 position, such as the amino group, tends to shift the equilibrium towards the CH form.[7] In nonpolar solvents, pyrazolol tautomers can form dimers stabilized by intermolecular hydrogen bonds, while in polar solvents like DMSO, these dimers tend to dissociate into monomers.[9]
Caption: Tautomeric equilibrium of this compound.
Physical and Chemical Data
The physical properties of the compound are essential for its handling, formulation, and application in various chemical processes.
| Property | Value | Method/Source |
| Melting Point | 206 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[10] |
| logP (Octanol/Water) | 0.696 | Crippen Method[11] |
| log₁₀ws (Water Solubility) | -1.55 (mol/L) | Crippen Method[11] |
| Ionization Energy | 7.40 - 7.70 eV | NIST Webbook[11] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
NMR Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data for the title compound is not detailed in the provided search results, theoretical calculations and data from analogous structures allow for a robust prediction of its spectral features.[12][13]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the CH₂ protons on the pyrazolone ring (around δ 3.0-4.0 ppm), and a broad signal for the NH₂ protons. The exact chemical shifts are highly dependent on the solvent and the predominant tautomeric form.[9]
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbon (C=O) above δ 160 ppm, carbons of the phenyl ring between δ 115-140 ppm, and carbons of the pyrazolone ring.[9][14]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Theoretical studies on pyrazolone derivatives provide insight into their vibrational frequencies.[13]
-
N-H Stretch: The amino group (NH₂) will exhibit characteristic stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretches from the phenyl group are expected just above 3000 cm⁻¹. Aliphatic C-H stretches from the CH₂ group will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl group of the pyrazolone ring is expected around 1650-1700 cm⁻¹. The position of this band can be influenced by hydrogen bonding and tautomerism.[14]
-
C=N and C=C Stretches: Vibrations for the C=N and aromatic C=C bonds will appear in the 1500-1600 cm⁻¹ region.
-
Sample Preparation: Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 175.19.[4][5] The NIST WebBook provides access to the electron ionization mass spectrum for this compound.[5]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate positively charged ions.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Crystallographic Data
While a crystal structure for the title compound itself was not found in the initial search, data for a closely related derivative, 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one (C₁₂H₁₃N₃O), provides valuable insights into the molecular geometry and intermolecular interactions of the core pyrazolone structure.[15]
In this derivative, the phenyl and pyrazole rings are nearly coplanar, with a dihedral angle of 7.5(2)°.[15] A crucial feature of the crystal packing is the formation of intermolecular N—H···O hydrogen bonds involving the amino group, which link the molecules into a three-dimensional network.[15] This highlights the importance of hydrogen bonding in the solid-state structure of aminopyrazolones.
| Crystal Data (for C₁₂H₁₃N₃O derivative) | |
| Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 |
| Crystal System | Orthorhombic |
| Cell Dimensions | a = 22.557 Å, b = 26.291 Å, c = 7.528 Å |
| Cell Volume | 4465 ų |
| Key Feature | Intermolecular N—H···O hydrogen bonds forming a 3D framework. |
| (Data sourced from Acta Crystallographica Section E)[15] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. chemeo.com [chemeo.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. jocpr.com [jocpr.com]
- 14. mdpi.com [mdpi.com]
- 15. 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-1-phenyl-2-pyrazolin-5-one CAS 4149-06-8 properties
An In-Depth Technical Guide to 3-Amino-1-phenyl-2-pyrazolin-5-one (Edaravone)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Neuroprotective Agent
This compound (CAS: 4149-06-8), more widely known in the pharmaceutical realm as Edaravone, is a versatile pyrazolone derivative that has garnered significant attention for its potent antioxidant and neuroprotective properties.[1][2] Initially developed in the late 1980s in Japan for the treatment of acute ischemic stroke, its therapeutic applications have since expanded, most notably to include the management of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[3][4][5][6]
Marketed under brand names like Radicava®, Edaravone is considered a first-in-class medication by the U.S. Food and Drug Administration (FDA).[3] Its unique structure and mechanism as a powerful free radical scavenger place it at the forefront of research into therapies for oxidative stress-related pathologies.[7][8][9] Beyond its well-documented clinical uses in neurology, the compound also serves as a valuable intermediate in the synthesis of dyes and pigments and as a reagent in analytical chemistry, highlighting its broader utility in various scientific fields.[10][11]
This guide provides a comprehensive technical overview of Edaravone, delving into its physicochemical properties, mechanism of action, synthesis, and key applications, offering field-proven insights for professionals in research and drug development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and formulation. Edaravone presents as a white to brownish crystalline powder.[10][12] Its properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 4149-06-8 | [13][14] |
| Molecular Formula | C₉H₉N₃O | [12][14][15] |
| Molecular Weight | 175.19 g/mol | [12][14][15] |
| IUPAC Name | 5-amino-2-phenyl-4H-pyrazol-3-one | [15] |
| Synonyms | Edaravone, 1-Phenyl-3-amino-5-pyrazolone, 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one | [14][15][16] |
| Melting Point | 210-215 °C (decomposes) | [13][17] |
| Appearance | White to brown to dark purple crystalline powder | [10][11][12] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [18] |
| pKa | 7.0 | [19] |
| LogP | 0.696 (Crippen Method) | [20] |
Synthesis Workflow
The synthesis of pyrazolone derivatives is a well-established process in organic chemistry. One common pathway to synthesize this compound involves the condensation reaction of a hydrazine derivative with a β-keto ester or a similar precursor. A representative synthesis workflow is outlined below.
Caption: Generalized synthesis workflow for this compound.
This process typically involves reacting phenylhydrazine with ethyl cyanoacetate in the presence of a base, leading to a cyclocondensation reaction that forms the core pyrazolone ring structure. The specific reaction conditions can be optimized to improve yield and purity.
Mechanism of Action: A Potent Radical Scavenger
The therapeutic efficacy of Edaravone is primarily attributed to its potent antioxidant activity.[1] While its exact mechanism in ALS is not fully understood, it is known to be a powerful free radical scavenger that mitigates the damaging effects of oxidative stress, a key pathological feature in many neurodegenerative diseases.[3][7]
Edaravone's neuroprotective actions are multifaceted:
-
Direct Radical Scavenging: It effectively neutralizes highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), which can cause widespread damage to cells.[2][6][8]
-
Inhibition of Lipid Peroxidation: By scavenging peroxyl radicals, Edaravone breaks the chain reaction of lipid peroxidation, a process where free radicals attack lipids within cell membranes, leading to loss of membrane integrity and cell death.[7][21]
-
Anti-inflammatory Properties: The compound has been shown to reduce inflammation by mitigating the activation of microglia (the brain's immune cells) and decreasing the production of pro-inflammatory cytokines.[7]
The anionic form of Edaravone, which is favored at physiological pH (pKa ≈ 7.0), is particularly effective at donating an electron to neutralize free radicals.[19][21] This process protects neurons and other cells from oxidative damage that contributes to the pathophysiology of conditions like ischemic stroke and ALS.[7][8]
Caption: Edaravone's mechanism as a free radical scavenger to confer neuroprotection.
Applications in Drug Development and Research
Edaravone's proven ability to combat oxidative stress has established it as a critical therapeutic agent and a valuable tool in research.
-
Neurodegenerative Diseases: Edaravone is approved for the treatment of ALS, where it has been shown to slow the decline in physical function.[5][22] Its initial approval in Japan and other countries was for mitigating brain damage following an acute ischemic stroke, where it helps to reduce secondary injury caused by reperfusion.[3][9][23]
-
Pharmaceutical Intermediate: The pyrazolone core is a versatile scaffold in medicinal chemistry. Edaravone serves as a key starting material or intermediate in the synthesis of novel compounds with potential anti-inflammatory, analgesic, and other therapeutic properties.[10][11]
-
Analytical Chemistry: The compound acts as a heterobifunctional chromogenic reagent. It can be used to derivatize other molecules, such as reducing glycans, to facilitate their detection and quantification via techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[24]
-
Biochemical Research: It is employed in laboratory settings for studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify potential new therapeutic targets.[10]
Experimental Protocol: DPPH Radical Scavenging Assay
To quantitatively assess the antioxidant capacity of Edaravone, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, reliable, and straightforward method. This protocol provides a step-by-step guide for its implementation.[25][26]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant.
Materials and Reagents:
-
This compound (Edaravone)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate spectrophotometer
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of Edaravone in methanol.
-
Prepare a 1 mM stock solution of ascorbic acid in methanol.
-
Prepare a 0.1 mM (100 µM) working solution of DPPH in methanol. Keep this solution protected from light.
-
-
Assay Protocol:
-
Create a series of dilutions of the Edaravone and ascorbic acid stock solutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
In a 96-well microplate, add 100 µL of each concentration of the Edaravone and ascorbic acid solutions to separate wells. Perform in triplicate.
-
Prepare a control well by adding 100 µL of methanol.
-
To each well, add 100 µL of the 100 µM DPPH methanolic solution. The final volume in each well will be 200 µL.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Prepare a blank for each sample concentration by mixing 100 µL of the sample solution with 100 µL of methanol (without DPPH) to account for any intrinsic color of the sample.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (methanol + DPPH).
-
A_sample is the absorbance of the test sample (Edaravone/Ascorbic Acid + DPPH), corrected for the blank.
-
-
Plot the % Inhibition against the concentration of Edaravone and the positive control.
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for Edaravone and ascorbic acid from the dose-response curve.
-
Analytical Methodologies
Accurate identification and quantification of this compound are crucial for quality control, pharmacokinetic studies, and research.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of Edaravone.[9] A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric or formic acid).[16][27] Detection is commonly performed using a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially when analyzing biological matrices like plasma, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[9][24] This technique allows for precise quantification of Edaravone and its metabolites.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for basic quantification, though it is less specific than chromatographic methods.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation of the compound's identity, particularly after synthesis.
Conclusion
This compound, or Edaravone, stands as a testament to the successful development of a targeted antioxidant therapy. Its journey from a treatment for stroke to a key therapeutic for ALS underscores the critical role of mitigating oxidative stress in complex neurological disorders. For researchers and drug development professionals, Edaravone not only represents an effective neuroprotective agent but also serves as a versatile chemical scaffold and an important research tool. A deep understanding of its properties, mechanism, and analytical methods is essential for leveraging its full potential in developing the next generation of therapies for neurodegenerative and oxidative stress-related diseases.
References
- 1. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edaravone - Wikipedia [en.wikipedia.org]
- 4. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. fishersci.fi [fishersci.fi]
- 15. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one | SIELC Technologies [sielc.com]
- 17. This compound | 4149-06-8 [chemicalbook.com]
- 18. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemeo.com [chemeo.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Separation of 2-Pyrazoline, 3-amino-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Diverse Biological Landscape of Pyrazolinone Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Potential of a Versatile Scaffold
The pyrazolinone core, a five-membered heterocyclic motif, represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets have cemented its status as a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of the significant biological activities exhibited by pyrazolinone derivatives, offering a blend of mechanistic insights and practical experimental guidance for researchers, scientists, and drug development professionals. Our focus is to transcend a mere recitation of facts, instead providing a causal understanding of why certain experimental choices are made and how to rigorously validate the observed biological activities.
Section 1: Anticancer Activity: Targeting Aberrant Signaling Pathways
The proliferation of cancer cells is often driven by dysregulated signaling pathways. Pyrazolinone derivatives have emerged as potent agents capable of intercepting these pathways, thereby inducing cell cycle arrest and apoptosis.
Mechanism of Action: Inhibition of the PI3K/Akt/ERK1/2 Signaling Cascade
A prominent mechanism through which pyrazolinone derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its overactivation is a common feature in many human cancers.[4][5]
Certain pyrazolinone chalcones have been shown to effectively inhibit PI3K and Akt, key nodes in this cascade.[1][2][3] The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger. This, in turn, blocks the recruitment and activation of Akt. Downstream, this can also lead to the inhibition of the Raf-1/ERK1/2 signaling pathway, further contributing to the suppression of cancer cell proliferation and metastasis.[2] The disruption of these pathways can lead to an increase in the expression of pro-apoptotic proteins like Bax and p53, and a decrease in the expression of anti-apoptotic proteins like Bcl-2, ultimately tipping the balance towards programmed cell death.[2]
Caption: Inhibition of the PI3K/Akt/ERK1/2 pathway by pyrazolinone derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic and antiproliferative effects of pyrazolinone derivatives are quantified to determine their potency and selectivity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolinone Chalcone (6b) | Caco (Colon) | 23.34 ± 0.14 | [1][2] |
| Pyrazolinone-pyrazole derivative (27) | MCF7 (Breast) | 16.50 | |
| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrazolinone derivatives in the appropriate cell culture medium. Remove the overnight medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[6]
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours in the incubator to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Section 2: Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli. Pyrazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[10]
Mechanism of Action: Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX)
The anti-inflammatory action of many pyrazolinone derivatives is attributed to their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10][11] These enzymes are pivotal in the biosynthesis of prostaglandins (PGs) and leukotrienes (LTs), respectively, which are potent mediators of inflammation.[10]
COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[10] The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with the inhibition of COX-1.[10] Some pyrazole-hydrazone derivatives have shown better COX-2 inhibitory activity and selectivity than the standard drug celecoxib.[11]
Caption: Inhibition of COX and LOX pathways by pyrazolinone derivatives.
Quantitative Assessment of Anti-inflammatory Activity
The in vivo anti-inflammatory efficacy of pyrazolinone derivatives is often evaluated using the carrageenan-induced paw edema model.
| Compound Class | Animal Model | Dose | % Edema Inhibition | Reference |
| Pyrazole-hydrazone (4f) | Rat | Varies | 15-20% | [11] |
| Celecoxib (Reference) | Rat | Varies | 15.7-17.5% | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and highly reproducible method for screening acute anti-inflammatory activity.[12][13]
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema.[13][14] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[15]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the pyrazolinone derivatives (test groups), a standard anti-inflammatory drug like indomethacin (standard group), or the vehicle (control group) via the appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[16]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Section 3: Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazolinone derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[17][18][19]
Mechanism of Action: Disruption of Essential Cellular Processes
The precise antimicrobial mechanisms of pyrazolinone derivatives are still under investigation, but several modes of action have been proposed. These electron-rich compounds are thought to interfere with essential cellular processes in microorganisms.[18] Some studies suggest that they may disrupt the bacterial cell wall.[20] Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis.[20] For certain pyrazole derivatives, the inhibition of bacterial DNA gyrase has been identified as a potential target.[20]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial potency of pyrazolinone derivatives is determined by their Minimum Inhibitory Concentration (MIC).
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Pyrazoline derivative (5) | S. aureus | 64 | [18] |
| 2-Pyrazoline derivative (19) | S. aureus | 64 | [18] |
| 2-Pyrazoline derivative (24) | S. aureus | 64 | [18] |
| 2-Pyrazoline derivative (22) | E. faecalis | 32 | [18] |
| 2-Pyrazoline derivative (24) | E. faecalis | 32 | [18] |
| 2-Pyrazoline derivative (5) | C. albicans | 64 | [18] |
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[21][22]
Principle: Serial dilutions of the test compound are prepared in a liquid broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after incubation.[21][22]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of the pyrazolinone derivative. Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[21] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[21]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[21] The results can also be read using a microplate reader.
Section 4: Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain. Pyrazolinone derivatives have shown promise as anticonvulsant agents, with the ability to suppress seizure activity in preclinical models.
Mechanism of Action: Enhancement of GABAergic Inhibition
While the exact anticonvulsant mechanisms of many pyrazolinone derivatives are not fully elucidated, evidence suggests that some may exert their effects by modulating the function of the GABAA receptor.[23] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[24][25] Potentiation of GABAA receptor function leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. Some aryl pyrazole derivatives have been shown to bind to the GABAA receptor and potentiate GABA-evoked chloride currents, which may contribute to their anticonvulsant effects.[23]
Quantitative Assessment of Anticonvulsant Activity
The anticonvulsant efficacy of pyrazolinone derivatives is often assessed using the maximal electroshock (MES) seizure test.
| Compound Class | Animal Model | ED50 (mg/kg) | Reference |
| Pyrazolyl Semicarbazone (5m) | Mouse | 42.4 |
ED50: The median effective dose, which is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[26][27][28]
Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure, characterized by a tonic hindlimb extension.[28] A test compound is considered to have anticonvulsant activity if it prevents this tonic extension phase.[26]
Step-by-Step Protocol:
-
Animal Preparation: Use male Swiss albino mice, acclimated to the laboratory environment.
-
Compound Administration: Administer the pyrazolinone derivative or vehicle control to groups of mice via the desired route.
-
Electrode Application: At the time of peak effect of the drug, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[28]
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using an electroconvulsive shock apparatus.[28]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.[26]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value of the test compound using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Conclusion: A Scaffold for Future Innovations
The pyrazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant, underscore the remarkable versatility of this chemical entity. This guide has provided a comprehensive overview of the key mechanisms of action and the practical experimental protocols necessary for the robust evaluation of pyrazolinone derivatives. By understanding the "why" behind the "how," researchers and drug development professionals can more effectively harness the potential of this remarkable scaffold to address unmet medical needs. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying biology, will undoubtedly pave the way for the next generation of pyrazolinone-based medicines.
References
- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. turkjps.org [turkjps.org]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 28. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
A Spectroscopic Guide to the Structural Elucidation of 3-Amino-1-phenyl-2-pyrazolin-5-one: An In-depth Technical Analysis for Researchers
Introduction: The Significance of 3-Amino-1-phenyl-2-pyrazolin-5-one
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazolone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. A thorough understanding of its structural features is paramount for the rational design of novel therapeutics and for quality control in its synthesis and application. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in unraveling the molecular architecture of this important compound. A critical aspect that will be addressed is the phenomenon of tautomerism, which significantly influences its chemical reactivity and spectroscopic behavior.
Molecular Structure and Tautomerism
This compound (C₉H₉N₃O, Molar Mass: 175.19 g/mol ) can exist in several tautomeric forms due to the mobility of protons within the molecule.[1] The three principal tautomers are the amino-CH form, the imino-NH form, and the imino-OH form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Understanding this tautomeric equilibrium is crucial as it dictates the molecule's spectroscopic signature and its interactions with biological targets.
Caption: Tautomeric forms of this compound.
Spectroscopic techniques are invaluable tools for identifying the predominant tautomeric form under specific conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10-100 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Interpretation of UV-Vis Spectra: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The phenyl ring and the pyrazolone ring system constitute the principal chromophores. The position and intensity of the absorption bands can be influenced by the solvent polarity, which can alter the energy levels of the molecular orbitals and shift the tautomeric equilibrium. For instance, in polar solvents, hydrogen bonding can stabilize the ground and excited states to different extents, leading to solvatochromic shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or as a mull in Nujol. For solution-state analysis, a suitable solvent with minimal IR absorption in the regions of interest should be used.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes.
Interpretation of FT-IR Spectra: The FT-IR spectrum of this compound will display characteristic absorption bands for its various functional groups. The presence and position of these bands can help in confirming the structure and identifying the predominant tautomeric form.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretching (Amino group) | 3400-3200 | Indicates the presence of the primary amino group. The presence of two bands in this region is characteristic of a primary amine. |
| C-H Stretching (Aromatic) | 3100-3000 | Corresponds to the C-H bonds of the phenyl ring. |
| C-H Stretching (Aliphatic) | 3000-2850 | Corresponds to the C-H bonds of the pyrazolone ring's CH₂ group. |
| C=O Stretching (Amide) | 1700-1650 | A strong absorption band indicative of the carbonyl group in the pyrazolone ring. Its position can be affected by hydrogen bonding. |
| C=N Stretching | 1650-1550 | Characteristic of the imine bond in the pyrazolone ring. |
| C=C Stretching (Aromatic) | 1600-1450 | Corresponds to the carbon-carbon double bonds within the phenyl ring. |
| N-H Bending (Amino group) | 1650-1580 | Bending vibration of the primary amino group. |
The exact positions of these peaks can vary depending on the physical state of the sample and the extent of intermolecular hydrogen bonding. For instance, in the solid state, strong hydrogen bonding can lead to a broadening and shifting of the N-H and C=O stretching bands to lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is a common choice due to its ability to dissolve a wide range of compounds.[4]
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts (δ), integration, and multiplicity of the signals.
Interpretation of ¹H NMR Spectra: The ¹H NMR spectrum of this compound in DMSO-d₆ has been reported with the following assignments[5]:
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl H-2,6 | 7.83 | multiplet | 2H |
| Phenyl H-3,5 | 7.33 | multiplet | 2H |
| Phenyl H-4 | 7.04 | multiplet | 1H |
| NH₂ | 6.40 | singlet | 2H |
| H-4 (CH₂) | 3.59 | broad singlet | 2H |
The signals for the phenyl protons appear in the aromatic region (7.0-8.0 ppm). The broad singlet for the amino protons is exchangeable with D₂O. The methylene protons of the pyrazolone ring appear as a broad singlet, suggesting that in the amino-CH tautomer, these protons are chemically equivalent.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Analyze the chemical shifts (δ) of the carbon signals.
Interpretation of ¹³C NMR Spectra: The ¹³C NMR spectrum of this compound in DMSO-d₆ has been reported with the following assignments[5]:
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 167.9 |
| C-5 | 157.1 |
| Phenyl C-1 | 138.9 |
| Phenyl C-3,5 | 128.5 |
| Phenyl C-4 | 123.1 |
| Phenyl C-2,6 | 117.5 |
| C-4 | 38.7 (broad) |
The downfield signals at 167.9 and 157.1 ppm are assigned to the carbonyl carbon (C-5) and the carbon bearing the amino group (C-3), respectively. The signals for the phenyl carbons appear in the aromatic region (117-139 ppm). The aliphatic carbon of the pyrazolone ring (C-4) appears as a broad signal at 38.7 ppm.
Caption: A typical workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Interpretation of Mass Spectra: The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 175, which corresponds to its molecular weight.[6] The fragmentation pattern provides valuable structural information.
Proposed Fragmentation Pathway:
Caption: A simplified proposed fragmentation pathway for this compound.
-
m/z 175 ([M]⁺): The molecular ion.
-
m/z 105: Loss of the C₃H₄NO moiety from the molecular ion, resulting in the [C₆H₅N₂]⁺ fragment.
-
m/z 77: Loss of a nitrogen molecule (N₂) from the m/z 105 fragment, leading to the phenyl cation [C₆H₅]⁺.
-
m/z 70: Loss of the C₆H₅N₂ moiety from the molecular ion, resulting in the [C₃H₄NO]⁺ fragment.
-
m/z 52: Loss of a water molecule from the m/z 70 fragment, leading to the [C₃H₂N]⁺ fragment.
The presence of these characteristic fragment ions in the mass spectrum provides strong evidence for the structure of this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound requires a synergistic approach, integrating data from multiple techniques. UV-Vis spectroscopy provides insights into the electronic structure, while FT-IR spectroscopy confirms the presence of key functional groups. High-resolution NMR spectroscopy offers a detailed map of the proton and carbon framework, and mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation. By carefully analyzing and correlating the data from these techniques, researchers can confidently elucidate the structure of this compound and gain a deeper understanding of its chemical properties, which is essential for its application in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. This compound [webbook.nist.gov]
3-Amino-1-phenyl-2-pyrazolin-5-one solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Amino-1-phenyl-2-pyrazolin-5-one in Organic Solvents
Abstract
This compound, known widely in pharmaceutical contexts as Edaravone, is a potent free-radical scavenger utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility—a critical parameter in drug formulation, purification, and delivery system design.[2] Characterized as a Biopharmaceutics Classification System (BCS) Class IV drug, its poor aqueous solubility presents significant challenges.[2] This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents, synthesizing experimental data with theoretical modeling to offer a predictive and practical framework for formulation development and process chemistry.
Introduction: The Significance of Solubility in Edaravone Development
The process of taking a drug from a synthesized active pharmaceutical ingredient (API) to a viable therapeutic product is a complex journey where physicochemical properties dictate the path. For this compound (Edaravone), solubility is not merely a data point but a cornerstone of its development. Crystallization, a primary method for API purification, is fundamentally a solubility-driven process.[1] Selecting an appropriate solvent system is crucial for controlling crystal morphology, purity, and yield. Furthermore, in formulation science, especially for parenteral and oral dosage forms, achieving the desired drug concentration depends entirely on understanding its dissolution behavior in various excipients and solvent systems.
This guide delves into the solubility of Edaravone in neat (pure) and binary organic solvent systems, providing the foundational data and theoretical understanding necessary for rational solvent selection and process optimization.
Physicochemical Properties Influencing Solubility
The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. The structure of this compound (Figure 1) contains a phenyl ring, a pyrazolone core, and an amino group, creating distinct regions of varying polarity and hydrogen-bonding potential.
-
Molecular Formula: C₉H₉N₃O[3]
-
Molecular Weight: 175.19 g/mol [3]
-
Melting Point: ~206 °C[4]
-
Key Structural Features: The molecule possesses both hydrogen bond donors (the amino group and the N-H in the pyrazolone ring) and acceptors (the carbonyl oxygen and nitrogen atoms). This amphiprotic nature allows for complex interactions with a range of solvents.
The principle of "like dissolves like" is a useful starting point. Solvents that can effectively engage in hydrogen bonding and match the polarity of Edaravone are generally better candidates for achieving high solubility.
Quantitative Solubility Profile in Neat Organic Solvents
Extensive research has been conducted to quantify the solubility of Edaravone in a wide array of organic solvents using the static gravimetric or isothermal saturation method.[1][5] The data, typically measured across a temperature range (e.g., 283.15 K to 323.15 K), consistently shows that solubility increases with temperature, indicating an endothermic dissolution process.[5]
The following table summarizes the mole fraction solubility (x₁) of Edaravone in various pure organic solvents at 298.15 K (25 °C), providing a comparative baseline for solvent selection.
| Solvent | Mole Fraction (x₁) at 298.15 K | Reference |
| 1,2-Dichloroethane | 0.04168 | [5] |
| Ethyl Lactate | 0.03918 | [5] |
| 2-Butanone (MEK) | 0.03722 | [5] |
| Dichloromethane | ~0.0688 | [6] |
| N,N-Dimethylformamide (DMF) | ~0.158 (in a DES with ChCl) | [7] |
| Dimethyl Sulfoxide (DMSO) | 0.0757 | [2] |
| 3-Methyl-1-butanol | 0.02609 | [5] |
| 4-Methyl-2-pentanone | 0.02432 | [5] |
| Methyl Acetate | 0.02372 | [5] |
| Propyl Acetate | 0.02279 | [5] |
| Dimethyl Carbonate | 0.02011 | [5] |
| Butyl Acetate | 0.01953 | [5] |
| Ethyl Acetate | 0.0102 (at 293.15K) | [1][8] |
| Isopropyl Acetate | 0.01621 | [5] |
| Isobutyl Acetate | 0.01419 | [5] |
| n-Propanol | 0.00031 | [1][8] |
| Ethanol | 0.00029 | [1][8] |
| Methanol | 0.00039 | [1][8] |
| Acetonitrile | 0.00018 | [1][8] |
| Hexane | 0.00052 | [5] |
| Water | 0.00005 (at 293.15K) | [1] |
Note: Solubility values can vary slightly between studies due to experimental conditions and analytical methods. The value for Dichloromethane is cited as a benchmark for high solubility.[6] Deep Eutectic Solvents (DES) like the one containing DMF show exceptionally high solubility.[7]
Theoretical Frameworks for Solubility
While experimental data is definitive, theoretical models provide predictive power and deeper insight into the molecular interactions governing solubility.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a semi-empirical method to predict miscibility and solubility by deconstructing the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10]
δT² = δD² + δP² + δH²
The core principle is that substances with similar HSP values (a small "distance" in 3D Hansen space) are likely to be miscible.[11] The HSP of a solute can be determined by assessing its solubility in a range of well-characterized solvents.[11] For Edaravone, analysis shows that solvent polarity is a dominant factor influencing its solubility, aligning with HSP theory.[5] Solvents with a balanced profile that matches Edaravone's parameters will exhibit the highest dissolving power.
Thermodynamic Models for Data Correlation
To accurately represent experimental solubility data across different temperatures and solvent compositions, several thermodynamic models are employed. These models are essential for process simulation and optimization in an industrial setting.
-
Modified Apelblat Model: This model is widely used to correlate the solubility of a solute in pure solvents as a function of temperature. It has demonstrated excellent correlation results for Edaravone solubility data.[5]
-
Jouyban-Acree Model: For binary solvent mixtures, the Jouyban-Acree model is a powerful tool for correlating solubility with both temperature and solvent composition.[8][12] It is particularly useful for describing systems that exhibit cosolvency, where the solubility of the solute is greater in a mixture of solvents than in either individual pure solvent.[8][13]
-
NRTL and UNIQUAC Models: These are activity coefficient models that can also be used to correlate solid-liquid equilibrium data, providing a more rigorous thermodynamic description of the system.[5]
The successful application of these models reveals that the dissolution process of Edaravone is spontaneous and entropy-driven.[5]
Factors Influencing Solubility: A Visual Representation
The solubility of Edaravone is not governed by a single variable but by a combination of interacting factors related to the solute, the solvent, and the system conditions.
Caption: Key factors influencing the dissolution of Edaravone in organic solvents.
Experimental Protocol: Isothermal Saturation Method
This protocol outlines the benchmark shake-flask (isothermal saturation) method for accurately determining the equilibrium solubility of Edaravone. This method's trustworthiness lies in its direct measurement of solubility at equilibrium and the ability to verify the solid phase.
Objective: To determine the equilibrium mole fraction solubility of Edaravone in a selected organic solvent at a constant temperature.
Materials & Equipment:
-
This compound (purity >98%)[2]
-
High-purity organic solvent (e.g., HPLC grade)
-
Jacketed glass equilibrium vessels or screw-cap vials
-
Thermostatic water bath with precise temperature control (±0.1 K)
-
Magnetic stirrer and stir bars or an orbital shaker
-
Analytical balance (±0.0001 g)
-
Syringes with micropore filters (e.g., 0.22 μm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
-
Powder X-ray Diffractometer (PXRD) for solid-phase analysis
Methodology:
-
Preparation:
-
Set the thermostatic water bath to the desired experimental temperature (e.g., 298.15 K). Allow the system to stabilize.
-
Place a known volume (e.g., 10 mL) of the selected organic solvent into several equilibrium vessels.
-
-
Achieving Saturation:
-
Add an excess amount of Edaravone powder to each vessel. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Seal the vessels tightly to prevent solvent evaporation.
-
Place the vessels in the thermostatic bath and begin continuous agitation (stirring or shaking) to facilitate dissolution.
-
Causality: Continuous agitation is critical to reduce the mass transfer boundary layer around the solid particles, accelerating the system's approach to equilibrium. The time required to reach equilibrium can vary from hours to days depending on the solvent-solute system. Preliminary kinetic studies are recommended to determine the minimum required time (typically 24-72 hours).
-
-
Equilibration and Sampling:
-
Allow the system to equilibrate under constant agitation for the predetermined time (e.g., 48 hours).
-
After equilibration, cease agitation and allow the vessels to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe fitted with a micropore filter.
-
Causality: Pre-warming the syringe to the experimental temperature and filtering the sample are crucial self-validating steps. This prevents the precipitation of the solute due to temperature changes during sampling and removes any suspended micro-particles, ensuring that only the dissolved solid is analyzed.
-
-
Gravimetric Analysis:
-
Immediately transfer the filtered sample into a pre-weighed weighing bottle and record the total mass (sample + bottle).
-
Place the open bottle in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60 °C).
-
Dry the residue to a constant mass.
-
Record the final mass of the bottle plus the dried Edaravone residue.
-
Calculate the masses of the dissolved Edaravone and the solvent by subtraction. Convert these masses to moles to determine the mole fraction solubility.
-
-
Solid Phase Verification (Trustworthiness Step):
-
After the experiment, recover the remaining undissolved solid from the equilibrium vessels.
-
Wash the solid with a solvent in which Edaravone is poorly soluble (e.g., hexane) and dry it.
-
Analyze the solid using PXRD and compare the pattern to that of the original, raw Edaravone.
-
Causality: This step is mandatory to ensure the solid phase did not undergo a polymorphic transformation or form a solvate during the experiment.[1] A change in the solid form would mean the measured solubility corresponds to the new form, not the original API, invalidating the data for the initial substance.
-
Conclusion
The solubility of this compound is a multifaceted property critical to its pharmaceutical development. This guide has synthesized key experimental data and theoretical models to provide a robust framework for understanding and predicting its behavior in organic solvents. High solubility is observed in polar aprotic solvents like DMSO and 1,2-dichloroethane, while lower solubility is found in alcohols and non-polar solvents like hexane.[2][5] The use of thermodynamic models like the Jouyban-Acree and modified Apelblat equations allows for accurate data correlation, essential for chemical process design.[5][8] By employing rigorous experimental protocols that include critical validation steps like solid-phase analysis, researchers can generate reliable data to guide solvent selection for crystallization, formulation, and drug delivery, ultimately accelerating the development of this important therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hansen-solubility.com [hansen-solubility.com]
- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. kinampark.com [kinampark.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Amino-1-phenyl-2-pyrazolin-5-one: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS No: 4149-06-8), a pivotal heterocyclic compound. We will delve into its molecular structure, physicochemical properties, and tautomeric forms. A detailed, field-tested protocol for its synthesis via the condensation of ethyl cyanoacetate and phenylhydrazine is presented, complete with a mechanistic exploration. The guide further explores the compound's significant role as a synthetic intermediate in the development of pharmaceuticals, particularly analgesics and anti-inflammatory agents, and its applications in dye chemistry and analytical sciences. By contextualizing its properties with those of the structurally related neuroprotective drug Edaravone, we illuminate its potential biological activities, focusing on antioxidant mechanisms. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, serving as an authoritative resource on this versatile chemical scaffold.
Introduction and Core Concepts
This compound is a pyrazolone derivative that has garnered significant interest within the scientific community. Its molecular architecture, featuring a phenyl group, an amine substituent, and a reactive pyrazolone ring, makes it a highly versatile precursor for a wide array of more complex molecules.[1] It serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Notably, its structural similarity to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), suggests a promising potential for analogous biological activity.[2][3] This guide aims to provide a detailed exploration of its chemical identity, a reliable synthesis protocol, and an overview of its current and potential applications.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its reactivity and potential applications. Here, we outline the key structural and physical attributes of this compound.
Chemical Formula and Structure
The molecular formula for this compound is C₉H₉N₃O .[2][4][5] Its structure consists of a five-membered pyrazolinone ring, with a phenyl group attached to one nitrogen atom (N-1) and an amino group at the C-3 position.
IUPAC Name: 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one[6][7] Synonyms: 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, 1-Phenyl-3-amino-5-pyrazolone[2][8]
Tautomerism
Pyrazolones are known to exist in different tautomeric forms, and this compound is no exception. The molecule can exist in keto-enol and imine-enamine forms. The equilibrium between these tautomers is influenced by the solvent and the physical state. The primary tautomeric forms are the NH, OH, and CH forms. This phenomenon is crucial as it affects the molecule's reactivity and its mechanism of action in biological systems.[4] The ability of the related drug, Edaravone, to exist in keto-enol tautomeric forms is considered vital for its radical-scavenging activity.[9]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 4149-06-8 | [2][4][8] |
| Molecular Weight | 175.19 g/mol | [2][4][5] |
| Appearance | White to brown or dark purple crystalline powder | [4][5] |
| Melting Point | 210-218 °C (with decomposition) | [10] |
| Molecular Formula | C₉H₉N₃O | [2][4][5] |
| pKa (Predicted) | 3.38 ± 0.50 | [11] |
| LogP (Octanol/Water) | 0.696 (Crippen Method) | [12] |
| Water Solubility (LogS) | -1.55 (Crippen Method) | [12] |
| SMILES | NC1=NN(C(=O)C1)C1=CC=CC=C1 | [6][12] |
| InChI Key | LPOVZHYARSAVIZ-UHFFFAOYSA-N | [6][8][12] |
Synthesis and Mechanism
The synthesis of this compound is a classic example of heterocyclic chemistry, involving a condensation reaction. The most established and reliable method utilizes phenylhydrazine and ethyl cyanoacetate as starting materials.
Experimental Protocol
This protocol is adapted from the robust and verified procedure published in Organic Syntheses.
Causality Statement: The use of sodium ethoxide as a base is critical. It deprotonates the active methylene group of ethyl cyanoacetate, generating a nucleophilic enolate that readily attacks the phenylhydrazine. At least two equivalents of the base are necessary to drive the reaction to completion.
Protocol:
-
Preparation of Sodium Ethoxide: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium metal in 800 mL of absolute ethanol. The reaction is highly exothermic and should be performed with caution.
-
Addition of Reagents: To the hot sodium ethoxide solution, add 113 g (1 mole) of ethyl cyanoacetate, followed by 108 g (1 mole) of phenylhydrazine.
-
Reaction: Stir the mixture vigorously and heat it in an oil bath at approximately 120°C for 16 hours. This extended heating period ensures the completion of the cyclization reaction.
-
Work-up: a. Remove the majority of the ethanol via rotary evaporation under reduced pressure. b. Dissolve the resulting residue in 1 liter of warm water (around 50°C). c. Cool the solution to room temperature and extract it with three 100 mL portions of diethyl ether to remove any unreacted phenylhydrazine and other non-polar impurities. d. Acidify the aqueous phase by adding 100 mL of glacial acetic acid. This protonates the pyrazolone salt, causing the product to precipitate.
-
Purification: a. Cool the acidified solution in an ice bath and collect the crude product by filtration. b. Wash the filter cake with 100 mL of 95% ethanol. c. For further purification, transfer the solid to a flask, boil it with 500 mL of 95% ethanol, cool the suspension, and filter again. d. Wash the purified solid with ethanol and dry to yield 76–82 g (43–47%) of tan, crystalline 1-phenyl-3-amino-5-pyrazolone.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reaction Mechanism
The synthesis proceeds through a base-catalyzed condensation followed by an intramolecular cyclization (nucleophilic acyl substitution).
-
Deprotonation: Sodium ethoxide abstracts an acidic proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion attacks the terminal nitrogen of phenylhydrazine.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization where the other nitrogen atom of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester group.
-
Elimination: A molecule of ethanol is eliminated, leading to the formation of the stable five-membered pyrazolone ring.
Caption: Key steps in the synthesis mechanism.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons of the phenyl ring. A singlet for the CH₂ group on the pyrazolone ring and a broad singlet for the NH₂ protons would also be present.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon (~170 ppm), the carbon bearing the amino group (~155 ppm), and carbons of the phenyl ring (118-140 ppm). The methylene carbon would appear further upfield.
-
FTIR: Key vibrational bands would include N-H stretching from the amino group (~3300-3500 cm⁻¹), C=O stretching of the pyrazolone ring (~1670-1700 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).[13][14]
-
Mass Spectrometry: The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 175).[8]
Applications in Research and Development
The utility of this compound stems from its reactive nature, allowing it to serve as a scaffold for diverse molecular architectures.
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those with analgesic and anti-inflammatory properties.[1] The pyrazolone core is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs). The amino group provides a convenient handle for further functionalization to create libraries of derivatives for drug screening.
Dyestuff and Pigment Industry
Historically, pyrazolone derivatives have been fundamental in the development of azo dyes. The active methylene group in the pyrazolone ring can be coupled with diazonium salts to produce brightly colored azo compounds, which have applications as dyes for textiles and pigments.[1]
Analytical Chemistry
The compound has been investigated as a derivatizing agent in analytical chemistry. For instance, it can be used as a chromogenic reagent to label reducing glycans for analysis by HPLC and mass spectrometry.[15] This application is crucial for functional glycomics studies, where sensitive detection of carbohydrates is required.[15]
Biological Activity and Therapeutic Potential: The Edaravone Connection
The most compelling aspect of this compound's potential is its structural analogy to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Edaravone is a powerful antioxidant and free radical scavenger.[3] Its mechanism of action involves donating an electron to neutralize highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), thereby mitigating oxidative stress and preventing lipid peroxidation.[3][6]
Oxidative stress is a key pathological process in numerous neurodegenerative diseases. By scavenging ROS, Edaravone protects neurons from damage.[9] One of the key pathways involved is the Nrf2/ARE signaling pathway, a major regulator of cellular antioxidant responses.[9][16] Edaravone has been shown to activate this pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[9][16]
Given the shared pyrazolone core, it is highly plausible that this compound also possesses antioxidant properties. The amino group may even modulate this activity. A recent study investigating the antioxidant mechanism of Edaravone and its amine analogs, including 3-amino-1-phenyl-1H-pyrazol-5-ol (a tautomer of the title compound), confirmed its ability to react with peroxyl radicals, primarily through a hydrogen atom transfer (HAT) mechanism.[2]
Antioxidant Signaling Pathway
Caption: Putative antioxidant mechanism via ROS scavenging and Nrf2 pathway activation.
Conclusion
This compound is a compound of significant academic and industrial importance. Its straightforward synthesis, coupled with the versatile reactivity of its pyrazolone ring and amino group, establishes it as a valuable intermediate in diverse fields. The structural and mechanistic parallels with the neuroprotective drug Edaravone highlight a compelling avenue for future research into its own therapeutic potential as an antioxidant. This guide has consolidated the essential technical information on its structure, synthesis, and applications, providing a solid foundation for researchers and developers working with this important heterocyclic scaffold.
References
- 1. afinitica.com [afinitica.com]
- 2. Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. A10862.22 [thermofisher.com]
- 8. This compound [webbook.nist.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound | 4149-06-8 [chemicalbook.com]
- 11. This compound CAS#: 4149-06-8 [m.chemicalbook.com]
- 12. chemeo.com [chemeo.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
fundamental reactions of 3-Amino-1-phenyl-2-pyrazolin-5-one
An In-depth Technical Guide to the Fundamental Reactions of 3-Amino-1-phenyl-2-pyrazolin-5-one
Authored by a Senior Application Scientist
Foreword: The Versatility of a Pyrazolone Core
This compound (CAS: 4149-06-8) is more than a mere chemical intermediate; it is a foundational scaffold in modern synthetic chemistry.[1][2] Its unique structural arrangement, featuring a primary amino group, an active methylene site, and a lactam function within a pyrazole ring, imparts a rich and varied reactivity. This guide provides an in-depth exploration of the core reactions of this molecule, moving beyond simple procedural lists to explain the mechanistic underpinnings and strategic considerations that guide its application in research and development. For professionals in drug discovery and materials science, a deep understanding of this molecule's reactivity is paramount for innovation.[2]
The reactivity of this compound is significantly influenced by its ability to exist in several tautomeric forms. The equilibrium between the keto (NH and CH) and enol (OH) forms dictates the nucleophilic and electrophilic character of different sites on the molecule, a critical factor in designing synthetic pathways.[3][4][5]
Part 1: Synthesis of the this compound Scaffold
The most prevalent and efficient route to this pyrazolone core is a variation of the classic Knorr Pyrazole Synthesis .[6][7][8] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] In this specific case, phenylhydrazine is reacted with an active methylene compound possessing a nitrile group, such as ethyl cyanoacetate, followed by cyclization.
The causality behind this choice lies in the differential reactivity of the carbonyl and nitrile groups. The reaction typically proceeds via an initial nucleophilic attack of the phenylhydrazine on the ester carbonyl, followed by an intramolecular cyclization involving the other nitrogen atom and the nitrile group, which then hydrolyzes to form the amino-pyrazolone structure.
Diagram: Knorr-type Synthesis of the Pyrazolone Core
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. name-reaction.com [name-reaction.com]
Methodological & Application
Synthesis of Schiff Bases from 3-Amino-1-phenyl-2-pyrazolin-5-one: A Comprehensive Guide for Researchers
Introduction: The Versatile Pyrazolone Scaffold
The 3-Amino-1-phenyl-2-pyrazolin-5-one moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The presence of a reactive primary amino group at the C3 position makes it an ideal starting material for the synthesis of Schiff bases (imines), which are formed through condensation with various aldehydes and ketones. These Schiff base derivatives often exhibit enhanced biological potency, making them attractive targets for novel therapeutic agents.
This guide provides a comprehensive overview of the synthesis, characterization, and applications of Schiff bases derived from this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.
Mechanism of Schiff Base Formation: An Acid-Catalyzed Condensation
The formation of a Schiff base from this compound and an aldehyde is a classic example of a nucleophilic addition-elimination reaction, which is typically acid-catalyzed.[1] The reaction proceeds through a two-part mechanism involving the formation of a carbinolamine intermediate followed by its dehydration to yield the final imine product.[1]
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the aldehyde's carbonyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the 3-amino group of the pyrazolinone acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the final, neutral Schiff base product.
The overall reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that azeotropically removes water.[2]
References
Application Notes & Protocols: The Strategic Use of 3-Amino-1-phenyl-2-pyrazolin-5-one in Advanced Dye Synthesis
Introduction: Unveiling a Cornerstone of Chromophore Chemistry
In the vast landscape of synthetic colorants, pyrazolone derivatives stand out as a class of heterocyclic compounds with exceptional versatility and significance. Among these, 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS 4149-06-8), also known as 1-phenyl-3-aminopyrazol-5-one, has emerged as a critical building block in the synthesis of high-performance dyes.[1] Its utility spans from traditional azo dyes, which constitute the largest class of synthetic colorants, to more specialized methine and cyanine dyes.[2][3]
The reactivity of this molecule is governed by a unique structural arrangement: an active methylene group at the C4 position, an amino functional group at C3, and a phenyl-substituted heterocyclic ring. This configuration provides multiple reactive sites, allowing chemists to strategically construct complex chromophoric systems. The resulting dyes are renowned for their high tinctorial strength, bright hues, and often superior fastness properties compared to dyes derived from simpler carbocyclic components.[2] This guide provides an in-depth exploration of the chemical principles and detailed protocols for leveraging this compound in the synthesis of diverse dye classes, tailored for researchers and professionals in chemical and materials development.
Section 1: Core Chemical Principles & Safety Mandates
The Role of Tautomerism in Reactivity
Understanding the reactivity of this compound necessitates an appreciation of its tautomeric nature. Pyrazolones can exist in several forms, primarily the CH-form, NH-form, and OH-form. For dye synthesis, the most crucial aspect is the reactivity of the C4 position. In the presence of a base, the methylene group at C4 is readily deprotonated, forming a highly nucleophilic carbanion. This carbanion is the key reactive species that attacks electrophiles, such as diazonium salts in azo coupling or carbonyl groups in condensation reactions, to form the final dye structure.[4] Spectroscopic studies confirm that the resulting azo dyes often exist in a keto-hydrazo tautomeric form, which significantly influences their spectral properties and stability.[2][4]
Mandatory Safety & Handling Protocols
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhalation of dust or fumes.[6][7]
-
Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible substances.[6][7]
-
Spill & Exposure Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Section 2: Application in Azo Dye Synthesis
The most prominent application of this compound is as a coupling component in the synthesis of azo dyes. This process is a cornerstone of industrial dye chemistry, involving a two-stage reaction sequence: diazotization and azo coupling.[3]
General Workflow: Azo Dye Synthesis
The synthesis follows a logical and well-established pathway. First, a primary aromatic amine is converted into a diazonium salt. This highly electrophilic salt is then reacted with the nucleophilic this compound to form the stable azo dye.
References
Application Notes & Protocols: Asymmetric Michael Addition of Pyrazolinone Derivatives
Introduction: The Strategic Importance of Pyrazolinone Scaffolds in Modern Drug Discovery
The pyrazolinone motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence stems from a unique combination of structural rigidity, synthetic accessibility, and a remarkable capacity for diverse pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and CNS-related effects.[1][2][4] The functionalization of the pyrazolinone ring, particularly at the C-4 position, is a highly effective strategy for generating novel molecular entities with therapeutic potential.[1][5]
Among the most powerful and atom-economical methods for C-C bond formation at this position is the Michael addition reaction.[6][7] This conjugate addition of a pyrazolinone nucleophile to an α,β-unsaturated compound (a Michael acceptor) provides direct access to complex chiral molecules.[5][8] The development of asymmetric organocatalysis has revolutionized this transformation, enabling the synthesis of highly enantioenriched pyrazolinone derivatives with precise control over stereochemistry, a critical factor in determining a drug's efficacy and safety profile.[8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the organocatalyzed asymmetric Michael addition of pyrazolinone derivatives. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and summarize the reaction's scope and limitations.
Reaction Mechanism: A Tale of Tautomers and Bifunctional Catalysis
The success of the asymmetric Michael addition of pyrazolinones hinges on understanding their tautomeric nature and the intricate role of the organocatalyst. Pyrazolin-5-ones exist in three tautomeric forms: the CH, OH, and NH forms. The nucleophilic character at the C-4 position, essential for the Michael addition, arises primarily from the CH-form's enolate-like character.[5]
The most effective catalysts for this transformation are often bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramide scaffolds.[9][10][11] These catalysts possess both a Brønsted acid moiety (e.g., the thiourea or squaramide NH groups) and a Lewis base/Brønsted base site (e.g., a tertiary amine).
The catalytic cycle can be understood through the following key steps:
-
Dual Activation: The bifunctional catalyst simultaneously activates both the pyrazolinone and the Michael acceptor. The acidic moiety of the catalyst hydrogen bonds to the Michael acceptor (e.g., the nitro group of a nitroalkene), increasing its electrophilicity. Concurrently, the basic site of the catalyst deprotonates the pyrazolinone, facilitating the formation of the nucleophilic enolate intermediate.[7][12][13]
-
Stereocontrolled C-C Bond Formation: The chiral scaffold of the catalyst creates a highly organized, chiral environment for the reaction. The pyrazolinone enolate and the activated Michael acceptor are brought into close proximity in a specific orientation, dictating the stereochemical outcome of the nucleophilic attack. The enolate adds to the β-carbon of the Michael acceptor in a conjugate fashion.
-
Protonation and Catalyst Regeneration: Following the C-C bond formation, the resulting intermediate is protonated, often by the acidic catalyst itself or by a proton source in the reaction medium, to yield the final product. This step also regenerates the catalyst, allowing it to enter a new catalytic cycle.
This dual activation model explains the high efficiency and stereoselectivity observed in these reactions, even at low catalyst loadings.[9][10]
Figure 1: Generalized mechanism of the organocatalyzed Michael addition of pyrazolinones.
Detailed Experimental Protocol: Organocatalytic Michael Addition of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to β-nitrostyrene
This protocol is a representative example for the asymmetric Michael addition, utilizing a cinchona alkaloid-derived squaramide catalyst. Researchers should note that optimization of reaction conditions (solvent, temperature, catalyst loading) may be necessary for different substrates.
Materials and Equipment
-
Reagents:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
trans-β-Nitrostyrene
-
Cinchona-derived squaramide organocatalyst (e.g., quinine- or quinidine-derived)[9][10]
-
Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)[8]
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Reagents for column chromatography (e.g., silica gel, hexane, ethyl acetate)
-
-
Equipment:
-
Oven-dried glassware (reaction vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Rotary evaporator
-
Chromatography columns
-
High-performance liquid chromatography (HPLC) with a chiral stationary phase for enantiomeric excess (ee) determination
-
Nuclear magnetic resonance (NMR) spectrometer
-
High-resolution mass spectrometer (HRMS)
-
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Michael addition.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 4 mL glass vial equipped with a magnetic stir bar, add the cinchona-derived squaramide catalyst (e.g., 0.01 mmol, 5 mol%).
-
Addition of Reactants: Sequentially add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.2 mmol, 1.0 equiv) and the Michael acceptor, trans-β-nitrostyrene (0.24 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial. The vial is then sealed and the reaction mixture is stirred at room temperature (approximately 25 °C).
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Aliquots of the reaction mixture can be spotted on a TLC plate and eluted with a suitable solvent system (e.g., hexane/ethyl acetate = 3:1). The disappearance of the starting materials and the appearance of a new product spot indicate reaction progression.
-
Workup: Once the reaction is complete (typically within 24-48 hours, as determined by TLC), the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the desired Michael adduct.
-
Characterization: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Scope and Versatility: A Survey of Substrates
The organocatalyzed Michael addition of pyrazolinones is a versatile reaction applicable to a wide range of substrates. The following table summarizes representative examples from the literature, showcasing the broad applicability of this protocol.
| Entry | Pyrazolinone (R¹, R²) | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 3-Me, 1-Ph | β-Nitrostyrene | Squaramide (5) | Toluene | 24 | 95 | 88 | [14] |
| 2 | 3-Me, 1-Ph | 2-Enoylpyridine | Cinchonidine Squaramide (10) | CH₂Cl₂ | 48 | 88 | 96 | [11] |
| 3 | 3-Me, 1-(p-Cl-Ph) | β-Nitrostyrene | Squaramide (1) | CH₂Cl₂ | 12 | >99 | 92 | [10] |
| 4 | 3-Ph, 1-Ph | Chalcone | Primary Amine (15) | CHCl₃ | 14 | 87 | 90 | [8] |
| 5 | 3-Me, 4-Me, 1-Ph | β-Nitrostyrene | Squaramide (0.25) | Toluene | 48 | 95 | 94 | [5] |
| 6 | 3-Me, 1-Ph | N-Pyrazolyl Maleimide | Quinine-Thiourea (10) | DCM | 0.5 | 99 | 96 | [15] |
This table is a curated representation and not exhaustive.
Conclusion and Future Outlook
The asymmetric Michael addition of pyrazolinone derivatives stands as a robust and highly efficient method for the synthesis of chiral, biologically relevant molecules. The use of bifunctional organocatalysts provides a powerful platform for achieving high yields and excellent stereoselectivities under mild reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Future advancements in this field will likely focus on the development of novel catalytic systems with even greater efficiency and broader substrate scope, as well as the application of this methodology in the synthesis of complex natural products and next-generation therapeutics.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
Application Note: 3-Methyl-1-phenyl-2-pyrazolin-5-one (PMP) as a High-Performance Chromogenic Reagent for Glycan Analysis
An in-depth guide for researchers, scientists, and drug development professionals.
This document provides a comprehensive technical guide on the application of 3-Methyl-1-phenyl-2-pyrazolin-5-one, commonly known as PMP, for the derivatization of glycans. PMP labeling enables highly sensitive analysis of monosaccharides, oligosaccharides, and released glycans from glycoproteins by enhancing their detectability in UV-based chromatography and mass spectrometry.
Introduction: The Challenge and Opportunity in Glycan Analysis
Glycans, complex carbohydrates that decorate proteins and lipids, are pivotal in a vast array of biological processes, from cell-cell recognition and immune responses to pathogenesis and cancer progression. The structural complexity and inherent lack of a strong chromophore make the sensitive detection and quantification of glycans a significant analytical challenge[1][2]. Chemical derivatization of the glycan's reducing end is a cornerstone of glycoanalysis, introducing a tag that facilitates robust separation and sensitive detection[3].
Among the various labeling agents, 1-phenyl-3-methyl-5-pyrazolone (PMP) has emerged as a particularly effective reagent. Unlike methods such as reductive amination which require acidic conditions and risk the loss of labile sialic acid residues, PMP derivatization proceeds under mild alkaline conditions, ensuring the integrity of the complete glycan structure is preserved[4]. This characteristic makes PMP an invaluable tool for comprehensive glycan profiling, monosaccharide composition analysis, and quantitative glycomics.
A Note on Nomenclature: The reagent discussed herein is 1-phenyl-3-methyl-5-pyrazolone (PMP) . A related compound, 3-amino-1-phenyl-2-pyrazoline-5-ketone (PAP), is a heterobifunctional reagent that can react via two different mechanisms[5]. This guide focuses exclusively on the well-established and widely utilized PMP reagent, which reacts via a Michael addition mechanism.
Principle of PMP Derivatization: A Robust Chemical Foundation
The derivatization of glycans with PMP is a two-step chemical process that occurs at the reducing terminus of the carbohydrate. The reaction is performed under alkaline conditions, which catalyzes an initial aldol condensation followed by a Michael addition[6]. This results in the stable covalent attachment of two PMP molecules to each glycan molecule, a 2:1 stoichiometry that is crucial for consistent analysis[6].
The key advantages of this mechanism are:
-
Preservation of Sialic Acids: The alkaline reaction environment prevents the acid-catalyzed hydrolysis of sialic acids, which are often critical terminal residues on N- and O-linked glycans[4].
-
Enhanced Detection: The attached phenyl groups act as a strong chromophore, allowing for sensitive UV detection around 245-250 nm[7][8].
-
Improved Mass Spectrometry Performance: PMP derivatization significantly enhances the ionization efficiency of glycans in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry[9].
-
Versatile Separation: The resulting derivatives are amenable to high-resolution separation using robust reversed-phase high-performance liquid chromatography (RP-HPLC)[1][10].
An important methodological improvement involves the use of a volatile base, such as aqueous ammonia, instead of sodium hydroxide[7][11]. Excess ammonia can be easily removed by vacuum centrifugation, which simplifies sample preparation for mass spectrometry by eliminating the need for a separate desalting step[7][11].
Experimental Protocols
The following protocols provide step-by-step methodologies for the two most common applications of PMP labeling: monosaccharide composition analysis and one-pot O-glycan release and profiling.
This protocol is used to determine the molar ratio of constituent monosaccharides from a purified polysaccharide or glycoprotein.
Step 1: Acid Hydrolysis of the Glycan/Glycoprotein
-
Place 50-100 µg of the lyophilized sample into a screw-cap reaction vial.
-
Add 200 µL of 2 M trifluoroacetic acid (TFA).
-
Seal the vial tightly and incubate at 110°C for 4 hours to release the monosaccharides[7].
-
Cool the vial to room temperature.
-
Dry the sample completely using a vacuum centrifuge or a stream of dry nitrogen to remove the TFA.
-
Re-dissolve the dried hydrolysate in 50 µL of deionized water for derivatization.
Step 2: PMP Derivatization
-
Prepare a 0.5 M PMP solution in methanol and a 0.6 M NaOH solution or a 28% ammonia solution.
-
To the 50 µL aqueous monosaccharide sample, add 50 µL of 0.6 M NaOH (or 200 µL of 28% ammonia solution) and 100 µL of 0.5 M PMP in methanol[10][12].
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 70°C for 30 to 100 minutes in a water bath or heating block[10][12]. The optimal time may vary depending on the specific monosaccharides being analyzed[13].
-
After incubation, cool the reaction to room temperature.
-
Neutralize the reaction by adding 50 µL of 0.6 M HCl (if NaOH was used). If ammonia was used, proceed directly to drying.
-
Dry the sample completely in a vacuum centrifuge.
Step 3: Sample Cleanup (Liquid-Liquid Extraction)
-
Re-dissolve the dried, neutralized sample in 200 µL of deionized water.
-
Add 200 µL of chloroform (or diethyl ether) and vortex vigorously for 1 minute to extract excess PMP reagent[14][15].
-
Centrifuge at 3,000 x g for 2 minutes to separate the phases.
-
Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides.
-
Repeat the extraction two more times to ensure complete removal of the unreacted reagent.
-
Filter the final aqueous solution through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis[7].
| Parameter | Recommended Condition | Rationale |
| Base | 28% Ammonia Solution | Volatile base simplifies cleanup for MS analysis[11]. |
| PMP Concentration | 0.2 M - 0.5 M | Ensures the reaction proceeds to completion[10]. |
| Temperature | 70 - 73°C | Optimal temperature for efficient derivatization[13][14]. |
| Time | 30 - 120 min | Sufficient time for labeling; can be optimized for specific sugars[10][14]. |
This advanced protocol allows for the simultaneous release of O-linked glycans from a glycoprotein and their immediate derivatization, preventing the degradation (peeling) of the freshly released glycans[15][16].
-
Dissolve approximately 100 µg of the glycoprotein in a solution of 10% aqueous ammonia and an organic solvent such as dimethylformamide (50/50, v/v)[16].
-
Add the PMP methanolic solution to a final concentration of 0.5 M.
-
Incubate the mixture at 70°C for up to 24 hours. The extended time is required for the β-elimination release of the O-glycans[16].
-
After incubation, neutralize the solution with acetic acid.
-
Perform a liquid-liquid extraction with chloroform three times to remove excess PMP and lipids. The PMP-labeled O-glycans will remain in the aqueous phase[15][16].
-
Desalt the final aqueous phase using a C18 solid-phase extraction (SPE) cartridge[16].
-
Dry the sample and reconstitute it in the initial mobile phase for LC-MS analysis.
Analytical Methodologies and Data Interpretation
The analysis of PMP-labeled glycans is typically performed using RP-HPLC with UV detection or, for more detailed structural information, LC-MS.
This is the standard method for quantifying monosaccharide composition.
| Parameter | Typical Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1 M Ammonium Acetate Buffer (pH 5.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient (e.g., 15-25% B)[7] |
| Flow Rate | 0.8 - 1.0 mL/min[7] |
| Column Temp. | 25 - 30°C[7] |
| Detection | 245 nm or 250 nm[7] |
Data Interpretation: By running a standard mixture of PMP-labeled monosaccharides, a calibration curve can be generated for each sugar. The molar ratios in the unknown sample are determined by integrating the peak areas and comparing them against the standards[12][17].
Coupling HPLC to a mass spectrometer provides molecular weight information and fragmentation data for structural confirmation.
-
Ionization: ESI in positive ion mode is typically used. The protonated precursor ion will correspond to the mass of the glycan plus two PMP molecules ([M+2PMP+H]⁺)[10].
-
Fragmentation: In tandem MS (MS/MS), a characteristic fragment ion at m/z 175.0, corresponding to the protonated PMP tag ([PMP+H]⁺), is often the most abundant product ion and is used for quantification in Multiple Reaction Monitoring (MRM) mode[10][18]. Other fragments arise from cleavage of glycosidic bonds, providing sequence information.
-
Quantitative Glycomics: For relative quantification between samples, a stable isotope-labeled version of the reagent, d5-PMP, can be used. One sample is labeled with d0-PMP and the other with d5-PMP. The samples are then mixed, and the relative abundance of the resulting 10 Da-separated peak pairs in the mass spectrum reflects the relative abundance of each glycan in the original samples[19][20].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Yield | - Incomplete hydrolysis or sample release.- Incorrect pH for derivatization (not sufficiently alkaline).- Degraded PMP reagent. | - Verify hydrolysis conditions (TFA concentration, temp, time).- Ensure the final reaction mixture is strongly alkaline (pH > 10).- Use fresh, high-quality PMP reagent. |
| Poor Chromatographic Separation | - Inappropriate mobile phase or gradient.- Column degradation. | - Optimize the acetonitrile percentage in the mobile phase.- Try a different buffer system or pH.- Replace the HPLC column. |
| Large Unidentified Peaks | - Excess PMP reagent not fully removed.- Contaminants from the sample matrix. | - Repeat the liquid-liquid extraction step to ensure complete PMP removal.- Consider using an SPE cleanup step for complex samples. |
| Signal Suppression in MS | - High salt concentration from non-volatile buffers (e.g., phosphate).- Co-eluting contaminants. | - Use a volatile buffer system like ammonium acetate or ammonium formate.- If using NaOH for derivatization, ensure a thorough desalting step is performed.- Optimize chromatographic separation to resolve the analyte from interfering species. |
Conclusion
Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a powerful, reliable, and versatile technique in the field of glycoanalysis. Its ability to quantitatively label reducing glycans under mild, alkaline conditions makes it superior for analyses where the preservation of acid-labile structures like sialic acids is critical. The resulting PMP-glycan conjugates exhibit excellent stability and are ideally suited for high-resolution separation by RP-HPLC and sensitive detection by UV and mass spectrometry. From routine monosaccharide composition analysis to advanced quantitative O-glycomic profiling, the PMP labeling methodology provides a robust platform for researchers in basic science and biopharmaceutical development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 3. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric O-glycan analysis after combined O-glycan release by beta-elimination and 1-phenyl-3-methyl-5-pyrazolone labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 10. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 14. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot nonreductive O-glycan release and labeling with 1-phenyl-3-methyl-5-pyrazolone followed by ESI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DiLeuPMP: a multiplexed isobaric labeling method for quantitative analysis of O-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relative quantitation of glycans using stable isotopic labels 1-(d0/d5) phenyl-3-methyl-5-pyrazolone by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: A Guide to Antimicrobial Activity Screening of Novel Pyrazoline Compounds
Introduction: The Pressing Need for Novel Antimicrobial Agents
Pyrazoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] Notably, their significant potential as antimicrobial agents has garnered substantial interest.[2][3][4] Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized through versatile and efficient routes, making them attractive candidates for drug discovery pipelines.[4]
The escalating crisis of antimicrobial resistance (AMR) poses a formidable threat to global public health, rendering conventional treatments for infectious diseases increasingly ineffective.[4] This situation creates an urgent and continuous need for the discovery and development of new therapeutic agents with novel mechanisms of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel pyrazoline compounds for antimicrobial activity, from initial synthesis and characterization to quantitative assessment of their inhibitory and cidal effects.
Part 1: Synthesis and Structural Elucidation of Pyrazoline Candidates
The foundation of any successful screening campaign is the purity and confirmed identity of the test compounds. A common and robust method for synthesizing pyrazoline derivatives involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine or its substituted derivatives.[1][5][6][7]
General Synthetic Pathway:
The classical synthesis involves a base-catalyzed Claisen-Schmidt condensation between an appropriate aldehyde and ketone to form a chalcone intermediate. This intermediate is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent, often with acid catalysis, to yield the final pyrazoline structure.[7]
Causality Behind Characterization: Before any biological evaluation, the unambiguous confirmation of the chemical structure and purity of the synthesized pyrazoline is paramount. Impurities could lead to false-positive results or mask the true activity of the target compound.
Essential Characterization Protocols:
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. The disappearance of the chalcone's carbonyl (C=O) stretch and the appearance of a C=N stretch (typically 1590-1624 cm⁻¹) are indicative of pyrazoline ring formation.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For a 2-pyrazoline ring, the protons at the C-4 and C-5 positions typically present a characteristic ABX spin system in the ¹H-NMR spectrum, appearing as three distinct doublet of doublets signals, which unequivocally confirms the pyrazoline structure.[9] The chemical shifts of the pyrazoline ring carbons in the ¹³C-NMR spectrum provide further structural confirmation.[10]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming that the desired reaction has occurred. The molecular ion peak [M]+ or protonated molecular peak [M+H]+ should correspond to the calculated molecular mass of the target pyrazoline.[6][8]
-
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should align with the calculated values for the proposed molecular formula, further validating the compound's identity and purity.[5]
Part 2: A Hierarchical Workflow for Antimicrobial Screening
A tiered or hierarchical screening approach is an efficient strategy to identify promising candidates from a library of newly synthesized compounds. This workflow begins with a broad qualitative test to quickly identify active compounds, followed by more rigorous quantitative assays to characterize their potency.
Caption: Hierarchical workflow for antimicrobial screening.
Part 3: Detailed Experimental Protocols
These protocols are based on standards established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[11][12][13]
Protocol 1: Agar Disk Diffusion Assay (Primary Qualitative Screen)
This method, also known as the Kirby-Bauer test, is a simple, rapid, and cost-effective way to qualitatively screen compounds for antimicrobial activity.[14][15]
-
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the zone of inhibition (ZOI)—will form around the disk.[16][17]
-
Materials:
-
Test pyrazoline compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 6 mm paper disks.
-
Mueller-Hinton Agar (MHA) plates.[15]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile saline (0.85%).
-
0.5 McFarland turbidity standard.[16]
-
Sterile cotton swabs, forceps.
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Vortex to create a homogeneous suspension. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[18] Allow the plate to dry for 3-5 minutes.[18]
-
Disk Preparation and Application: Aseptically apply a known volume (e.g., 20 µL) of the pyrazoline solution (e.g., at a concentration of 100 µg/mL) onto a sterile paper disk. Allow the solvent to evaporate completely in a sterile environment. Using sterile forceps, place the impregnated disk onto the inoculated MHA plate, pressing gently to ensure full contact.[15][18]
-
Controls: Include a positive control disk (a known antibiotic like Ciprofloxacin) and a negative control disk (impregnated only with the solvent, e.g., DMSO) on each plate.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[15][16]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm), including the disk diameter.[19] A zone of inhibition indicates that the compound has antimicrobial activity. Compounds showing significant zones are selected for quantitative testing.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]
-
Principle: A standardized inoculum of the test microorganism is challenged with serial dilutions of the pyrazoline compound in a liquid growth medium within a 96-well microtiter plate.[23][24]
-
Materials:
-
Active pyrazoline compounds.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL in the well).
-
Multichannel pipette.
-
-
Step-by-Step Methodology:
-
Preparation of Serial Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a stock solution of the pyrazoline compound at twice the highest desired final concentration. Add 100 µL of this stock to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard the final 50 µL from well 10. d. Well 11 serves as the positive control (growth control), containing 50 µL of CAMHB but no drug. e. Well 12 serves as the negative control (sterility control), containing 100 µL of CAMHB with no drug and no bacteria.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the drug and the inoculum 1:2, achieving the final desired concentrations. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the pyrazoline compound in which there is no visible growth.[20][21]
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[25]
-
Principle: Following the MIC test, aliquots from the wells showing no visible growth are subcultured onto fresh agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[26][27]
-
Step-by-Step Methodology:
-
Subculturing: From the clear wells of the MIC plate (the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[26][27]
-
Caption: Workflow from MIC to MBC determination.
Part 4: Data Presentation and Interpretation
Summarizing results in a clear, tabular format is essential for comparison and analysis.
Table 1: Representative Antimicrobial Activity Data for Novel Pyrazolines
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PZ-001 | S. aureus | 22 | 8 | 16 | 2 | Bactericidal |
| PZ-001 | E. coli | 10 | 64 | >128 | >2 | Bacteriostatic |
| PZ-002 | S. aureus | 8 | 128 | >128 | - | Low Activity |
| PZ-002 | E. coli | 19 | 16 | 64 | 4 | Bactericidal |
| Ciprofloxacin | S. aureus | 25 | 1 | 2 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 30 | 0.5 | 1 | 2 | Bactericidal |
Interpreting the Results:
-
MIC Value: A lower MIC value indicates higher potency; less compound is required to inhibit microbial growth.[21]
-
MBC/MIC Ratio: This ratio is crucial for classifying the compound's effect.
-
Susceptibility vs. Resistance: For novel compounds, clinical breakpoints (the concentrations that define an organism as "Susceptible," "Intermediate," or "Resistant") are not yet established.[23][29] Initial interpretation relies on comparing the MIC values to those of standard antibiotics and assessing them in the context of achievable therapeutic concentrations in future studies.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. theaspd.com [theaspd.com]
- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. japer.in [japer.in]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. asm.org [asm.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vetmed.tamu.edu [vetmed.tamu.edu]
- 24. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microchemlab.com [microchemlab.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. Interpretation of Culture & Susceptibility Reports [cliniciansbrief.com]
Application Notes & Protocols: Evaluating Synthesized Pyrazolone Derivatives for Anti-inflammatory Activity
Introduction: The Therapeutic Promise of Pyrazolones in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive chronic diseases like rheumatoid arthritis and inflammatory bowel disease when dysregulated.[1] The inflammatory cascade is a complex network of cellular and molecular events mediated by key players like prostaglandins, leukotrienes, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Central to this process are enzymes like Cyclooxygenase (COX), particularly the inducible COX-2 isoform, which is a primary target for anti-inflammatory therapies.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of treatment, but their use is often limited by gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of the homeostatic COX-1 enzyme.[1] This has spurred the search for novel therapeutic agents with improved safety profiles. Pyrazolone derivatives have emerged as a highly promising class of heterocyclic compounds.[2] The scaffold is exemplified by the FDA-approved drug Celecoxib, a selective COX-2 inhibitor that demonstrates potent anti-inflammatory effects with a reduced risk of certain side effects.[1] Synthesized pyrazolone derivatives offer a versatile platform for developing next-generation anti-inflammatory drugs, potentially targeting COX-2, 5-Lipoxygenase (5-LOX), or key signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][3][4]
This guide provides a comprehensive suite of validated in vitro and in vivo protocols designed for researchers, scientists, and drug development professionals to rigorously screen and characterize the anti-inflammatory potential of novel pyrazolone derivatives.
Part 1: Foundational Concepts & Core Signaling Pathways
A rational approach to screening requires understanding the core molecular machinery driving inflammation. Most pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, converge on a handful of critical intracellular signaling pathways. The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[5][6][7]
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a pivotal target for anti-inflammatory drug discovery.[8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS binding to Toll-like receptors (TLRs), the IκB kinase (IKK) complex is activated.[8][9] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[9] This liberates NF-κB, allowing it to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of a host of pro-inflammatory genes.[6][9]
Caption: Canonical NF-κB signaling pathway activation by LPS.
Part 2: A Tiered Approach to In Vitro Screening
A robust screening cascade begins with cell-based (in vitro) assays to establish a foundational activity and safety profile. The murine macrophage cell line, RAW 264.7, is an industry-standard model for these initial studies because it reliably mimics primary macrophage responses to inflammatory stimuli like LPS.[10][11]
Tier 1A: Cytotoxicity Assessment (The "Do No Harm" Principle)
Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which your pyrazolone derivatives are non-toxic to the cells. An apparent reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory effect. The MTT assay is a reliable, colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[12][13]
Protocol: MTT Cell Viability Assay [14][15]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazolone derivatives (e.g., 1 to 100 µM) in complete culture medium. Replace the old medium with medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent anti-inflammatory assays.
Tier 1B: Nitric Oxide (NO) Production
Rationale: During inflammation, LPS stimulation dramatically upregulates the iNOS enzyme in macrophages, leading to a burst of nitric oxide (NO) production.[11] While NO is a crucial signaling molecule, its overproduction contributes to oxidative stress and tissue damage. The Griess assay is a straightforward and cost-effective method to quantify NO production by measuring its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[10][11]
Caption: Experimental workflow for the Griess assay.
Protocol: Griess Assay for Nitrite Determination [11][15][16]
-
Cell Seeding & Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[14]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the pyrazolone derivatives for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[14]
-
Sample Collection: Carefully transfer 100 µL of the culture supernatant from each well to a new 96-well plate.[11]
-
Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[16]
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[14]
-
Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of sodium nitrite.
Tier 1C: Pro-inflammatory Cytokine Quantification
Rationale: Cytokines like TNF-α, IL-6, and IL-1β are potent signaling proteins that amplify the inflammatory response. Measuring the ability of a compound to suppress the secretion of these key cytokines is a critical indicator of its anti-inflammatory potential. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific cytokine levels in cell culture supernatants.[14]
Protocol: Sandwich ELISA for TNF-α [17][18][19]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α. Incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Sample Incubation: Add cell culture supernatants (collected from a parallel experiment to the Griess assay) and TNF-α standards to the wells. Incubate for 2.5 hours at room temperature.[20]
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour.[20]
-
Enzyme Conjugation: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30-45 minutes.[20] The streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). The HRP enzyme will catalyze a color change. Incubate for 30 minutes in the dark.[20]
-
Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. This will change the color from blue to yellow.[18]
-
Absorbance Reading: Immediately read the absorbance at 450 nm.[20]
-
Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.
Tier 1D: COX Enzyme Inhibition Assay
Rationale: For pyrazolone derivatives, a key anticipated mechanism of action is the inhibition of COX enzymes, particularly the inflammation-inducible COX-2.[1] A direct, cell-free enzymatic assay is essential to confirm this mechanism and to determine the compound's selectivity for COX-2 over the constitutively expressed COX-1. High selectivity for COX-2 is a desirable trait for minimizing gastrointestinal side effects.[21]
Protocol: Fluorometric COX-2 Inhibitor Screening [21][22]
-
Reagent Preparation: Prepare reagents as specified by a commercial COX inhibitor screening kit. This typically includes assay buffer, a fluorometric probe, heme, and recombinant human COX-2 enzyme.[23]
-
Control Setup: Designate wells for:
-
Enzyme Control (100% Activity): Contains enzyme, buffer, and solvent (e.g., DMSO).
-
Inhibitor Control: Contains enzyme and a known selective COX-2 inhibitor (e.g., Celecoxib).[22]
-
Test Compound Wells: Contains enzyme and various concentrations of your pyrazolone derivative.
-
-
Reaction Mix: Add 80 µL of a reaction mix (containing buffer, probe, and heme) to each well.
-
Inhibitor Addition: Add 10 µL of the diluted test inhibitor, control inhibitor, or solvent to the appropriate wells. Incubate for 10 minutes at 25-37°C to allow the inhibitor to bind to the enzyme.[22][23]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.[22]
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[22] The COX enzyme converts arachidonic acid to Prostaglandin G₂, which reacts with the probe to generate a fluorescent signal.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each concentration of your compound relative to the enzyme control. Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). Repeat the assay using a COX-1 enzyme kit to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
| Assay Parameter | Typical Control/Stimulus | Expected Outcome for Active Compound |
| Cell Viability (MTT) | Vehicle (DMSO) | >90% viability at test concentrations |
| NO Production (Griess) | LPS (1 µg/mL) | Dose-dependent decrease in nitrite |
| TNF-α Secretion (ELISA) | LPS (1 µg/mL) | Dose-dependent decrease in TNF-α |
| COX-2 Inhibition | Arachidonic Acid | Low IC₅₀ value (nM to low µM range) |
| COX-1 Inhibition | Arachidonic Acid | High IC₅₀ value (for COX-2 selectivity) |
Part 3: In Vivo Validation for Preclinical Candidates
Promising candidates from in vitro screening must be validated in a living organism to assess their efficacy, pharmacokinetics, and safety in a complex biological system. The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating acute anti-inflammatory activity.[24][25]
The Carrageenan-Induced Paw Edema Model in Rats
Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw elicits a robust, acute, and localized inflammatory response.[24] This response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandins produced via the COX pathway.[24] Inhibition of edema in the later phase is a strong indicator of COX-2 inhibition.
Protocol: Paw Edema Assay [24][26][27]
-
Animal Acclimation & Grouping: Use adult Wistar or Sprague-Dawley rats. Acclimate them for at least one week. Randomly assign animals to groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).[24]
-
Group 3+: Test Groups (Synthesized pyrazolone derivative at various doses, p.o.).
-
-
Baseline Measurement (V₀): Before any treatment, measure the volume of the right hind paw of each rat using a plethysmometer. This is the baseline volume.
-
Compound Administration: Administer the test compounds, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.). Wait for the appropriate absorption time (typically 60 minutes for oral administration).[24]
-
Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[24][26]
-
Paw Volume Measurement (Vₜ): Measure the paw volume at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[24] The peak edema is usually observed around 3-5 hours.[28]
-
Data Analysis:
-
Calculate Edema Volume: For each animal at each time point, Edema (mL) = Vₜ - V₀.
-
Calculate Percent Inhibition:
-
% Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100
-
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the treated and control groups.
-
| Time Post-Carrageenan | Primary Mediators | Significance for Pyrazolone Testing |
| 0 - 2.5 hours | Histamine, Serotonin, Bradykinin | Activity here suggests mechanisms beyond COX inhibition. |
| 3 - 6 hours | Prostaglandins (COX-2 mediated) | Primary endpoint. Significant inhibition strongly suggests COX-2 inhibitory activity in vivo. |
Conclusion
This structured, multi-tiered approach provides a robust framework for the comprehensive evaluation of novel synthesized pyrazolone derivatives. By progressing from foundational cytotoxicity and cell-based functional assays to specific mechanistic and finally in vivo validation, researchers can efficiently identify and characterize promising anti-inflammatory drug candidates. This rigorous methodology ensures that only the most potent and safe compounds advance in the drug development pipeline, ultimately contributing to the discovery of new therapies for inflammatory diseases.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. clyte.tech [clyte.tech]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. inotiv.com [inotiv.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for the Anticancer Evaluation of 3-Amino-1-phenyl-2-pyrazolin-5-one Analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the anticancer evaluation of 3-Amino-1-phenyl-2-pyrazolin-5-one analogs. This document offers a detailed framework, from initial cytotoxicity screening to elucidating the mechanism of action, grounded in established scientific protocols and principles.
Introduction: The Therapeutic Potential of Pyrazolinone Analogs
Pyrazolone derivatives, including this compound analogs, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Emerging evidence suggests that certain analogs possess potent anticancer properties, making them promising candidates for novel therapeutic development.[3][4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical cell signaling pathways, induction of apoptosis, and cell cycle arrest.[6][7]
This guide provides a structured approach to systematically evaluate the anticancer potential of novel this compound analogs, ensuring robust and reproducible data generation for preclinical assessment.
Part 1: Initial Screening for Cytotoxic Activity
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. This is typically achieved through in vitro assays that measure cell viability and proliferation.
Principle of Cytotoxicity Assays
Cytotoxicity assays are designed to quantify the number of viable cells in a population after exposure to a test compound. A dose-dependent decrease in cell viability is indicative of cytotoxic activity. Commonly employed methods include the MTT and SRB assays.[8][9][10]
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of this compound analogs is a multi-step process.
Caption: General workflow for in vitro cytotoxicity assays.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the pyrazolinone analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8][11]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Data Presentation: Summarizing Cytotoxicity Data
Organize the quantitative data from cytotoxicity assays into a clear and concise table to facilitate comparison between different analogs and cell lines.
| Compound ID | Target Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Analog 1 | MCF-7 | MTT | 48 | [Insert Value] |
| Analog 1 | HepG2 | MTT | 48 | [Insert Value] |
| Analog 2 | MCF-7 | MTT | 48 | [Insert Value] |
| Analog 2 | HepG2 | MTT | 48 | [Insert Value] |
| Doxorubicin | MCF-7 | MTT | 48 | [Insert Value] |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic activity of the pyrazolinone analogs has been established, the next critical step is to investigate their mechanism of action. This involves determining whether the compounds induce apoptosis (programmed cell death) and/or cause cell cycle arrest.
Apoptosis Induction
Apoptosis is a key mechanism by which anticancer drugs eliminate cancer cells.[12] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry.[13][14] Annexin V binds to exposed PS, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[13]
Materials:
-
Cancer cells treated with pyrazolinone analogs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazolinone analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[13][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[13]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1/S or G2/M).[15][16]
Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[15][17][18]
Materials:
-
Cancer cells treated with pyrazolinone analogs
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazolinone analogs at their IC50 concentrations for various time points (e.g., 24 and 48 hours).[15]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[17]
-
Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15]
Data Interpretation:
-
G0/G1 phase: 2N DNA content
-
S phase: Between 2N and 4N DNA content
-
G2/M phase: 4N DNA content[15]
An accumulation of cells in a specific phase after treatment indicates cell cycle arrest at that checkpoint.[15]
Caption: Workflow for analyzing cell cycle arrest using flow cytometry.[15]
Part 3: Target Identification and Validation
To further understand the anticancer mechanism of this compound analogs, it is crucial to identify and validate their molecular targets. Pyrazole-containing compounds have been reported to inhibit various kinases and other enzymes involved in cancer progression.[6]
Potential Molecular Targets
Based on the structure of pyrazolinone analogs and existing literature, potential molecular targets include:
-
BRAF V600E: A mutated protein kinase found in many cancers, particularly melanoma.[6][19][20]
-
VEGFR-2: A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors.[21][22][23]
-
Matrix Metalloproteinases (MMPs): Enzymes such as MMP-2 and MMP-9 that are involved in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis.[24][25]
In Vitro Kinase and Enzyme Inhibition Assays
Biochemical assays are essential for directly measuring the inhibitory activity of the compounds against their putative molecular targets.
The ADP-Glo™ Kinase Assay is a common method to quantify the activity of BRAF V600E by measuring the amount of ADP produced.[20][26]
Procedure Outline:
-
Prepare a serial dilution of the pyrazolinone analog.
-
Set up the kinase reaction with active BRAF V600E enzyme, a suitable substrate (e.g., unactive MEK1), and ATP.[19][26]
-
Incubate to allow the kinase reaction to proceed.
-
Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.[26]
-
The luminescent signal is inversely proportional to the kinase activity.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. agilent.com [agilent.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdn1.sinobiological.com [cdn1.sinobiological.com]
Application of 3-Amino-1-phenyl-2-pyrazolin-5-one in Agrochemical Synthesis: A Technical Guide
Introduction: The Versatile Pyrazolinone Core in Modern Agriculture
3-Amino-1-phenyl-2-pyrazolin-5-one is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of agrochemicals.[1] Its unique structural features, including a reactive amino group and an active methylene group, allow for diverse chemical modifications, leading to the development of potent herbicides, insecticides, and fungicides. This technical guide provides an in-depth exploration of the application of this pyrazolinone derivative in agrochemical synthesis, offering detailed protocols, mechanistic insights, and an analysis of structure-activity relationships (SAR) for researchers and professionals in the field. The pyrazoline scaffold is a cornerstone in the design of bioactive agents for both pharmaceutical and agrochemical research due to its stability and diverse pharmacological activities.[2]
Core Synthetic Strategies and Mechanistic Considerations
The chemical reactivity of this compound offers several avenues for the synthesis of complex agrochemical molecules. Key reactions include diazotization of the amino group, condensation reactions at the active methylene position, and acylation or sulfonylation of the amino group. These transformations allow for the introduction of various pharmacophores and toxophores, tailoring the final compound's biological activity and target specificity.
A foundational reaction in the derivatization of pyrazolinones is the Knoevenagel condensation, which involves the reaction of the active methylene group with aldehydes or ketones.[3] This reaction is often the initial step in creating more complex molecular frameworks.
Application in Herbicide Synthesis: Targeting Protoporphyrinogen Oxidase (PPO)
A significant application of pyrazole derivatives in the herbicide sector is the development of protoporphyrinogen oxidase (PPO) inhibitors.[4] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[4] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[4] Phenylpyrazole herbicides are a notable class of PPO inhibitors.[4]
Structure-Activity Relationship (SAR) for Pyrazole-based PPO Inhibitors:
The efficacy of pyrazole-based PPO inhibitors is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings. Key SAR insights include:
-
Substituents on the Phenyl Ring: Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are often crucial for high herbicidal activity. The substitution pattern on the phenyl ring influences the molecule's binding affinity to the PPO enzyme.
-
Substitution at the Pyrazole Ring: The nature of the substituent at the N1-phenyl ring and other positions on the pyrazole core significantly impacts the herbicidal spectrum and potency.[5]
Protocol: Synthesis of a Phenylpyrazole PPO-Inhibiting Herbicide Intermediate
This protocol outlines a general, two-step synthesis of a 4-arylidene-3-amino-1-phenyl-2-pyrazolin-5-one intermediate, a common precursor for more complex PPO-inhibiting herbicides.
Step 1: Knoevenagel Condensation
This step involves the condensation of this compound with a substituted aromatic aldehyde.
Figure 1: Knoevenagel condensation workflow.
Materials:
| Reagent | Molecular Weight | Quantity (10 mmol scale) |
| This compound | 175.19 g/mol | 1.75 g |
| Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) | 140.57 g/mol | 1.41 g |
| Piperidine | 85.15 g/mol | 0.2 mL (catalytic) |
| Ethanol (absolute) | 46.07 g/mol | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.75 g, 10 mmol) and the substituted aromatic aldehyde (10 mmol).
-
Add absolute ethanol (50 mL) to dissolve the reactants.
-
Add a catalytic amount of piperidine (0.2 mL).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C.
Expected Outcome:
A colored crystalline solid (typically yellow to orange) of the 4-arylidene-3-amino-1-phenyl-2-pyrazolin-5-one derivative. The yield and melting point will vary depending on the specific aldehyde used.
Step 2: Further Derivatization
The resulting intermediate can be further modified to synthesize active PPO-inhibiting herbicides. This often involves reactions such as acylation, etherification, or the introduction of a thioether linkage, followed by oxidation. These subsequent steps are highly specific to the target molecule and are often detailed in patent literature.
Application in Insecticide Synthesis: Targeting the GABA Receptor
Phenylpyrazole insecticides, with fipronil being a prominent example, are a critical class of agrochemicals that act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects.[6] Blockage of the GABA-gated chloride channel leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[6] The selectivity of these insecticides towards insect GABA receptors over mammalian receptors is a key factor in their favorable safety profile.
Structure-Activity Relationship (SAR) for Phenylpyrazole Insecticides:
The insecticidal potency of phenylpyrazoles is finely tuned by the substituents on the pyrazole and phenyl rings.
-
Substituents on the N1-Phenyl Ring: The presence of two electron-withdrawing groups at the 2- and 6-positions (e.g., chlorine) and a lipophilic group at the 4-position (e.g., trifluoromethyl) is a common feature of highly active phenylpyrazole insecticides.
-
Substituents on the Pyrazole Ring: The nature of the groups at the 3-, 4-, and 5-positions of the pyrazole ring is critical for binding to the GABA receptor. For instance, a cyano group at the 3-position and a trifluoromethylsulfinyl group at the 4-position are key features of fipronil.
Protocol: Synthesis of a Phenylpyrazole Insecticide Precursor
The synthesis of phenylpyrazole insecticides often involves the construction of the pyrazole ring from acyclic precursors. While this compound is not a direct precursor for fipronil, its derivatives can be utilized in the synthesis of other insecticidal pyrazoles. A key synthetic transformation is the conversion of the amino group into other functional groups or using it as a handle for further elaboration.
Illustrative Reaction: Diazotization and Sandmeyer Reaction
The amino group of this compound can be converted to a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce halogens or a cyano group, which are often present in insecticidal phenylpyrazoles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 6. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Assessing the Neuroprotective Effects of Pyrazole Derivatives
Introduction: The Therapeutic Promise of Pyrazole Derivatives in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which overwhelms endogenous antioxidant systems, leading to neuronal damage and cell death.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous reports highlighting their anti-inflammatory, antioxidant, and neuroprotective capabilities.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective potential of novel pyrazole derivatives. We offer detailed, field-proven protocols for essential in vitro assays, explain the causality behind experimental choices, and provide guidance on data interpretation. The methodologies described herein form a self-validating system, enabling a robust assessment from initial cytotoxicity screening to mechanistic pathway analysis.
Part 1: Foundational In Vitro Screening: An Oxidative Stress Model
A logical first step in evaluating a pyrazole derivative is to assess its ability to protect neuronal cells from a common, well-characterized insult. Hydrogen peroxide (H₂O₂) serves as an excellent model of oxidative stress, as it readily crosses cell membranes and generates reactive oxygen species (ROS), mimicking a key aspect of neurodegenerative pathology.[1][6][7]
The human neuroblastoma cell line, SH-SY5Y, is a widely accepted model for these studies due to its human origin, ease of culture, and its ability to be differentiated into mature, neuron-like cells.[8][9]
Experimental Workflow: Oxidative Stress Model
This workflow outlines the core sequence of experiments to determine if a pyrazole derivative has a protective effect against H₂O₂-induced toxicity in SH-SY5Y cells.
Caption: General workflow for in vitro neuroprotection screening.
Protocol 1.1: Assessing Cytotoxicity and Neuroprotection via MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, serving as a reliable indicator of cell viability.[10][11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] The intensity of the purple color is directly proportional to the number of viable cells.
Objective: To determine the intrinsic cytotoxicity of the pyrazole derivative and its ability to protect SH-SY5Y cells from H₂O₂-induced cell death.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
Pyrazole derivative stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Pre-treatment:
-
For Neuroprotection: Pre-treat cells with various non-toxic concentrations of the pyrazole derivative (e.g., 1, 5, 10, 25 µM) for 2-24 hours.
-
For Derivative Cytotoxicity: Treat a separate set of wells with the pyrazole derivative alone to assess its own toxicity profile.
-
Include a "vehicle control" group treated with the same final concentration of DMSO (typically ≤0.5%).[13]
-
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells (final concentration typically 200-500 µM) for 24 hours.[6][7] Do not add H₂O₂ to the vehicle control or derivative cytotoxicity wells.
-
MTT Incubation: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10] Incubate for 4 hours at 37°C.[10][14]
-
Formazan Solubilization: Carefully remove the medium. Add 100-130 µL of DMSO to each well to dissolve the purple formazan crystals.[12][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
Data Analysis: Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Control) x 100
| Group | Description | Expected Outcome |
| Control | Untreated cells | 100% Viability |
| H₂O₂ Only | Cells treated only with H₂O₂ | Significant decrease in viability (e.g., ~50%) |
| Pyrazole + H₂O₂ | Cells pre-treated with derivative, then H₂O₂ | Increased viability compared to H₂O₂ only |
| Pyrazole Only | Cells treated only with derivative | No significant change from control (at non-toxic doses) |
Protocol 1.2: Corroborating Cytotoxicity with LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged plasma membranes.[16] It serves as an excellent orthogonal method to validate the findings from the MTT assay.
Objective: To quantify cell death by measuring membrane integrity.
Procedure: The experimental setup (plating, pre-treatment, H₂O₂ induction) is identical to the MTT assay.
-
Sample Collection: After the 24-hour H₂O₂ incubation, centrifuge the plate. Carefully transfer the cell culture supernatant to a new 96-well plate.[17]
-
Controls:
-
LDH Reaction: Add the LDH assay reagent mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Absorbance Reading: Measure the absorbance at 490 nm.[19]
Data Analysis: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Part 2: Unraveling the Mechanism of Action
If a pyrazole derivative demonstrates a significant neuroprotective effect, the next critical step is to investigate its mechanism of action. Key pathways involved in cellular defense against oxidative stress include the direct scavenging of ROS, preservation of mitochondrial function, and activation of endogenous antioxidant signaling cascades like the Nrf2 pathway.
Protocol 2.1: Measuring Intracellular ROS Production
Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe is a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS. The fluorescence intensity is proportional to the amount of ROS.[15]
Procedure:
-
Follow the treatment protocol as described in 1.1 (steps 1-3).
-
Probe Loading: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well.[15]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[15]
-
Measurement: Wash the cells again with PBS. Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]
Expected Outcome: A protective pyrazole derivative should significantly reduce the fluorescence intensity in the "Pyrazole + H₂O₂" group compared to the "H₂O₂ Only" group.
Protocol 2.2: Assessing Mitochondrial Membrane Potential (MMP)
Principle: Mitochondrial dysfunction is a hallmark of oxidative stress-induced apoptosis. The JC-1 dye is a cationic probe that can be used to assess MMP.[20] In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence.[21] In apoptotic cells with low MMP, JC-1 remains as monomers, emitting green fluorescence.[21] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[22]
Procedure:
-
Follow the treatment protocol as described in 1.1 (steps 1-3).
-
JC-1 Staining: Remove the culture medium and add the JC-1 working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Measurement: Aspirate the staining solution and add assay buffer. Measure red fluorescence (Ex/Em: ~535 nm/~595 nm) and green fluorescence (Ex/Em: ~485 nm/~535 nm).[20]
Expected Outcome: A protective pyrazole derivative should maintain a higher red/green fluorescence ratio in the presence of H₂O₂, indicating preservation of mitochondrial integrity.
Mechanistic Insight: The Nrf2 Signaling Pathway
The transcription factor Nrf2 (nuclear factor-erythroid 2 p45-related factor 2) is a master regulator of the cellular antioxidant response.[23][24] Under normal conditions, Nrf2 is kept inactive by Keap1. Upon oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1).[24][25] Many neuroprotective compounds exert their effects by activating this pathway.[23][26]
Caption: Activation of the Nrf2 antioxidant pathway.
Validation via Western Blot: To confirm if a pyrazole derivative activates the Nrf2 pathway, Western blotting can be used to measure the protein levels of Nrf2 in the nuclear fraction and the total protein levels of its downstream target, HO-1. An increase in nuclear Nrf2 and total HO-1 after treatment would strongly suggest mechanism of action via this pathway.
Part 3: In Vivo Model Considerations
While in vitro assays are essential for initial screening and mechanistic studies, validating promising candidates in animal models is a crucial step in drug development.[27][28] These models allow for the assessment of a compound's efficacy within a complex biological system.[27]
Common In Vivo Models for Neuroprotection:
-
Scopolamine-Induced Amnesia: A model for screening compounds for cognitive enhancement.[27]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: A neurotoxin-induced model in rodents that mimics the dopamine neuron loss seen in Parkinson's disease.
-
Transgenic Mouse Models: Mice genetically engineered to express mutations associated with diseases like Alzheimer's (e.g., APP/PS1, 5xFAD models) or ALS (e.g., SOD1-G93A models).[29][30]
Evaluation in these models typically involves behavioral tests to assess cognitive or motor function, followed by post-mortem biochemical and immunohistochemical analysis of brain tissue to quantify neuronal loss and pathological markers.
Conclusion
The protocols and strategies outlined in this guide provide a robust, multi-faceted approach to evaluating the neuroprotective potential of pyrazole derivatives. By starting with foundational cell viability assays, progressing to detailed mechanistic studies, and culminating in in vivo validation, researchers can build a comprehensive data package. This systematic process is essential for identifying and characterizing novel therapeutic candidates that may one day offer hope for patients with neurodegenerative diseases.
References
- 1. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 2. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells [mdpi.com]
- 7. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. accegen.com [accegen.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. ijirset.com [ijirset.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 22. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 23. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 27. auctoresonline.org [auctoresonline.org]
- 28. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. wuxibiology.com [wuxibiology.com]
- 30. scantox.com [scantox.com]
Application Notes and Protocols for Measuring the Antioxidant Activity of Pyrazolone Compounds
Audience: Researchers, scientists, and drug development professionals.
Topic: A comprehensive guide to the theory and practice of assessing the antioxidant potential of pyrazolone-based compounds. This document provides an in-depth analysis of common antioxidant assays, detailed experimental protocols, and insights into data interpretation for researchers in pharmacology, medicinal chemistry, and drug discovery.
Introduction: The Rising Significance of Pyrazolones as Antioxidants
Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. A growing body of evidence now highlights their potent antioxidant capabilities, positioning them as promising candidates for therapeutic interventions in pathologies underscored by oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
The well-known drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically approved neuroprotective agent for acute ischemic stroke and amyotrophic lateral sclerosis (ALS), is a testament to the therapeutic potential of pyrazolone-based antioxidants.[1] Edaravone functions as a potent free radical scavenger, underscoring the importance of the pyrazolone scaffold in designing novel antioxidant agents.[2]
This application note serves as a detailed guide for researchers aiming to quantify and characterize the antioxidant activity of novel pyrazolone compounds. We will delve into the mechanistic underpinnings of the most common and robust in vitro antioxidant assays, provide step-by-step protocols, and offer insights into the interpretation of the data generated. The goal is to equip researchers with the necessary tools to conduct a thorough and reliable assessment of their compounds' antioxidant profiles.
Mechanistic Insights into Antioxidant Action
The antioxidant activity of pyrazolone compounds, like many phenolic antioxidants, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The two predominant mechanisms are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical, which is typically stabilized by resonance and is far less reactive.[3][4]
ArOH + R• → ArO• + RH
-
Sequential Proton-Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The antioxidant first deprotonates to form an anion (ArO⁻), which then donates an electron to the free radical.[5][6]
ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻
The structural features of pyrazolone derivatives, such as the presence of hydroxyl or amino groups on the pyrazole ring or on phenyl substituents, significantly influence their antioxidant activity and the predominant mechanism of action.[7][8]
Experimental Workflow for Antioxidant Profiling
A comprehensive evaluation of a novel pyrazolone compound's antioxidant potential involves a multi-assay approach. This ensures a thorough characterization of its activity through different mechanisms. The following workflow is recommended:
Caption: A logical workflow for the comprehensive antioxidant evaluation of novel pyrazolone compounds.
Part 1: In Vitro Chemical Assays
These assays form the first line of screening and provide a rapid assessment of a compound's radical scavenging or reducing potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which has a deep violet color.[9] This donation neutralizes the radical, resulting in a color change to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[10]
Caption: The reaction mechanism of the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. It is recommended to prepare this solution fresh daily.[11]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the pyrazolone derivative in a suitable solvent (e.g., DMSO, methanol, or ethanol).
-
Standard (Ascorbic Acid or Trolox) Stock Solution (1 mg/mL): Prepare a stock solution of a known antioxidant standard in the same solvent as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and the standard in the chosen solvent to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells in triplicate.
-
Add 100 µL of the solvent to the blank wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where: Acontrol is the absorbance of the blank (solvent + DPPH solution). Asample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound and the standard.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph.[12] A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with potassium persulfate.[13] Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[13]
Caption: The reaction mechanism of the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+.[14]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[14]
-
Prepare stock solutions of the test compound and standard (Trolox) as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and Trolox.
-
Add 10 µL of each dilution to respective wells in triplicate.
-
Add 190 µL of the diluted ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15] A standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the pyrazolone compound is then expressed as µM of Trolox equivalents.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[16] This assay is based on a single electron transfer (SET) mechanism.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[16]
-
Prepare stock solutions of the test compound and a standard (FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and the standard.
-
Add 20 µL of each dilution to respective wells in triplicate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 4 minutes.[16]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Generate a standard curve using the ferrous sulfate standard.
-
The FRAP value of the sample is calculated from the standard curve and is expressed as µM of Fe²⁺ equivalents.
-
Part 2: Cell-Based Antioxidant Assay
While chemical assays are excellent for initial screening, they do not account for the bioavailability, metabolism, and cellular localization of the test compound. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells.[17] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to DCFH. In the presence of ROS, generated by a peroxyl radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent DCF.[18] Antioxidants that can cross the cell membrane will scavenge the ROS and inhibit the formation of DCF.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Human hepatocarcinoma (HepG2) cells are commonly used for this assay due to their metabolic capabilities.[18]
-
Culture HepG2 cells in appropriate medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and allow them to reach confluence (usually 24 hours).[19]
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells in triplicate with 100 µL of the test pyrazolone compound at various concentrations and a standard (quercetin is commonly used) in treatment medium containing 25 µM DCFH-DA.[19]
-
Incubate the plate for 1 hour to allow for compound uptake and probe de-esterification.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution (in Hanks' Balanced Salt Solution) to all wells to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.[10]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for the control and treated wells.
-
Calculate the percentage of inhibition of DCF formation: % Inhibition = [ (AUCcontrol - AUCsample) / AUCcontrol ] x 100
-
The results can be expressed as CAA units, where one CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
-
Data Presentation and Interpretation
For a comprehensive comparison of the antioxidant activity of a series of pyrazolone derivatives, the data should be summarized in a clear and structured table.
Table 1: Hypothetical Antioxidant Activity Data for Pyrazolone Derivatives
| Compound | DPPH IC50 (µM) | ABTS TEAC (µM Trolox Eq.) | FRAP Value (µM Fe²⁺ Eq.) | CAA Value (µmol Quercetin Eq./µmol) |
| PYZ-1 (Lead) | 15.2 ± 1.3 | 0.85 ± 0.07 | 125.6 ± 9.8 | 0.65 ± 0.05 |
| PYZ-2 (OH-subst.) | 8.5 ± 0.9 | 1.20 ± 0.11 | 180.3 ± 12.1 | 0.92 ± 0.08 |
| PYZ-3 (NH₂-subst.) | 10.1 ± 1.1 | 1.05 ± 0.09 | 165.4 ± 11.5 | 0.81 ± 0.07 |
| PYZ-4 (No subst.) | 45.8 ± 3.5 | 0.32 ± 0.04 | 55.2 ± 4.7 | 0.21 ± 0.03 |
| Edaravone | 12.7 ± 1.0 | 0.95 ± 0.08 | 140.1 ± 10.2 | 0.75 ± 0.06 |
| Ascorbic Acid | 22.5 ± 1.8 | N/A | N/A | N/A |
| Trolox | 18.9 ± 1.5 | 1.00 | 150.0 ± 11.0 | N/A |
Data are presented as mean ± standard deviation (n=3). A lower IC₅₀ value indicates higher activity. Higher TEAC, FRAP, and CAA values indicate greater antioxidant capacity.
Interpretation:
-
Structure-Activity Relationship (SAR): The hypothetical data in Table 1 suggests that the presence of an electron-donating group like hydroxyl (-OH) or amino (-NH₂) on the pyrazolone scaffold (PYZ-2 and PYZ-3) enhances antioxidant activity across all assays compared to the unsubstituted analog (PYZ-4). This is a common trend observed for phenolic antioxidants.
-
Assay Comparison: While all assays show a similar trend, the absolute values differ. This is expected due to the different reaction mechanisms and conditions of each assay. A comprehensive discussion of the results should consider these differences.
-
Benchmarking: Comparing the activity of novel compounds to established antioxidants like Edaravone and Trolox provides a valuable benchmark for their potency.
Troubleshooting and Experimental Considerations
-
Solvent Effects: The choice of solvent can significantly impact the measured antioxidant activity, particularly by influencing the HAT and SPLET mechanisms.[14][20] It is crucial to use the same solvent for the test compounds and the standard for valid comparison.
-
Compound Solubility: Poor solubility of pyrazolone derivatives can lead to an underestimation of their antioxidant activity. Ensure complete dissolution of the compounds.
-
Colored Compounds: If the pyrazolone derivative is colored, it may interfere with the spectrophotometric measurements. A sample blank (compound without the radical/reagent) should be run to correct for background absorbance.
-
Reaction Kinetics: The reaction time can influence the results, especially for compounds with slow reaction kinetics. It may be necessary to perform a time-course experiment to determine the optimal incubation period.[21]
Conclusion
The evaluation of the antioxidant activity of pyrazolone compounds is a critical step in the development of new therapeutic agents for oxidative stress-related diseases. By employing a multi-assay approach that includes both chemical and cell-based methods, researchers can obtain a comprehensive and biologically relevant profile of their compounds. The detailed protocols and insights provided in this application note are intended to guide researchers in conducting robust and reproducible antioxidant activity measurements, thereby accelerating the discovery and development of novel pyrazolone-based antioxidants.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Importance of solvent association in the estimation of antioxidant properties of phenolic compounds by DPPH method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zen-bio.com [zen-bio.com]
- 11. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. citeqbiologics.com [citeqbiologics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 20. sciepub.com [sciepub.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Development of Novel Analgesics from Pyrazoline Precursors
Introduction: The Therapeutic Promise of the Pyrazoline Scaffold
Pain remains a significant global health challenge, driving a continuous search for novel analgesic agents with improved efficacy and safety profiles over existing therapies like opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are a cornerstone of drug discovery. Among these, the pyrazoline scaffold, a five-membered ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" due to its synthetic accessibility and broad spectrum of pharmacological activities, including potent analgesic and anti-inflammatory properties[1][2][3].
Many pyrazoline derivatives exert their effects through mechanisms analogous to traditional NSAIDs by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain and inflammation[4][5]. However, the versatility of the pyrazoline core allows for structural modifications that can target other critical pain pathways, such as the NF-κB signaling cascade and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, offering opportunities to develop analgesics with novel mechanisms of action[6][7][8][9].
This guide provides a comprehensive, methodology-focused framework for the synthesis and evaluation of novel pyrazoline-based analgesics. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower informed and efficient drug discovery. We will proceed from the foundational synthesis of chalcone precursors to the cyclization into pyrazolines, followed by a hierarchical screening strategy encompassing both in vitro mechanistic assays and in vivo models of analgesia.
Overall Development Workflow
The journey from a chemical precursor to a potential analgesic candidate follows a structured, multi-stage process. This workflow ensures that synthetic efforts are logically channeled into robust biological evaluation, allowing for iterative optimization based on empirical data.
Caption: A standard workflow from synthesis to biological evaluation of pyrazoline derivatives.
Section 1: Synthesis of Pyrazoline Precursors (Chalcones)
The most versatile and common route to pyrazolines begins with the synthesis of α,β-unsaturated ketones, known as chalcones[1][10]. These compounds are not only crucial intermediates but can possess intrinsic biological activity themselves[2]. The Claisen-Schmidt condensation is the gold-standard reaction for this step, involving the base-catalyzed reaction between an aryl aldehyde and an aryl ketone[11].
Causality: The choice of base catalyst (e.g., NaOH or KOH) is critical. Strong bases are required to deprotonate the α-carbon of the ketone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the characteristic α,β-unsaturated system after dehydration.
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
Objective: To synthesize a chalcone intermediate from an aryl aldehyde and an aryl ketone.
Materials:
-
Substituted aryl aldehyde (10 mmol)
-
Substituted aryl ketone (10 mmol)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 40% aqueous solution
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber)
Procedure:
-
In a round-bottom flask, dissolve the aryl ketone (10 mmol) and aryl aldehyde (10 mmol) in 30-50 mL of ethanol. Stir at room temperature until all solids are dissolved[4].
-
Cool the solution in an ice bath. While stirring vigorously, add the 40% KOH or NaOH solution dropwise (approx. 15 mL)[4]. The dropwise addition helps control the exothermic reaction.
-
After addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 4-6 hours. The reaction mixture will typically become thick and colored as the product precipitates[11].
-
Reaction Monitoring (Trustworthiness): Monitor the reaction's progress using TLC (e.g., mobile phase of ethyl acetate:n-hexane, 1:4). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the starting material spots and the appearance of a new, single product spot.
-
Once complete, pour the reaction mixture into a beaker containing ice-cold water (250 mL). Acidify carefully with dilute HCl to neutralize the excess base, which aids in precipitating the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts[1].
-
Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.
-
Characterize the final product using techniques like melting point determination, IR, and ¹H NMR spectroscopy to confirm the structure.
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Expected Product | Typical Yield (%) |
| Acetophenone | Benzaldehyde | 1,3-Diphenylprop-2-en-1-one | 85-95% |
| 4'-Hydroxyacetophenone | 4-Methoxybenzaldehyde | 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 80-90% |
| 2-Acetylthiophene | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 85-92% |
Section 2: Synthesis of 2-Pyrazoline Derivatives
With the chalcone precursors in hand, the next step is the formation of the pyrazoline ring. This is achieved through a cyclocondensation reaction between the α,β-unsaturated ketone (the chalcone) and a hydrazine derivative[2][12].
Causality: The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the β-carbon of the chalcone's double bond, followed by an intramolecular cyclization and dehydration. The choice of hydrazine (e.g., hydrazine hydrate vs. phenylhydrazine) determines the substituent at the N1 position of the pyrazoline ring, which can significantly impact biological activity, forming a key part of the Structure-Activity Relationship (SAR)[10]. The use of a catalytic amount of acid (like glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack[1].
Protocol 2: General Synthesis of 2-Pyrazolines from Chalcones
Objective: To synthesize 2-pyrazoline derivatives by cyclizing chalcone intermediates.
Materials:
-
Synthesized chalcone (5 mmol)
-
Hydrazine hydrate (NH₂NH₂·H₂O) or Phenylhydrazine (C₆H₅NHNH₂) (5.5 mmol, 1.1 eq)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Stir plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the chalcone (5 mmol) in a suitable solvent like ethanol (20-30 mL)[2].
-
Add the hydrazine derivative (5.5 mmol) to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid[4].
-
Heat the reaction mixture to reflux (typically 80-90°C) for 6-8 hours[13].
-
Reaction Monitoring (Trustworthiness): Monitor the reaction using TLC. The disappearance of the chalcone spot and the formation of a new product spot indicates completion.
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water. A solid precipitate should form[2].
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude pyrazoline by recrystallization from ethanol to obtain the final compound[1].
-
Confirm the structure and purity via melting point, IR, ¹H NMR, and Mass Spectrometry. The disappearance of the C=O stretch in the IR spectrum and the appearance of characteristic pyrazoline proton signals in the ¹H NMR spectrum are key indicators of successful synthesis[2].
Section 3: In Vitro Screening for Analgesic Potential
Before advancing to animal models, in vitro assays are essential for elucidating the mechanism of action and filtering out inactive compounds. A primary target for many pyrazoline-based analgesics is the cyclooxygenase (COX) enzyme family[5].
Mechanism Focus: Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins (PGs), which are pro-inflammatory and sensitize nociceptors (pain receptors)[14][15].
-
COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.
-
COX-2 is induced during inflammation and is the primary target for anti-inflammatory and analgesic drugs.
Inhibiting COX-2 reduces pain and inflammation, while inhibiting COX-1 can lead to gastrointestinal side effects. Therefore, determining a compound's potency (IC₅₀) and selectivity (COX-1 vs. COX-2) is a critical step.
Caption: Inhibition of COX-2 is the primary target for anti-inflammatory analgesics.
Protocol 3: In Vitro Colorimetric COX Inhibition Assay
Objective: To determine the IC₅₀ values of synthesized pyrazoline derivatives against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX. The peroxidase component reduces PGG₂ to PGH₂. This reaction can be monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a blue color measured at ~590-610 nm[16].
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical or similar) containing:
-
Assay Buffer
-
Heme
-
Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
-
Test pyrazoline compounds and a reference standard (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the assay buffer, heme, and enzymes[16].
-
Plate Setup (Trustworthiness): Set up the 96-well plate with the following controls in triplicate:
-
100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).
-
Background: 160 µL Assay Buffer, 10 µL Heme (no enzyme).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells except the background wells.
-
Immediately add 10 µL of TMPD solution to all wells.
-
Shake the plate gently for 10-20 seconds and incubate at room temperature for 5 minutes.
-
Measure the absorbance at a wavelength between 590-610 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
| Result | Interpretation | Next Step |
| Low IC₅₀ for COX-2 (<10 µM) | Potent inhibitor of the target enzyme. | Proceed to in vivo testing. |
| High IC₅₀ for COX-2 (>50 µM) | Weak or inactive compound. | Deprioritize or redesign the molecule. |
| Low IC₅₀ for COX-1 | Potential for GI side effects. | Consider redesign for selectivity. |
| Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) > 10 | Compound is selective for COX-2. | Highly desirable characteristic. |
Section 4: In Vivo Evaluation of Analgesic Efficacy
Promising candidates from in vitro screening must be evaluated in living systems to confirm their analgesic activity. Standard preclinical animal models are used to assess both peripherally and centrally mediated analgesia[17][18].
Caption: Logic for deploying different in vivo models to assess analgesic type.
Protocol 4: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous pain mediators like prostaglandins. This induces a characteristic stretching behavior known as "writhing." Peripherally acting analgesics that inhibit prostaglandin synthesis will reduce the number of writhes[19][20].
Procedure:
-
Use Swiss albino mice (20-25g). Acclimatize the animals for at least one hour before the experiment[21].
-
Divide animals into groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., normal saline with 0.5% Tween 80).
-
Positive Control: Receives a standard drug (e.g., Diclofenac Sodium, 10 mg/kg, i.p.).
-
Test Groups: Receive the pyrazoline compound at different doses (e.g., 10, 20, 50 mg/kg, i.p. or p.o.).
-
-
Administer the respective treatments to each group.
-
After 30 minutes (for i.p.) or 60 minutes (for p.o.), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber and start a timer.
-
Count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage protection (analgesic activity) using the formula: % Protection = [(Mean writhes in Control - Mean writhes in Test) / Mean writhes in Control] * 100
Protocol 5: Hot Plate Test (Central Analgesia)
Principle: This test measures the response latency to a thermal stimulus and is effective for evaluating centrally acting analgesics (e.g., opioids) that modulate pain perception at the spinal and supraspinal levels[22][23]. Some pyrazoline derivatives may exhibit central activity[3].
Procedure:
-
Use Wistar rats or mice. The hot plate apparatus should be maintained at a constant temperature of 55 ± 0.5°C[24].
-
Baseline Measurement (Trustworthiness): Gently place each animal on the hot plate and measure the time it takes to elicit a pain response (e.g., licking a paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established[21]. Animals with a baseline latency outside a normal range (e.g., 5-15 seconds) should be excluded.
-
Divide the selected animals into groups:
-
Vehicle Control
-
Positive Control: (e.g., Morphine, 5-10 mg/kg, i.p.)
-
Test Groups: Receive the pyrazoline compound at different doses.
-
-
Administer the treatments.
-
At set time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.
-
Data Analysis: The increase in latency time compared to the baseline indicates analgesic activity. Results are often expressed as the Maximum Possible Effect (% MPE): % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100
Conclusion and Future Directions
The protocols outlined in this guide provide a robust and validated pathway for the discovery and preclinical evaluation of novel analgesics derived from pyrazoline precursors. By systematically synthesizing a library of compounds and evaluating them through a hierarchical screening cascade—from in vitro mechanistic assays to in vivo efficacy models—researchers can efficiently identify promising lead candidates.
The true power of this process lies in the iterative cycle of design, synthesis, and testing. Data gathered from these assays will fuel Structure-Activity Relationship (SAR) studies, providing critical insights into how specific chemical modifications influence potency, selectivity, and the type of analgesic activity[5][10]. This knowledge enables the rational design of next-generation compounds with enhanced therapeutic profiles, ultimately paving the way for new and improved treatments for pain.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The TRPV1 channel as a target for the treatment of pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear factor-kappa B regulates pain and COMT expression in a rodent model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS | Medical Sains : Jurnal Ilmiah Kefarmasian [ojs.ummada.ac.id]
- 12. Synthesis and pharmacological evaluation of pyrazoline derivatives as new anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. ijisrt.com [ijisrt.com]
- 18. scribd.com [scribd.com]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. In-Vivo Models for Management of Pain [scirp.org]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one
Welcome to the technical support center for the synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and practical, field-tested experience.
Overview of the Core Synthesis
This compound is a valuable heterocyclic building block in the development of pharmaceuticals and dyes[1]. The most reliable and common synthetic route is the cyclocondensation reaction between phenylhydrazine and ethyl cyanoacetate . This reaction is a variation of the classic Knorr pyrazole synthesis.
The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of ethanol to yield the final pyrazolinone ring. The choice of catalyst—acidic or basic—and reaction conditions are critical determinants of the reaction's success and yield.
Reaction Mechanism: Phenylhydrazine and Ethyl Cyanoacetate
The mechanism involves two key stages: formation of the phenylhydrazone intermediate and subsequent intramolecular cyclization.
Caption: Proposed mechanism for pyrazolinone formation.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low or I isolated no product. What are the likely causes?
Answer: A low or zero yield is one of the most common issues and can stem from several factors. Let's break down the possibilities:
-
Ineffective Catalyst: The cyclization step is often the rate-limiting step and requires either acid or base catalysis.
-
Base Catalysis (e.g., Sodium Ethoxide): A strong base like sodium ethoxide is highly effective. It deprotonates the ethyl cyanoacetate, forming a more nucleophilic enolate which readily reacts with phenylhydrazine. If you are using a weaker base (e.g., triethylamine), it may be insufficient to drive the reaction to completion.
-
Acid Catalysis (e.g., Acetic Acid): An acid catalyst protonates the carbonyl oxygen of the ester, making the carbon more electrophilic for the initial attack by phenylhydrazine[2]. However, it can also protonate the phenylhydrazine, reducing its nucleophilicity. The choice depends on the specific substrate and conditions. For this synthesis, a base is generally more effective.
-
-
Poor Quality of Reagents: Phenylhydrazine is susceptible to oxidation, often indicated by a dark red or brown color. Using old or improperly stored phenylhydrazine can drastically reduce yields. It is advisable to use freshly distilled or high-purity phenylhydrazine.
-
Incorrect Reaction Temperature: This reaction typically requires heating (reflux) to proceed at a reasonable rate[3]. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products, especially the phenylhydrazine.
-
Presence of Water: The reaction involves condensation, and the presence of excess water can inhibit the reaction equilibrium. Ensure you are using an anhydrous solvent (e.g., absolute ethanol) and dried glassware.
Question 2: I see multiple spots on my TLC plate, indicating a mixture of products. What are these impurities?
Answer: The formation of side products is a frequent challenge. The most common impurities are:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to phenylhydrazine and ethyl cyanoacetate.
-
Hydrazone Intermediate: The acyclic hydrazone intermediate may be present if the cyclization step is slow or incomplete. This can often be resolved by extending the reaction time or increasing the catalyst concentration.
-
Side Reactions: Phenylhydrazine can undergo self-condensation or other side reactions, especially at high temperatures. Additionally, depending on the conditions, alternative cyclization pathways can sometimes lead to isomeric products, although this is less common for this specific reaction.
-
Product Degradation: The pyrazolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially during workup.
Troubleshooting Strategy:
-
Monitor with TLC: Run a TLC at different time points (e.g., 1 hr, 3 hrs, 6 hrs) to monitor the consumption of starting materials and the formation of the product.
-
Purification: Column chromatography is often necessary to separate the desired product from impurities. Solvents like ethyl acetate and hexane mixtures are commonly used[4]. Recrystallization from a suitable solvent (e.g., ethanol, dichloromethane-benzene) is an excellent final purification step[3].
Question 3: My product won't crystallize out of the reaction mixture upon cooling. How can I isolate it?
Answer: Difficulty in crystallization is frustrating but can often be overcome.
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure product from a previous batch, add it to the solution to act as a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for crystals to form.
-
-
Solvent Issues:
-
Supersaturation: Your solution may be supersaturated. Try cooling it further in an ice bath or even an ice/salt bath.
-
Solvent Choice: The product might be too soluble in the reaction solvent (e.g., ethanol). Carefully add a non-solvent (a solvent in which your product is insoluble, like hexane or water) dropwise until the solution becomes cloudy, then allow it to stand. A patent for the related compound Edaravone suggests adding a non-alcohol solvent like hexane to induce crystallization[2].
-
-
Oily Product: If the product separates as an oil, it is likely impure. Try to decant the solvent, dissolve the oil in a minimal amount of a good solvent (like dichloromethane), and then attempt recrystallization by adding a non-solvent.
Optimization FAQs
This section provides answers to common questions about maximizing the yield and purity of your synthesis.
Question 1: How do I choose the best solvent and catalyst for this reaction?
Answer: The choice of solvent and catalyst is interdependent and crucial for optimization.
| Parameter | Options | Rationale & Impact on Yield |
| Solvent | Ethanol, Methanol, Acetic Acid, DMF | Ethanol is the most common and effective choice. It readily dissolves the reactants and is suitable for reflux temperatures.[3] Acetic acid can act as both a solvent and an acid catalyst, but may require higher temperatures and can sometimes lead to side reactions.[5] |
| Catalyst | Base: Sodium Ethoxide, Sodium Acetate, Triethylamine | A strong base like sodium ethoxide in ethanol is highly effective for promoting the cyclization step by forming a reactive enolate.[3] Weaker bases may result in incomplete reactions. |
| Acid: Acetic Acid, HCl | Acetic acid is a common choice when an acid catalyst is preferred. It protonates the carbonyl, increasing its electrophilicity. A patent for a similar synthesis notes the use of acid catalysts to achieve high yields.[2] |
Recommendation: For the highest yield, a common starting point is to use sodium ethoxide in absolute ethanol . The base can be generated in situ by dissolving sodium metal in ethanol or by using commercially available sodium ethoxide.
Question 2: What are the optimal temperature and reaction time?
Answer:
-
Temperature: The reaction is typically performed at the reflux temperature of the solvent. For ethanol, this is approximately 78 °C. This provides enough thermal energy to overcome the activation energy for cyclization without causing significant degradation. Some procedures for similar pyrazolone syntheses specify temperatures between 75-85 °C[2].
-
Reaction Time: Reaction times can vary from 3 to 16 hours.[3][6] It is essential to monitor the reaction's progress using TLC. The reaction is generally complete when the starting material spots on the TLC plate have disappeared or are very faint.
Question 3: How can I ensure the purity of my final product?
Answer:
-
Stoichiometry: Use a slight excess of one reactant (typically the less expensive one) to ensure the complete conversion of the other. However, using precise equimolar amounts is often sufficient.
-
Controlled Workup: After the reaction is complete, neutralize the catalyst carefully. If you used a base like sodium ethoxide, neutralize with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7 before extraction.
-
Recrystallization: This is the most critical step for obtaining a high-purity solid. Experiment with different solvent systems. Common choices include ethanol, methanol, or a mixture of a soluble solvent (like dichloromethane or ethyl acetate) with a non-solvent (like hexane).
-
Characterization: Confirm the identity and purity of your product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[7] The expected appearance is typically a cream to brown powder.[8]
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound
This protocol is a standard procedure adapted from similar pyrazolone syntheses.[3]
Materials:
-
Phenylhydrazine
-
Ethyl cyanoacetate
-
Sodium metal
-
Absolute Ethanol (Anhydrous)
-
Dichloromethane (for recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
Prepare Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Add Reactants: To the freshly prepared sodium ethoxide solution, add phenylhydrazine (1 equivalent) dropwise, followed by the dropwise addition of ethyl cyanoacetate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 7.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate. If not, add cold water to induce precipitation.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
Perform recrystallization by dissolving the crude product in a minimal amount of hot dichloromethane or ethyl acetate and then slowly adding hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with cold hexane, and dry under vacuum.
-
Overall Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Synthesis of Pyrazolones from Chalcones
Welcome to the Technical Support Center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazolone derivatives from chalcone precursors. The cyclocondensation of an α,β-unsaturated chalcone with a hydrazine derivative is a cornerstone reaction for accessing the pyrazolone scaffold, a privileged core in many pharmacologically active compounds.[1][2] However, this seemingly straightforward reaction is often plagued by issues ranging from low yields to the formation of stubborn side products.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to enhance your experimental success and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Problems & Solutions
This section addresses the most frequent issues encountered during the synthesis of pyrazolones from chalcones, detailing their root causes and offering targeted, field-proven solutions.
Problem 1: Low or No Product Yield
The most common frustration is a reaction that fails to proceed to completion or yields minimal desired product.
Potential Causes:
-
Incomplete Chalcone Conversion: The initial Claisen-Schmidt condensation to form the chalcone may have been inefficient, leaving unreacted starting materials that interfere with the subsequent cyclization.
-
Poor Reactant Quality: Hydrazine hydrate can degrade over time. Similarly, the chalcone precursor may contain impurities from its synthesis.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Insufficient heat or time can lead to an incomplete reaction.[3]
-
Steric Hindrance: Bulky substituents on either the chalcone or the hydrazine can significantly slow down the reaction rate.
-
Inappropriate Catalyst: The choice between acid and base catalysis is crucial and substrate-dependent. An incorrect catalyst may fail to promote the reaction or, worse, may encourage side reactions.[1][4]
Recommended Solutions:
-
Verify Starting Material Purity:
-
Protocol: Before starting the cyclization, confirm the purity of your chalcone using Thin Layer Chromatography (TLC), ¹H-NMR, and melting point analysis.[2][3] Recrystallize the chalcone from a suitable solvent like ethanol if impurities are detected.[1][3]
-
Rationale: Impurities can poison catalysts and introduce competing side reactions. A clean starting material is the foundation of a successful synthesis.
-
-
Optimize Reaction Conditions:
-
Temperature & Time: Most reactions require reflux (typically 75-80°C in ethanol) for 4-8 hours.[1][3] Monitor the reaction progress diligently using TLC. If the reaction stalls, consider extending the reflux time.
-
Catalyst Selection:
-
Acid Catalysis: Glacial acetic acid is a common and effective catalyst that also serves as a solvent.[4][5] It works by protonating the carbonyl oxygen of the chalcone, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.[3]
-
Base Catalysis: For substrates sensitive to acid, a base catalyst like sodium hydroxide or sodium methoxide can be used, though this may increase the risk of side reactions.[6][7]
-
-
Solvent Choice: Ethanol is the most common solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.[1][2][3] For less soluble chalcones, solvents like 1,4-dioxane or polyethylene glycol (PEG) can be effective alternatives.[1][8]
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low pyrazolone yield.
Problem 2: Formation of Multiple Products / Side Reactions
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions, complicating purification and reducing the yield of the desired pyrazolone.
Potential Causes:
-
Michael Addition: Hydrazine, being a potent bis-nucleophile, can add twice to the chalcone system, leading to undesired oligomeric products.
-
Formation of Pyrazole instead of Pyrazolone: Under certain oxidative conditions or with specific starting materials, the intermediate pyrazoline can be oxidized to the aromatic pyrazole.
-
Incomplete Cyclization: The initial adduct between the chalcone and hydrazine may fail to cyclize, remaining as a stable but undesired intermediate.
-
Reaction with Solvent: Under harsh basic conditions, ethanol can potentially act as a nucleophile.
Recommended Solutions:
-
Control Stoichiometry:
-
Protocol: Use a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) to ensure full consumption of the chalcone, but avoid a large excess which can promote double addition.[1]
-
Rationale: Precise control over reactant ratios minimizes the chance of the limiting reactant (chalcone) being exposed to byproducts or excess reagents that can drive side reactions.
-
-
Modify Catalytic System:
-
Protocol: If base catalysis is leading to side products, switch to an acid-catalyzed system using glacial acetic acid.[9] Acetic acid promotes the desired intramolecular cyclization efficiently.[3]
-
Rationale: The reaction mechanism under acidic conditions favors the formation of the pyrazoline intermediate, which then tautomerizes to the pyrazolone. This pathway is often cleaner than base-catalyzed routes.
-
Core Reaction Mechanism (Acid-Catalyzed)
Caption: Acid-catalyzed cyclocondensation of a chalcone and hydrazine.
Problem 3: Difficulty in Product Purification
Even with a good yield, isolating a pure product can be challenging. The crude product may be oily, difficult to crystallize, or co-elute with impurities during chromatography.
Potential Causes:
-
Residual Acetic Acid: In acid-catalyzed reactions, residual acetic acid can make the product oily and inhibit crystallization.
-
Oily Byproducts: Side reactions can produce non-crystalline, oily impurities that interfere with the crystallization of the desired product.
-
Product is an Oil: Some pyrazolone derivatives are intrinsically oils or low-melting solids at room temperature.
Recommended Solutions:
-
Effective Work-up Procedure:
-
Protocol: After the reaction is complete, pour the reaction mixture into ice-cold water.[1][2] This precipitates the crude product and helps to separate it from water-soluble components like excess hydrazine or acetic acid. If the product does not precipitate, neutralization with a dilute base (e.g., NaHCO₃) may be necessary.
-
Rationale: Quenching in water is a simple and effective first-pass purification step.
-
-
Purification by Recrystallization:
-
Protocol: Recrystallization from ethanol is the most common and effective method for purifying solid pyrazolones.[1] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.
-
Rationale: This technique leverages differences in solubility between the product and impurities at different temperatures to achieve high purity.
-
-
Column Chromatography:
-
Protocol: If recrystallization fails or if the product is an oil, purification by silica gel column chromatography is necessary. A common eluent system is a gradient of ethyl acetate in n-hexane.[3]
-
Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase, allowing for the isolation of pure compounds from complex mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for pyrazolone synthesis from chalcones? A1: There is no single "best" catalyst, as the optimal choice depends on the specific chalcone substrate. However, glacial acetic acid is the most widely used and generally reliable catalyst.[4] It acts as both a catalyst and a solvent, promoting clean and efficient cyclization for a wide range of substrates.[3] For substrates that are sensitive to acid, basic catalysts like sodium hydroxide or sodium methoxide in ethanol can be used.[6]
Q2: How do I properly monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1][3] Spot the reaction mixture alongside your starting chalcone on a silica gel TLC plate. A typical mobile phase is ethyl acetate/n-hexane (e.g., 3:7 v/v). The reaction is complete when the spot corresponding to the chalcone has disappeared and a new, more polar spot (the pyrazolone product) has appeared and its intensity is no longer increasing.
Q3: My product precipitated after pouring the reaction into water, but it's an oil, not a solid. What should I do? A3: An oily product is a common issue. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. If that fails, extract the aqueous mixture with a suitable organic solvent (like ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude oil must then be purified by column chromatography.
Q4: Can I use microwave irradiation for this synthesis? A4: Yes, microwave-assisted synthesis is an excellent alternative to conventional heating. It often leads to dramatically reduced reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles with fewer side products.[4] It is considered a "green chemistry" approach due to its energy efficiency.[4]
Q5: What are the key characterization techniques for the final pyrazolone product? A5: The structure and purity of the synthesized pyrazolone should be confirmed using a combination of spectroscopic methods. The most important are:
-
¹H-NMR: To confirm the proton environment, especially the characteristic signals for the protons on the pyrazoline ring.[10][11]
-
¹³C-NMR: To confirm the carbon framework of the molecule.[10][12]
-
FT-IR: To identify key functional groups, such as the C=O and C=N stretches.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[13]
Reference Protocols & Data
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Conventional Heating | Microwave Irradiation |
| Catalyst | Glacial Acetic Acid or NaOH | Glacial Acetic Acid (often on a solid support) |
| Solvent | Ethanol, 1,4-Dioxane | Ethanol, or solvent-free |
| Temperature | 75-80 °C (Reflux) | 100-140 °C |
| Reaction Time | 4-8 hours[1][3] | 5-15 minutes[4] |
| Typical Yield | 60-85% | 75-95% |
| Advantages | Simple setup, widely accessible | Rapid, high yield, energy efficient[4] |
| Disadvantages | Long reaction times, potential for side products | Requires specialized microwave reactor |
Protocol: General Synthesis of a Pyrazolone Derivative
This protocol describes a standard, reliable method for the acid-catalyzed cyclocondensation of a chalcone with hydrazine hydrate.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 mmol) in glacial acetic acid (10 mL) or ethanol (15 mL).[1]
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 mmol) dropwise. If using phenylhydrazine, it can be added directly.[1]
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) and maintain this temperature for 4-6 hours.[1][2]
-
Monitoring: Monitor the progress of the reaction every hour using TLC (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is complete upon the disappearance of the starting chalcone spot.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.[1][2]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and unreacted hydrazine.[1]
-
Purification: Dry the crude solid. Purify the product by recrystallization from hot ethanol to obtain the final pyrazolone derivative.[1]
-
Characterization: Confirm the identity and purity of the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[10][14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijirt.org [ijirt.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
Technical Support Center: Improving the Assay Solubility of 3-Amino-1-phenyl-2-pyrazolin-5-one
Introduction: Welcome to the technical support guide for 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS 4149-06-8). This compound, a pyrazolinone derivative, presents significant opportunities in various research applications. However, like many heterocyclic compounds, its low aqueous solubility can be a major hurdle in developing robust and reproducible assays. Precipitation of the compound during stock dilution or upon addition to aqueous assay buffers can lead to inaccurate concentration-response curves, high data variability, and misleading results.
This guide provides a comprehensive, experience-driven framework for understanding and systematically overcoming the solubility challenges associated with this compound. We will move beyond simple protocols to explain the physicochemical rationale behind each strategy, empowering you to make informed decisions for your specific experimental context.
Section 1: Compound Physicochemical Profile
Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. Its structure, featuring a phenyl ring and an amino group, dictates its behavior in different solvent systems.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₉H₉N₃O | Indicates a relatively small molecule with multiple hydrogen bond donors/acceptors.[1][2][3] |
| Molecular Weight | ~175.19 g/mol | Low molecular weight generally favors solubility, but other factors are dominant here.[1][3] |
| Appearance | White to Brown or Yellowish-brown crystalline powder.[1][2][4][5] | The crystalline nature can contribute to poor aqueous solubility due to high lattice energy. |
| Predicted pKa | 3.38 ± 0.50[1][4] | The amino group is a weak base. At a pH below this value, the amine will be protonated (R-NH₃⁺), forming a more polar, water-soluble salt.[] |
| Aqueous Solubility | Poor | The nonpolar phenyl ring dominates, leading to low solubility in water. A related compound, 3-methyl-1-phenyl-2-pyrazolin-5-one, has a reported water solubility of only 3 g/L.[7][8] |
| Organic Solubility | Soluble | Readily dissolves in organic solvents like DMSO, Chloroform, Dichloromethane, and Acetone.[9] |
Section 2: A Systematic Workflow for Solubility Enhancement
Before troubleshooting specific issues, it is essential to follow a logical workflow. This approach saves time and compound by systematically exploring the most common and effective solubilization strategies first. The following diagram outlines our recommended path.
Caption: Systematic workflow for addressing solubility issues.
Section 3: Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound.
Q1: My compound precipitated immediately when I added it to my PBS buffer. What did I do wrong?
This is the most common issue and results from attempting to dissolve the compound directly in an aqueous medium. Due to its hydrophobic nature, direct dissolution is rarely successful.
Corrective Action: Always start by preparing a high-concentration stock solution in an appropriate organic solvent. Based on its known properties, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[9]
Rationale: DMSO is a powerful, water-miscible organic solvent that can disrupt the crystal lattice of the compound and solvate the molecule effectively. By creating a concentrated stock (e.g., 10-50 mM), you can then perform serial dilutions into your aqueous assay buffer, ensuring the final DMSO concentration remains low enough to be tolerated by your assay system.
Q2: I've made a 20 mM stock in DMSO, but it still precipitates when I dilute it to 50 µM in my assay media. What should I do next?
This indicates that even though DMSO helps, the compound's solubility limit in the final aqueous environment is below your target concentration. There are two primary paths forward, depending on the constraints of your assay.
Option A: pH Adjustment The compound has a basic amino group with a predicted pKa of ~3.4.[1][4] This is a key piece of information to leverage. By lowering the pH of your assay buffer to be at least one to two units below the pKa (e.g., pH 1.4-2.4), you can protonate the amino group (from -NH₂ to -NH₃⁺). This charged form is significantly more polar and will exhibit much higher aqueous solubility.[][10]
-
When to use it: Ideal for biochemical or acellular assays that are not sensitive to low pH.
-
Caution: This is generally not suitable for cell-based assays, as a pH this low will be cytotoxic.
Option B: Use of Solubilizing Excipients If your assay requires a physiological pH, excipients are the preferred method. These are "helper" molecules that increase solubility without chemically altering the compound.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] The hydrophobic phenyl ring of your compound can become encapsulated within the cyclodextrin's core, while the water-loving exterior keeps the entire complex in solution.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Surfactants: Surfactants like Tween® 20 or Triton™ X-100 can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate the hydrophobic compound in their core, increasing its apparent solubility. This is a common strategy but requires careful validation, as surfactants can interfere with some assay readouts or affect cell membranes.
Caption: Encapsulation by a cyclodextrin improves solubility.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is a critical question for maintaining cellular health. While cell line dependent, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5% , with ≤0.1% being the gold standard for sensitive or long-term assays.[15][16][17]
Best Practice: Always run a "vehicle control" group in your experiment. This control should contain the same final concentration of DMSO as your highest compound concentration but without the compound itself. This allows you to differentiate between the effects of your compound and any potential toxicity or artifacts caused by the solvent.[15][16]
| Final DMSO Conc. | General Cellular Impact | Recommendation |
| < 0.1% | Negligible effect on most cell lines. | Ideal Target: Recommended for all assays, especially long-term (>24h) experiments.[16][18] |
| 0.1% - 0.5% | Generally tolerated by robust cell lines for short-term exposure. | Acceptable: Requires validation with a vehicle control.[17] |
| > 0.5% | Increased risk of cytotoxicity, differentiation, or off-target effects. | Avoid: Only use if absolutely necessary and with extensive controls. Cell membrane integrity may be compromised.[18] |
Section 4: Detailed Experimental Protocols
Protocol 4.1: Preparation of a Concentrated Stock Solution
-
Objective: To create a 20 mM stock solution in 100% DMSO.
-
Materials: this compound (MW: 175.19), high-purity DMSO, analytical balance, appropriate microcentrifuge tubes or vials.
-
Procedure:
-
Weigh out 1.75 mg of the compound on an analytical balance.
-
Transfer the powder to a clean vial.
-
Add 500 µL of 100% DMSO. (Calculation: 1.75 mg / 175.19 g/mol = ~10 µmol. 10 µmol / 0.0005 L = 20 mM).
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 4.2: Screening for pH-Dependent Solubility
-
Objective: To determine if lowering pH can maintain the compound's solubility in an aqueous buffer.
-
Materials: 20 mM stock solution in DMSO, a series of buffers (e.g., Glycine-HCl for pH 2.2-3.6, Citrate buffer for pH 3.0-6.2), pH meter.
-
Procedure:
-
Prepare 1 mL aliquots of your chosen buffers across a range of pH values (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5, 7.4).
-
To each 1 mL buffer aliquot, add 2.5 µL of the 20 mM DMSO stock solution to achieve a final concentration of 50 µM (this results in 0.25% DMSO).
-
Vortex each tube immediately after addition.
-
Let the tubes sit at room temperature for 30 minutes.
-
Visually inspect each tube for signs of precipitation (cloudiness, visible particles). A simple method is to shine a laser pointer through the solution; scattering indicates precipitation (Tyndall effect).
-
Interpretation: The lowest pH at which no precipitation is observed is the minimum required acidity to maintain solubility at that concentration.
-
Protocol 4.3: Screening with a Solubilizing Excipient (Cyclodextrin)
-
Objective: To test the ability of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase solubility at physiological pH.
-
Materials: 20 mM stock solution in DMSO, HP-β-CD powder, physiological buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a concentrated (e.g., 40% w/v) stock solution of HP-β-CD in your physiological buffer. This may require warming to fully dissolve.
-
Create a series of working solutions of HP-β-CD in your buffer by dilution (e.g., 0.5%, 1%, 2%, 5% w/v). Include a "0%" control (buffer only).
-
To 1 mL of each HP-β-CD working solution (and the 0% control), add 2.5 µL of the 20 mM DMSO stock to achieve a final concentration of 50 µM.
-
Vortex immediately and incubate for 30-60 minutes at room temperature to allow for complex formation.
-
Visually inspect for precipitation as described in Protocol 4.2.
-
Interpretation: The minimum concentration of HP-β-CD that prevents precipitation is the required level for your assay. Confirm that this concentration of HP-β-CD does not interfere with your assay system.
-
Section 5: References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. --INVALID-LINK--
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. --INVALID-LINK--
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. --INVALID-LINK--
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR - Global Pharmaceutical Sciences Review. --INVALID-LINK--
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. --INVALID-LINK--
-
This compound | CAS:4149-06-8. BioCrick. --INVALID-LINK--
-
This compound 4149-06-8 wiki. Guidechem. --INVALID-LINK--
-
This compound. CymitQuimica. --INVALID-LINK--
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. --INVALID-LINK--
-
What the concentration of DMSO you use in cell culture assays?. ResearchGate. --INVALID-LINK--
-
Chemical Properties of this compound (CAS 4149-06-8). Cheméo. --INVALID-LINK--
-
Maximum DMSO concentration in media for cell culture?. Reddit. --INVALID-LINK--
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DMSO usage in cell culture. LifeTein. --INVALID-LINK--
-
Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. PubMed. --INVALID-LINK--
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DMSO in cell based assays. Scientist Solutions. --INVALID-LINK--
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. --INVALID-LINK--
-
This compound CAS. ChemicalBook. --INVALID-LINK--
-
This compound | 4149-06-8. ChemicalBook. --INVALID-LINK--
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. --INVALID-LINK--
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. --INVALID-LINK--
-
This compound, 97%. Thermo Fisher Scientific. --INVALID-LINK--
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. --INVALID-LINK--
-
This compound | CAS 4149-06-8. Santa Cruz Biotechnology. --INVALID-LINK--
-
This compound. NIST WebBook. --INVALID-LINK--
-
pH Adjustment and Co-Solvent Optimization. BOC Sciences. --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. --INVALID-LINK--
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central. --INVALID-LINK--
-
Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. PubMed. --INVALID-LINK--
-
This compound. Cheméo. --INVALID-LINK--
-
3-Methyl-1-phenyl-2-pyrazolin-5-one. ChemBK. --INVALID-LINK--
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. --INVALID-LINK--
-
Amine buffers for pH control. ResearchGate. --INVALID-LINK--
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. --INVALID-LINK--
-
3-Methyl-1-phenyl-2-pyrazolin-5-one, 99% 5 g. Thermo Fisher Scientific. --INVALID-LINK--
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound CAS#: 4149-06-8 [m.chemicalbook.com]
- 5. A10862.22 [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. 3-Methyl-1-phenyl-2-pyrazolin-5-one, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. biotage.com [biotage.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. lifetein.com [lifetein.com]
- 18. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
purification techniques for crude 3-Amino-1-phenyl-2-pyrazolin-5-one
Answering the call of the modern laboratory, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for the purification of 3-Amino-1-phenyl-2-pyrazolin-5-one. As a key intermediate in the synthesis of pharmaceuticals, such as Edaravone, and a valuable component in the dye industry, its purity is paramount to ensuring the safety, efficacy, and reproducibility of downstream applications.[1][2]
This guide moves beyond simple procedural lists, offering a troubleshooting framework grounded in chemical principles to empower you to diagnose and resolve common purification challenges.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental hurdles in a question-and-answer format, providing both solutions and the rationale behind them.
Question 1: My yield is significantly low after performing a recrystallization. What are the likely causes and how can I improve it?
Answer: Low recovery from recrystallization is a frequent issue stemming from several potential missteps in the procedure. The underlying principle of recrystallization is the solubility differential of your compound and its impurities at different temperatures. Optimizing this process is key to maximizing yield.
-
Causality & Resolution:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C). If the compound remains significantly soluble in the cold, it will not precipitate effectively, leading to major losses in the mother liquor.
-
Excessive Solvent Volume: A common error is adding too much hot solvent. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume will result in a solution that is not saturated upon cooling, preventing full crystallization.
-
Expert Tip: Add the hot solvent portion-wise to the crude material with heating and swirling until the solid just dissolves. This ensures you are using the minimum volume necessary.
-
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (used to remove insoluble impurities), significant product loss will occur.
-
Solution: Use a pre-heated filtration funnel (e.g., by placing it in an oven or rinsing with hot solvent) and a fluted filter paper for rapid filtration.[3]
-
-
Cooling Rate: Crashing the product out of solution by cooling too rapidly can trap impurities within the crystal lattice, reducing purity and potentially affecting crystal formation and recovery. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to complete the crystallization.
-
Question 2: The purified product retains a persistent yellow or brown color. How can I obtain a white or off-white solid?
Answer: A persistent color in your product typically indicates the presence of highly conjugated or oxidized impurities. These often arise from side reactions during synthesis, particularly from starting materials like phenylhydrazine, or from degradation of the product itself.[4]
-
Causality & Resolution:
-
Oxidative Byproducts: The pyrazolone ring system can be susceptible to oxidation. These colored impurities are often present in trace amounts but have high extinction coefficients.
-
Solution 1: Activated Charcoal Treatment. During recrystallization, after the crude product has been dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution.[3] The charcoal adsorbs the colored impurities onto its high-surface-area matrix.
-
Protocol Insight: Add the charcoal (typically 1-2% w/w of the solute) to the hot solution and boil for 5-10 minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause violent bumping. Always cool the solution slightly before addition. Be aware that charcoal can also adsorb some of your desired product, potentially causing a minor reduction in yield.[3]
-
-
Solution 2: Column Chromatography. If charcoal treatment is ineffective or causes unacceptable yield loss, flash column chromatography is the definitive method for removing stubborn colored impurities.
-
-
Question 3: My purity analysis via TLC or HPLC shows multiple spots/peaks even after recrystallization. What is the next step?
Answer: The presence of multiple spots or peaks indicates that recrystallization was insufficient to remove impurities with similar solubility profiles to your target compound. These could be unreacted starting materials, regioisomers, or dimeric byproducts.[][6] Flash column chromatography is the most effective technique for this scenario.
-
Causality & Resolution:
-
Co-eluting Impurities: Synthesis can lead to byproducts with polarities very close to this compound.
-
On-Column Degradation: The amine and pyrazolone functionalities can interact with the acidic surface of standard silica gel, leading to streaking on TLC or degradation during column chromatography.
-
Expert Tip: If you observe tailing on your TLC plate or suspect degradation, deactivate the silica gel. This can be done by preparing the silica slurry in an eluent system containing a small amount of a base, such as 0.5-1% triethylamine.[3] This neutralizes the acidic sites on the silica surface, preventing compound degradation.
-
-
Experimental Protocols & Data
Protocol 1: High-Recovery Recrystallization
Objective: To purify crude this compound using a single-solvent recrystallization method.
Methodology:
-
Solvent Selection: Choose an appropriate solvent from Table 1. Ethanol is a common starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring.
-
Saturation: Continue adding small portions of hot solvent until all the solid has just dissolved. An excess of solvent will reduce the final yield.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat source, wait a moment for boiling to cease, and add a small amount of activated charcoal. Return the flask to the heat and gently reflux for 5-10 minutes.
-
Hot Filtration: Pre-heat a stemless or short-stemmed funnel and a receiving flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The appearance should be a white to light brown powder.[2]
| Table 1: Recommended Solvent Systems for Purification | |
| Solvent/System | Key Characteristics & Use Case |
| Ethanol | A common, effective solvent for general recrystallization. |
| Dichloromethane-Benzene | A reported solvent system for achieving high purity crystals.[8] Use with appropriate safety precautions for benzene. |
| Ethyl Acetate | Soluble.[9] Can be paired with a non-polar solvent like hexane for an effective solvent/anti-solvent system. |
| Chloroform, DMSO, Acetone | High solubility reported.[9] Primarily useful for dissolving the compound for analysis or column chromatography loading, less so for recrystallization on their own. |
Protocol 2: Flash Column Chromatography
Objective: To purify the compound from closely related impurities using silica gel chromatography.
Methodology:
-
Eluent Selection: Determine the optimal eluent system using TLC. A good system will give your desired compound an Rf value of ~0.3. A mixture of Hexane/Ethyl Acetate is a common starting point for compounds of this polarity.[10]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[3] Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Add a thin layer of sand to the top to protect the silica surface.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[3] Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure (e.g., with a hand pump or nitrogen line) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of tubes. Monitor the separation by collecting small spots from the column outflow onto a TLC plate and checking under a UV lamp.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.
| Table 2: Typical Analytical Parameters for Purity Assessment | |
| Technique | Parameters |
| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F254. Mobile Phase: Ethyl Acetate / Hexane (e.g., 1:1 v/v, adjust as needed). Detection: UV light at 254 nm.[11][12] |
| High-Performance Liquid Chromatography (HPLC) | Stationary Phase: C18 reverse-phase column. Mobile Phase: Acetonitrile / Water or Methanol / Water gradient. Detection: UV detector at an appropriate wavelength (determined by UV-Vis spectrum).[13][14] |
Visualized Workflows & Logic
The following diagrams illustrate the standard purification workflow and a logical approach to troubleshooting common issues.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for resolving low purity results.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of the pure compound? A: Pure this compound is typically a white to yellowish-brown crystalline powder.[4] It has a melting point reported in the range of 210-215 °C, often with decomposition.[15][16]
Q2: Is the compound stable in solution? A: The compound's stability can be pH-dependent. The pyrazolone ring has an acidic proton, and the exocyclic amine is basic, giving the molecule amphoteric character.[17] The anionic form is noted to be more reactive and susceptible to oxidation.[18] For analytical purposes, freshly prepared solutions are recommended. For long-term storage, the solid form is preferred.
Q3: Can I use NMR spectroscopy to assess purity? A: Absolutely. ¹H NMR is an excellent tool for assessing purity. You should look for the characteristic peaks of the phenyl and pyrazolone rings and the absence of signals from common synthetic precursors like acrylonitrile or ethyl acetoacetate.[19] The integration of the peaks should correspond to the expected proton ratios.
Q4: How should I properly store the purified this compound? A: The compound should be stored in a tightly sealed container, protected from light and moisture, at ambient or reduced temperatures.[4] Given its potential for oxidation, long-term storage under an inert atmosphere (e.g., nitrogen or argon) in an amber vial is best practice to maintain high purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. prepchem.com [prepchem.com]
- 9. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. [Thin layer chromatography of derivatives of pyrazolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | 4149-06-8 [chemicalbook.com]
- 16. 3-アミノ-1-フェニル-2-ピラゾリン-5-オン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. rsc.org [rsc.org]
- 18. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
Technical Support Center: Catalyst Selection for Pyrazole Synthesis Optimization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide you with in-depth, field-proven insights into catalyst selection and reaction optimization. As your dedicated application scientist, I will move beyond simple protocols to explain the underlying principles that govern these powerful transformations, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Frequently Asked Questions (FAQs) on Catalyst Selection
Here, we address some of the most common initial questions researchers face when planning a pyrazole synthesis.
Q1: I'm starting a pyrazole synthesis. What is the most common and robust method to begin with?
A1: For a straightforward and widely applicable starting point, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most traditional and well-established method, often referred to as the Knorr pyrazole synthesis.[1][2][3] This method is highly effective for generating a diverse range of polysubstituted pyrazoles.[2][3] The reaction is typically facilitated by an acid catalyst in a suitable solvent like ethanol.[1][4][5]
Q2: What is the primary role of a catalyst in the Knorr pyrazole synthesis?
A2: In the Knorr synthesis, an acid catalyst plays a crucial role in activating the 1,3-dicarbonyl compound.[6] The catalyst protonates one of the carbonyl oxygens, which enhances the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[6][7] This catalytic action facilitates both the initial imine formation and the subsequent intramolecular cyclization and dehydration steps that lead to the aromatic pyrazole ring.[1][7]
Q3: Beyond simple acid catalysts, what other types of catalysts are used for pyrazole synthesis?
A3: The field has expanded significantly beyond traditional Brønsted acids. Today, a wide array of catalysts are employed to improve yield, regioselectivity, and reaction conditions. These include:
-
Lewis Acids: Catalysts like zinc oxide nanoparticles (nano-ZnO), scandium triflate (Sc(OTf)₃), and silver triflate (AgOTf) can be highly effective.[3][8] For instance, nano-ZnO has been used for the efficient synthesis of 1,3,5-substituted pyrazoles.[3]
-
Metal Catalysts: Transition metals such as ruthenium, copper, and nickel are used in various pyrazole syntheses.[8][9][10] Ruthenium catalysts, for example, can facilitate pyrazole synthesis from 1,3-diols via hydrogen transfer catalysis.[9] Copper triflate has been used in the synthesis of 1,3,5-trisubstituted pyrazoles from α,β-ethylenic ketones.[3]
-
Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids or secondary amines, have been developed for the enantioselective synthesis of pyrazole derivatives.[11][12][13]
-
Heterogeneous Catalysts: Solid-supported catalysts, including nano-composites and magnetic nanoparticles, are gaining prominence due to their ease of separation and recyclability, aligning with green chemistry principles.[14][15]
Q4: What are "multicomponent reactions" for pyrazole synthesis and what are their advantages?
A4: Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, in this case, a pyrazole derivative.[14][16][17] The primary advantages of MCRs are their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.[18] For instance, pyranopyrazoles, a fused heterocyclic system, are often synthesized via four-component reactions using a variety of catalysts.[14][16][19]
Troubleshooting Guides for Common Synthesis Issues
Even with a well-chosen catalyst, experimental challenges can arise. This section provides a structured approach to troubleshooting common problems.
Issue 1: Low Product Yield
Low yields are a frequent challenge and can originate from several factors. A systematic approach is key to identifying and resolving the root cause.[20]
Troubleshooting Protocol:
-
Verify Reactant Purity: Impurities in starting materials, especially the hydrazine and dicarbonyl compounds, can significantly inhibit the reaction.[20] Ensure high purity of all reactants. Hydrazine, in particular, can degrade upon storage and may need to be freshly distilled or sourced.[21]
-
Optimize Catalyst Loading: The amount of catalyst can be critical. For acid-catalyzed reactions, start with a catalytic amount (e.g., a few drops of glacial acetic acid) and incrementally adjust.[22] For metal or organocatalysts, perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
-
Evaluate Solvent Effects: The solvent influences reactant solubility and reaction kinetics.[20] While ethanol is common for the Knorr synthesis, exploring other solvents may be beneficial. For certain substrates, solvent-free conditions at elevated temperatures have proven to be high-yielding.[20]
-
Monitor Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reactions or product degradation.[20] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid decomposition from prolonged heating.[20] Some modern protocols utilize microwave irradiation to significantly reduce reaction times and improve yields.[15]
Issue 2: Poor Regioselectivity with Unsymmetrical Reactants
When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of two regioisomers is possible.[23][24] Controlling the regioselectivity is a critical aspect of optimizing the synthesis of a specific target molecule.
Causality and Strategic Solutions:
The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[24]
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[24] For example, in a dicarbonyl with a trifluoromethyl group, the carbonyl adjacent to this strongly electron-withdrawing group is more reactive.[24]
-
Steric Hindrance: Bulky substituents on either reactant can direct the reaction to the less sterically hindered carbonyl group.[24]
-
Reaction pH: The acidity of the medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[7][24]
Optimization Workflow for Regioselectivity:
Caption: A decision-making workflow for optimizing regioselectivity in pyrazole synthesis.
Experimental Strategies to Enhance Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain pyrazole formations.[25]
-
Catalyst Modification: In some cases, the choice of catalyst itself can steer the reaction towards a specific isomer. A screening of different Lewis or Brønsted acids is recommended.
-
Temperature Control: The kinetic versus thermodynamic product distribution can be temperature-dependent. Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
Issue 3: Difficulty in Product Purification
Purification can be complicated by the presence of unreacted starting materials, catalyst residues, or regioisomers.
Troubleshooting Purification:
| Purification Challenge | Recommended Solution |
| Separating Regioisomers | Careful column chromatography is the most common method. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate). In some cases, fractional crystallization can be effective if the isomers have different solubilities.[21] |
| Removal of Catalyst/Hydrazine | For acidic or basic catalysts and unreacted hydrazine, an acid-base extraction during the workup is effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities like hydrazine.[21] |
| Product is an Oil | If the product fails to crystallize, try trituration with a non-polar solvent like hexane to induce solidification. If this is unsuccessful, purification by column chromatography is necessary.[21] |
Key Experimental Protocols
Here are detailed, step-by-step methodologies for common pyrazole synthesis procedures.
Protocol 1: Classic Knorr Pyrazole Synthesis (Acid-Catalyzed)
This protocol describes a general procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine.
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1.0 equiv)
-
Hydrazine hydrate (2.0 equiv)
-
1-Propanol (as solvent)
-
Glacial acetic acid (catalytic amount, ~3 drops)
Procedure:
-
In a suitable reaction vessel, combine the β-ketoester (1.0 equiv) and hydrazine hydrate (2.0 equiv).[22]
-
Add 1-propanol as the solvent, followed by a catalytic amount of glacial acetic acid.[22]
-
Heat the reaction mixture with stirring to approximately 100°C.[22]
-
Monitor the reaction progress by TLC. Once the starting β-ketoester is consumed (typically after 1-2 hours), allow the reaction to cool slightly.
-
Add water to the reaction mixture to precipitate the crude product.[22]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazolone.
Protocol 2: Multicomponent Synthesis of a Pyrano[2,3-c]pyrazole
This protocol outlines a green, efficient synthesis using a recyclable catalyst under ultrasound irradiation.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
3-Methyl-pyrazolinone (1.0 equiv)
-
La₂O₃-SrO-MnO₂ (LSMO) nanocatalyst (5 mol%)
-
Ethanol
Procedure:
-
In a reaction flask, combine the aromatic aldehyde, malononitrile, and 3-methyl-pyrazolinone in ethanol.
-
Add 5 mol% of the LSMO catalyst to the mixture.[14]
-
Place the flask in an ultrasonic bath and irradiate at room temperature for approximately 10 minutes.[14]
-
Monitor the reaction by TLC. Upon completion, separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting solid with cold ethanol and dry to obtain the pure pyrano[2,3-c]pyrazole product. Yields for this method are typically high (86-95%).[14]
Mechanistic Insights: The Role of the Catalyst
Understanding the reaction mechanism is paramount for rational optimization. Let's visualize the acid-catalyzed Knorr synthesis.
Caption: Stepwise mechanism of the Knorr pyrazole synthesis, highlighting the role of the acid catalyst.
This visualization clarifies that the acid catalyst is regenerated and participates in two key protonation steps, which are essential for activating the carbonyl groups and facilitating the dehydration steps.[1][4]
By understanding these fundamental principles and utilizing the troubleshooting guides provided, you are now better equipped to optimize your pyrazole syntheses, overcome common experimental hurdles, and achieve your research goals with greater efficiency and confidence.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalytic Route to Active Pyrazoles - ChemistryViews [chemistryviews.org]
- 14. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemhelpasap.com [chemhelpasap.com]
- 23. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one
Welcome to the technical support guide for the synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We will delve into the reaction mechanism, address frequently encountered issues, provide robust troubleshooting protocols, and offer validated experimental procedures to ensure a successful and reproducible outcome.
Overview of the Synthesis
The synthesis of this compound is a classic example of heterocyclic ring formation, specifically a condensation reaction between phenylhydrazine and an active methylene compound, typically ethyl cyanoacetate. This reaction, analogous to the Knorr pyrazole synthesis, proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization to yield the desired pyrazolone ring system.
The overall reaction is as follows:
Phenylhydrazine + Ethyl Cyanoacetate → this compound + Ethanol
While seemingly straightforward, the reaction's success is highly dependent on controlling key parameters to minimize the formation of side products and maximize yield and purity.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis.
Q1: What is the detailed reaction mechanism?
A1: The reaction proceeds in two main stages. First, the more nucleophilic and sterically accessible terminal nitrogen (-NH2) of phenylhydrazine attacks the electrophilic carbon of the nitrile group in ethyl cyanoacetate. This is followed by a rapid intramolecular cyclization where the other nitrogen atom of the hydrazine moiety attacks the ester carbonyl. Subsequent elimination of ethanol drives the reaction to completion, forming the stable 5-membered pyrazolone ring.
Caption: General mechanism for pyrazolone formation.
Q2: My final product is yellow or brown, not the expected off-white powder. Why?
A2: This is a very common issue and is almost always related to the stability of the phenylhydrazine starting material. Phenylhydrazine is susceptible to air oxidation, which produces colored impurities like benzene, nitrogen, and other aniline derivatives.[1] This degradation is accelerated by heat and light. To prevent this, always use freshly distilled or high-purity phenylhydrazine from a recently opened bottle. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also significantly reduce the formation of these colored byproducts.
Q3: What are the most critical reaction parameters to control?
A3: The three most critical parameters are:
-
Temperature: Dropping phenylhydrazine at a controlled, lower temperature (e.g., 15-25°C) can prevent initial exothermic reactions from getting out of control.[2] The subsequent reflux should be maintained consistently to ensure complete cyclization.
-
pH/Catalyst: The reaction can be performed under neutral, acidic, or basic conditions, and the choice affects reaction rate and side product profile.[2][3][4] Acid catalysis (e.g., acetic acid, HCl) protonates the carbonyl/nitrile groups, making them more electrophilic.[4] Basic catalysis (e.g., sodium ethoxide, triethylamine) deprotonates the active methylene compound, increasing its nucleophilicity.[2] Careful pH control during workup is also essential for effective precipitation.[3]
-
Stoichiometry: A slight excess of the ethyl cyanoacetate can be used to ensure the complete consumption of the more valuable phenylhydrazine, but a large excess can complicate purification. A molar ratio of approximately 1:1.05 to 1:1.1 (Phenylhydrazine:Ethyl Cyanoacetate) is a good starting point.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v). Spot the reaction mixture alongside your starting materials (phenylhydrazine and ethyl cyanoacetate). The reaction is complete when the spot corresponding to phenylhydrazine has completely disappeared. The product, being more polar, will have a lower Rf value than the starting esters.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degraded Phenylhydrazine: Use of old or oxidized starting material. 3. Incorrect Workup pH: Product may be soluble at the final pH of the workup solution. 4. Loss during Recrystallization: Product is overly soluble in the chosen solvent. | 1. Increase reflux time and monitor via TLC until phenylhydrazine is consumed. 2. Use freshly distilled or newly purchased, high-purity phenylhydrazine. 3. Adjust the pH of the aqueous solution to be slightly acidic (pH 5-6) before filtering to ensure maximum precipitation.[3] 4. Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation. Minimize the amount of hot solvent used for dissolution. |
| Product Oiling Out / Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or the intermediate hydrazone can act as eutectic impurities, depressing the melting point and preventing crystallization. 2. Residual Solvent: Trapped reaction solvent (e.g., ethanol, acetic acid) can prevent solidification. | 1. Trituration: Add a non-polar solvent like hexane or diethyl ether to the oil and stir vigorously. This will often wash away less polar impurities and induce crystallization of the product. 2. Purification: If trituration fails, purify a small sample via flash column chromatography to obtain a pure seed crystal. Add this seed crystal to the oil to induce crystallization. 3. High Vacuum: Place the crude material under a high vacuum for several hours to remove any volatile solvents. |
| Multiple Spots on TLC Analysis of Crude Product | 1. Unreacted Starting Materials: A spot corresponding to phenylhydrazine or ethyl cyanoacetate is visible. 2. Incomplete Cyclization: A major spot corresponding to the intermediate phenylhydrazone is present. 3. Isomer Formation: A minor spot with a similar Rf to the product may indicate the formation of a pyrazolone isomer. | 1. Continue refluxing the reaction mixture for a longer duration. 2. Ensure adequate heating. If the reaction has stalled, adding a catalytic amount of acid (e.g., glacial acetic acid) can help drive the cyclization to completion.[4] 3. Isomeric impurities are often difficult to remove by recrystallization alone. Flash column chromatography may be required for high-purity applications. |
| Product Insoluble for NMR or Other Analysis | 1. Inherent Property: Pyrazolones can exhibit poor solubility in common non-polar solvents like CDCl3 due to strong intermolecular hydrogen bonding. | 1. Use polar aprotic solvents for analysis, such as DMSO-d6 or DMF-d7. The compound is reported to be soluble in DMSO and other similar solvents.[5] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for pyrazolone synthesis.[2][3]
Materials:
-
Phenylhydrazine (high purity, 10.81 g, 0.1 mol)
-
Ethyl Cyanoacetate (11.87 g, 0.105 mol)
-
Ethanol (200 proof, 150 mL)
-
Glacial Acetic Acid (catalytic, ~1 mL)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Set up a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add ethyl cyanoacetate and ethanol to the flask and begin stirring.
-
In a dropping funnel, add the phenylhydrazine. Add it dropwise to the stirred ethanol solution over 20-30 minutes. An initial exotherm may be observed.
-
After the addition is complete, add the catalytic acetic acid.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours.
-
Monitor the reaction progress using TLC (Ethyl Acetate/Hexane 1:1) until the phenylhydrazine spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature. A precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the crude solid under vacuum. Expected yield of crude product: 75-85%.
Caption: Workflow for synthesis and isolation.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks, hot plate, filtration apparatus
Procedure:
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol, just enough to dissolve the solid completely. It is crucial to add the solvent in small portions near its boiling point to avoid using an excess, which would lower the recovery yield.[6]
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, washing with a minimal amount of ice-cold ethanol.
-
Dry the purified product to a constant weight. The final product should be an off-white to pale cream-colored powder. Purity should be ≥97% by GC or HPLC.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 5. This compound | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. rsc.org [rsc.org]
- 7. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: HPLC Analysis of Pyrazoline Compounds
Welcome to the technical support center for the HPLC analysis of pyrazoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the expertise to identify, diagnose, and resolve common challenges encountered during the chromatographic analysis of this important class of heterocyclic compounds.
Troubleshooting Workflow
The following diagram illustrates a general workflow for systematically troubleshooting common HPLC issues during the analysis of pyrazoline derivatives.
Caption: A flowchart for systematic troubleshooting of common HPLC issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing direct and actionable advice.
Peak Shape Problems
Q1: Why are my pyrazoline derivative peaks tailing?
A1: Peak tailing is a common issue when analyzing basic compounds like many pyrazoline derivatives, often caused by secondary interactions between the analyte and the stationary phase.[1]
-
Cause: Interaction with Residual Silanol Groups. The basic nitrogen atoms in the pyrazoline ring can interact with acidic silanol groups on the surface of silica-based C18 columns.[2][3][4] This is a primary cause of tailing for basic compounds.[3]
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to 2-3) protonates the silanol groups, reducing their interaction with the basic analyte.[2][5]
-
Solution 2: Use a Highly Deactivated (End-Capped) or Polar-Embedded Column. These columns have fewer free silanol groups, minimizing secondary interactions.[4]
-
Solution 3: Increase Buffer Concentration. A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol activity.[2]
-
-
Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][3]
-
Solution: Reduce Sample Concentration or Injection Volume. Dilute your sample or inject a smaller volume to ensure you are operating within the column's linear range.[1]
-
-
Cause: Column Bed Deformation. A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a tailing peak.[2][6]
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and use a guard column.[2]
-
Q2: My pyrazoline compound is showing peak fronting. What's the cause?
A2: Peak fronting is less common than tailing but can also be an indicator of column overload, especially at high concentrations.[3]
-
Cause: Sample Overload. Similar to tailing, injecting too high a concentration of the analyte can lead to fronting.[1]
-
Solution: Dilute the sample. Reduce the concentration of your sample and reinject.
-
-
Cause: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to move too quickly at the beginning of the separation, leading to a fronting peak.[2]
-
Solution: Match the sample solvent to the mobile phase. Ideally, dissolve your sample in the initial mobile phase.
-
Q3: I'm observing split or shoulder peaks for my pyrazoline derivative. What should I do?
A3: Split or shoulder peaks can arise from several issues, ranging from column problems to sample preparation.
-
Cause: Column Contamination or Void. A partially blocked inlet frit or a void at the head of the column can disrupt the sample band.[1]
-
Solution: Back-flush the column. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[7]
-
-
Cause: Incomplete Sample Dissolution. If your pyrazoline derivative is not fully dissolved in the sample solvent, it can lead to split peaks upon injection.[1]
-
Solution: Ensure complete dissolution. You may need to sonicate your sample or choose a more appropriate solvent.
-
-
Cause: Co-elution with an Impurity. The shoulder may be another compound that is not fully resolved from your main peak.
-
Solution: Optimize the mobile phase or gradient. Adjusting the mobile phase composition can improve the separation.[1]
-
Retention Time and Resolution Issues
Q4: The retention time for my pyrazoline derivative is shifting between runs. Why?
A4: Inconsistent retention times are a critical issue that can affect the reliability of your analysis.[8][9]
-
Cause: Changes in Mobile Phase Composition. Even small variations in the mobile phase composition can lead to significant shifts in retention time.[10][11]
-
Solution: Prepare mobile phase accurately. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[7]
-
-
Cause: Fluctuations in Column Temperature. Temperature affects the viscosity of the mobile phase and the kinetics of the separation.[8][12]
-
Cause: Inconsistent Flow Rate. Leaks in the system or issues with the pump can cause the flow rate to vary.[5][12]
-
Solution: Check for leaks and perform pump maintenance. Regularly inspect fittings and seals, and ensure the pump is delivering a consistent flow rate.[11]
-
-
Cause: Insufficient Column Equilibration. The column must be fully equilibrated with the mobile phase before starting an analysis, especially when using a gradient.[11]
-
Solution: Increase equilibration time. Allow sufficient time for the column to equilibrate, typically 10-20 column volumes.
-
Q5: I am getting poor resolution between my pyrazoline derivative and other components. How can I improve it?
A5: Achieving adequate resolution is fundamental for accurate quantification.[14]
-
Cause: Inappropriate Mobile Phase Composition. The current mobile phase may not be optimal for separating your compounds of interest.
-
Solution: Adjust the organic modifier concentration or use a gradient. Fine-tuning the mobile phase strength can significantly impact selectivity. For complex mixtures, a gradient elution is often necessary.[14]
-
-
Cause: Incorrect Column Choice. The stationary phase chemistry may not be suitable for your specific pyrazoline derivatives.[15]
-
Solution: Consider a different column. A column with a different stationary phase (e.g., C8, Phenyl) or a smaller particle size could provide better resolution.[15]
-
Baseline and Sensitivity Issues
Q6: My chromatogram shows a noisy or drifting baseline. What are the potential causes?
A6: A stable baseline is essential for accurate peak integration and detecting low-level analytes.[11][14]
-
Cause: Air Bubbles in the System. Dissolved gases in the mobile phase can outgas in the detector cell, causing noise.[14]
-
Solution: Thoroughly degas the mobile phase. Use an online degasser, sonication, or vacuum filtration to remove dissolved gases.[14]
-
-
Cause: Contaminated Mobile Phase or System. Impurities in the solvents or a dirty flow path can contribute to a noisy or drifting baseline.[7][16]
-
Cause: Detector Lamp Instability or Failure. An aging detector lamp can cause the baseline to drift or become noisy.
-
Solution: Check the lamp's performance. Monitor the lamp energy and replace it if it is nearing the end of its lifetime.
-
-
Cause: Leaks in the System. A small leak can cause pressure fluctuations that manifest as baseline noise.[11]
-
Solution: Inspect all fittings and connections. Ensure all connections are secure and leak-free.[11]
-
Q7: I'm observing ghost peaks in my chromatogram. Where are they coming from?
A7: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[16][17][18]
-
Cause: Contaminated Mobile Phase or Vials. Impurities in the solvents or from the sample vials can appear as peaks in the chromatogram.[16]
-
Solution: Use high-purity solvents and clean vials. Run a blank gradient (without an injection) to see if the ghost peaks are present. If so, the issue is likely with the mobile phase or the system.[16]
-
-
Cause: Sample Carryover. Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.[7]
-
Solution: Optimize the autosampler wash method. Use a strong solvent in the wash step to ensure the needle and injection port are thoroughly cleaned between injections.
-
-
Cause: Column Contamination. Strongly retained compounds from previous injections can slowly elute, causing ghost peaks.[17]
-
Solution: Flush the column with a strong solvent. A thorough column wash at the end of a sequence can remove strongly retained compounds.[17]
-
Data Presentation
The following tables summarize typical starting conditions and system suitability parameters for the HPLC analysis of pyrazoline derivatives based on published methods.
Table 1: Typical HPLC Method Parameters for Pyrazoline Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for many pyrazoline derivatives.[19][20] |
| Mobile Phase | Acetonitrile/Methanol and Water (with buffer/acid) | Acetonitrile or methanol are common organic modifiers.[19][21] |
| pH Modifier | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | An acidic modifier is often used to improve the peak shape of basic pyrazoline compounds.[19][20] |
| Detection | UV at a specific wavelength (e.g., 206 nm, 237 nm, 270 nm) | The optimal wavelength depends on the chromophore of the specific pyrazoline derivative.[19][21][22] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[19][20] |
| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times.[19][20] |
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Importance |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry; a value > 2 may indicate problematic secondary interactions.[2] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Shows the stability of the pump and the overall system. |
Experimental Protocols
Below is a generalized step-by-step methodology for a reversed-phase HPLC (RP-HPLC) analysis of a pyrazoline derivative.
Protocol: RP-HPLC Analysis of a Pyrazoline Derivative
-
Mobile Phase Preparation:
-
Prepare the aqueous phase by dissolving the appropriate buffer or adding the acid modifier (e.g., 0.1% formic acid) to HPLC-grade water.
-
Filter the aqueous phase through a 0.45 µm filter.
-
Prepare the desired mobile phase composition by mixing the aqueous phase with the organic modifier (e.g., acetonitrile or methanol).
-
Degas the final mobile phase using an online degasser or by sonicating for 15-20 minutes.
-
-
Standard and Sample Preparation:
-
Accurately weigh a known amount of the pyrazoline reference standard and dissolve it in a suitable solvent (ideally the mobile phase) to prepare a stock solution.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Prepare the sample by dissolving it in the same solvent as the standards and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the flow rate, column temperature, and detector wavelength.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically for at least 30 minutes).
-
-
Chromatographic Run and Data Acquisition:
-
Perform several blank injections (mobile phase or sample solvent) to ensure the system is clean.
-
Inject the standard solutions to establish the calibration curve and check for system suitability.
-
Inject the sample solutions.
-
Acquire the data using the chromatography data system.
-
-
Data Analysis:
-
Integrate the peaks of interest.
-
Calculate the concentration of the pyrazoline derivative in the samples using the calibration curve.
-
Evaluate the system suitability parameters to ensure the validity of the results.
-
Mandatory Visualization
The following diagram illustrates the relationship between mobile phase pH and the retention of a basic pyrazoline compound in reversed-phase HPLC.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. labcompare.com [labcompare.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. phenomenex.com [phenomenex.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmajia.com [pharmajia.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 16. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 17. uhplcs.com [uhplcs.com]
- 18. wyatt.com [wyatt.com]
- 19. ijcpa.in [ijcpa.in]
- 20. researchgate.net [researchgate.net]
- 21. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 22. researchgate.net [researchgate.net]
Regioselective Acylation of Pyrazolones: A Technical Support Center
Welcome to the technical support center for the regioselective acylation of pyrazolones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazolone chemistry. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: My pyrazolone acylation is not selective, yielding a mixture of N-acylated and O-acylated products. How can I favor N-acylation?
This is a classic challenge in pyrazolone chemistry, stemming from the ambident nucleophilicity of the pyrazolone ring system. The outcome of the acylation is often dictated by kinetic versus thermodynamic control, which can be manipulated by carefully selecting the reaction conditions.
-
Underlying Principle: The relative nucleophilicity of the nitrogen and oxygen atoms in the pyrazolone tautomers can be influenced by factors such as the solvent, the presence of a base, and the nature of the acylating agent. Generally, harder acylating agents tend to react at the harder oxygen atom (O-acylation), while softer acylating agents may favor the softer nitrogen atom (N-acylation).
-
Troubleshooting Protocol: To favor N-acylation, consider the following adjustments:
-
Choice of Base and Solvent: The use of a non-polar, aprotic solvent in combination with a strong, non-nucleophilic base can favor N-acylation. The base deprotonates the pyrazolone, and in a non-polar solvent, the resulting anion's charge is more localized on the nitrogen, making it more nucleophilic.
-
Acylating Agent: Acyl pyrazoles themselves can be effective acylating agents for transamidation reactions, suggesting a pathway to N-acyl products.[1]
-
Microwave-Assisted Synthesis: For the synthesis of N-acyl pyrazole derivatives, eco-friendly methods such as microwave-assisted synthesis, sometimes in the presence of a catalytic amount of acid like H₂SO₄, have been shown to be effective.[2]
-
Q2: I am trying to achieve O-acylation, but the reaction is sluggish and gives low yields. What can I do to improve this?
Achieving selective O-acylation requires conditions that enhance the nucleophilicity of the oxygen atom of the pyrazolone.
-
Underlying Principle: The pyrazolone exists in tautomeric forms, and conditions that favor the enol-like tautomer will promote O-acylation. This can often be achieved under basic conditions where the enolate is formed.
-
Troubleshooting Protocol:
-
Base Selection: A common strategy is to use a base to generate the pyrazolone anion. If N-acylation is a competing reaction, O-acylation can sometimes be favored by forming a salt of the pyrazolone before adding the acylating agent.
-
Catalyst: In some cases, copper catalysts have been used in couplings with aryl halides, and similar principles may apply to acylation. The choice of catalyst and ligands can modulate the reactivity and selectivity.[3]
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), has been investigated for the acylation of hydroxypyrazoles, which can influence the N- versus O-acylation outcome.[4]
-
Q3: I am attempting a C4-acylation of my pyrazolone, but I am only isolating the O-acylated product. How can I achieve selective C-acylation?
Directing acylation to the C4 position of the pyrazolone ring is a significant challenge, as the N- and O- positions are generally more nucleophilic.
-
Underlying Principle: To achieve C-acylation, the nucleophilicity of the C4 position must be enhanced, or the N- and O- positions must be effectively blocked. One successful strategy involves the formation of a metal complex that directs the electrophilic attack to the C4 position.
-
Troubleshooting Protocol for Selective C-acylation: A robust method to achieve selective C-acylation involves the formation of a calcium complex prior to the addition of the acylating agent.[5]
-
Pre-complexation is Crucial: It is critical to form the calcium complex of the pyrazolone before introducing the acyl chloride. Adding the acylating agent to the free pyrazolone will predominantly result in the O-acylated product.[5]
-
Reaction Monitoring: The formation of the calcium complex can be monitored by thin-layer chromatography (TLC) on basic alumina, as the complex may not be stable on silica gel.[5]
-
Reaction Conditions: Use at least two equivalents of calcium hydroxide to both form the complex and neutralize the liberated hydrogen chloride. The reaction should be performed in an anhydrous solvent like dioxane to prevent hydrolysis of the acyl chloride.[5]
-
| Parameter | Recommendation for C-Acylation | Rationale |
| Additive | Calcium Hydroxide (2 equiv.) | Forms a complex to direct C4-acylation and neutralizes HCl.[5] |
| Solvent | Anhydrous Dioxane | Prevents hydrolysis of the acyl chloride.[5] |
| Procedure | Dissolve pyrazolone, add Ca(OH)₂, then add acyl chloride. | Ensures formation of the directive complex before acylation.[5] |
Experimental Workflows
Workflow for Troubleshooting N- vs. O-Acylation
This workflow provides a systematic approach to optimizing the regioselectivity of your pyrazolone acylation.
Caption: Decision workflow for optimizing N- vs. O-acylation selectivity.
Deeper Dive: Mechanistic Considerations
The regioselectivity of pyrazolone acylation is a fascinating interplay of electronic and steric effects, as well as reaction conditions. The pyrazolone core can exist in several tautomeric forms, and the equilibrium between these tautomers is influenced by the solvent and pH. The relative nucleophilicity of the different atoms in these tautomers determines the site of acylation.
Caption: Relationship between pyrazolone tautomers and acylation sites.
By understanding these fundamental principles and applying the troubleshooting strategies outlined above, you can gain precise control over the regioselective acylation of pyrazolones, paving the way for the successful synthesis of your target molecules.
References
- 1. Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. The choice of solvent is a critically underestimated parameter that can profoundly impact reaction rate, yield, and even regioselectivity. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions - The "Why" Behind Solvent Effects
This section addresses fundamental questions regarding the role of solvents in the kinetics of pyrazole formation, primarily focusing on the classical Knorr synthesis and related condensations.
Q1: How does solvent polarity fundamentally affect the rate of pyrazole synthesis?
A1: Solvent polarity influences the reaction rate by affecting both the solubility of reactants and the stabilization of charged intermediates and transition states. The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, involves several steps including nucleophilic attack, formation of a hemiaminal-like intermediate, and a final dehydration step.[1][2]
-
Stabilization of Intermediates: Polar solvents are generally preferred as they can stabilize the polar intermediates and transition states involved in the cyclization and dehydration steps.
-
Reactant Solubility: Ensuring your hydrazine and dicarbonyl starting materials are fully dissolved is crucial for a homogeneous reaction, and a solvent with appropriate polarity is key. Inadequate solubility can lead to slow, incomplete reactions.[3]
-
Kinetic vs. Thermodynamic Control: In some cases, solvent polarity can shift the balance between kinetic and thermodynamic products. For instance, in the synthesis of substituted pyrazoles from heteropropargyl precursors, nonpolar solvents favored the kinetically controlled pyrazole formation, while more polar solvents could lead to side reactions or rearrangement to the thermodynamically favored furan product.[4]
Q2: What is the difference between polar protic and polar aprotic solvents, and why does it matter for my reaction rate?
A2: This is one of the most critical considerations for optimizing pyrazole synthesis. The key difference lies in their ability to act as hydrogen bond donors.[5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) contain O-H or N-H bonds. They can donate hydrogen bonds and act as a source of protons.[5][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) have large dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds.[6][7]
The impact on reaction rate is significant. The initial step of the synthesis is the nucleophilic attack of the hydrazine on a carbonyl carbon.
-
In protic solvents , the solvent molecules can form a "cage" around the hydrazine nucleophile through hydrogen bonding.[8][9] This stabilizes the nucleophile, but also hinders its ability to attack the electrophile, thereby decreasing the reaction rate .
-
In aprotic solvents , this "caging" effect is absent. The nucleophile is less solvated and thus more "free" and reactive, which can lead to a significant increase in the reaction rate .[8] Some studies have found that cyclocondensation in aprotic dipolar solvents gives better results than in traditional polar protic solvents like ethanol.[10]
Q3: The final dehydration step seems to be the bottleneck in my reaction. How can solvent choice accelerate it?
A3: The dehydration of the cyclic hemiaminal intermediate to form the final aromatic pyrazole is often the rate-determining step.[2] The solvent plays a crucial role here by influencing the stability of the transition state for water elimination.
-
Acidic/Basic Properties: Protic solvents, especially acidic ones like acetic acid (often used as a catalyst or co-solvent), can facilitate this step by protonating the hydroxyl group, turning it into a better leaving group (-OH2+).[11]
-
High-Boiling Aprotic Solvents: Solvents like DMF or DMAc, while aprotic, can accelerate dehydration simply by allowing the reaction to be run at a higher temperature. Increased thermal energy helps overcome the activation barrier for this elimination step.
-
Water Removal: In some setups, using a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium towards the product, increasing both the rate and overall yield.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides direct answers to specific experimental issues, linking them to solvent-related causes and actionable solutions.
Q4: My reaction is incredibly slow or stalls completely. What solvent-related issues should I investigate?
A4: A slow or stalled reaction is a common issue, often pointing to kinetic barriers or solubility problems.
-
Problem: Poor solubility of starting materials.
-
Diagnosis: Visually inspect the reaction mixture. Is it a clear solution or a heterogeneous slurry?
-
Solution: Switch to a more polar solvent or a solvent mixture to ensure all reactants are fully dissolved. For example, if you are using ethanol with limited success, consider a switch to DMF or N,N-dimethylacetamide (DMAc).[10]
-
-
Problem: Nucleophile deactivation by a protic solvent.
-
Diagnosis: You are using a protic solvent like methanol or ethanol and observing a very slow initial consumption of starting materials.
-
Solution: Switch to a polar aprotic solvent like acetonitrile or DMF to "unleash" the nucleophilicity of your hydrazine.[8] This can dramatically accelerate the initial condensation step.
-
-
Problem: The rate-limiting dehydration step is slow at your current temperature.
-
Diagnosis: TLC or LC-MS analysis shows the buildup of an intermediate consistent with the hydrated pyrazole precursor.
-
Solution: Switch to a higher-boiling solvent (e.g., from ethanol to n-propanol or DMF) to increase the reaction temperature.[11] Alternatively, adding a catalytic amount of acid (like glacial acetic acid) can specifically catalyze the dehydration.[11]
-
Q5: I'm getting a mixture of regioisomers with my unsymmetrical 1,3-dicarbonyl. How can the solvent improve regioselectivity?
A5: Achieving high regioselectivity is a major challenge and a prime area where solvent choice is pivotal. The solvent can influence the kinetic preference for the hydrazine to attack one carbonyl group over the other.
-
General Strategy: Aprotic dipolar solvents often provide better regioselectivity than polar protic ones.[10]
-
Recommended Solvents:
-
N,N-Dimethylacetamide (DMAc): Has been shown to produce pyrazoles with high yields and excellent regioselectivity, even at room temperature.[1]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity through specific hydrogen bonding interactions that differentiate the two carbonyl groups.[12]
-
-
Underlying Principle: The solvent's interaction with the 1,3-dicarbonyl can alter the relative electrophilicity of the two carbonyl carbons. Aprotic solvents are less likely to interfere with subtle electronic differences, allowing the inherent reactivity of the substrate to dominate.
Q6: My primary side product is a pyrazoline, not the desired aromatic pyrazole. What's wrong?
A6: This typically occurs when using α,β-unsaturated carbonyl compounds as starting materials. The reaction proceeds through a pyrazoline intermediate, which must then be oxidized or undergo an elimination to form the aromatic pyrazole.[12]
-
Problem: The final aromatization step is failing.
-
Diagnosis: Your product's mass and NMR are consistent with a pyrazoline structure (a non-aromatic, five-membered ring with two adjacent nitrogens).
-
Solution:
-
Introduce an Oxidant: If the mechanism requires oxidation, the choice of solvent must be compatible with an added oxidant (e.g., air, iodine).
-
Promote Elimination: If the substrate has a leaving group at the β-position, the solvent must facilitate this elimination step. A base may be required, and the solvent must be compatible.
-
Solvent Polarity: Polar solvents can stabilize the dipolar intermediates that lead to pyrazoline formation.[13] Experimenting with less polar solvents might disfavor this pathway, though this can be a delicate balance with maintaining solubility.
-
-
Part 3: Experimental Protocols & Data Visualization
Protocol 1: Systematic Solvent Screening for Reaction Rate Optimization
This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for your pyrazole synthesis.
Objective: To determine which solvent provides the highest reaction rate and yield for the synthesis of a target pyrazole.
Methodology:
-
Setup: Arrange a parallel reaction block with several vials, each equipped with a small magnetic stir bar. Ensure consistent stirring and temperature for all vials.
-
Reagent Preparation: Prepare a stock solution of your 1,3-dicarbonyl compound in a volatile solvent (e.g., DCM). Prepare a separate stock solution of your hydrazine.
-
Solvent Addition: Add 1.0 mL of each solvent to be tested into its respective vial (e.g., Vial 1: Ethanol, Vial 2: Acetonitrile, Vial 3: DMF, Vial 4: Toluene, Vial 5: N,N-Dimethylacetamide, Vial 6: 2,2,2-Trifluoroethanol).
-
Initiation: Add the 1,3-dicarbonyl compound (e.g., 0.1 mmol) to each vial. If using a stock solution, evaporate the volatile solvent under a stream of nitrogen before proceeding. Allow the mixture to stir for 5 minutes to fully dissolve.
-
Reaction Start: Add the hydrazine (e.g., 0.1 mmol) to each vial simultaneously to start the reactions.
-
Monitoring: At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take a small aliquot from each reaction. Quench immediately (e.g., with a drop of water) and dilute for analysis.
-
Analysis: Analyze the aliquots by LC-MS or GC-MS to determine the percentage conversion of the starting material to the desired pyrazole product.
-
Evaluation: Plot the % conversion versus time for each solvent. The solvent that reaches the highest conversion in the shortest time is the most effective for maximizing the reaction rate.
Data Summary: Solvent Properties and Their Influence
The table below summarizes key properties of common solvents and their expected impact on pyrazole synthesis.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Effect on Rate & Selectivity |
| Ethanol | Polar Protic | 24.5 | 78 | Common, but may slow the initial nucleophilic attack via H-bonding. Often requires an acid catalyst.[11] |
| Methanol | Polar Protic | 32.7 | 65 | Similar to ethanol, but lower boiling point. Can be detrimental to the rate of SN2-type reactions.[8] |
| Acetic Acid | Polar Protic | 6.2 | 118 | Often used as a catalyst. Can protonate intermediates to facilitate dehydration but may slow the initial attack.[11] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good choice for accelerating the reaction by avoiding H-bonding with the nucleophile.[8] |
| DMF | Polar Aprotic | 36.7 | 153 | Excellent solvent for solubility and allows for high reaction temperatures. Often improves rate and yield.[10] |
| DMSO | Polar Aprotic | 46.7 | 189 | Highly polar, high boiling point. Similar advantages to DMF. |
| Toluene | Nonpolar | 2.4 | 111 | Generally a poor choice due to low solubility of polar reactants/intermediates, leading to slow or no reaction.[14] |
| Trifluoroethanol (TFE) | Polar Protic | 26.0 | 77 | Can significantly improve regioselectivity through unique H-bonding capabilities.[12] |
Visualizations: Mechanisms and Workflows
Diagram 1: Generalized Knorr Pyrazole Synthesis Mechanism
This diagram illustrates the key steps where solvent interactions are critical.
Caption: Knorr pyrazole synthesis workflow highlighting key solvent-sensitive steps.
Diagram 2: Troubleshooting Workflow for Low Reaction Rate
This workflow provides a logical path for diagnosing and solving rate issues related to solvent choice.
Caption: A step-by-step guide for troubleshooting slow pyrazole synthesis reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Researcher's Guide to the Structural Validation of 3-Amino-1-phenyl-2-pyrazolin-5-one by NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the case of heterocyclic compounds like 3-Amino-1-phenyl-2-pyrazolin-5-one, a molecule with potential applications in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth comparison of NMR with other analytical techniques and presents a detailed methodology for the validation of the this compound structure, grounded in experimental data and expert insights.
The Challenge of Tautomerism in Pyrazolones
A critical consideration in the structural analysis of this compound is the phenomenon of tautomerism.[1][2][3][4] Pyrazolone derivatives can exist in several tautomeric forms, primarily the CH, OH, and NH forms, and the predominant species is often influenced by the solvent.[1][2] Understanding this dynamic equilibrium is paramount for an accurate interpretation of NMR spectra. In deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis, this compound is expected to predominantly exist in the "CH" form, which is more accurately named 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one. This guide will focus on the validation of this major tautomer.
NMR Spectroscopy: The Definitive Tool for Structural Validation
NMR spectroscopy provides unparalleled detail regarding the chemical environment of each atom within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are indispensable for piecing together the molecular puzzle.
Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d6
The following tables present a plausible, hypothetical set of ¹H and ¹³C NMR data for the predominant tautomer of this compound in DMSO-d6, based on spectral data from closely related pyrazolone derivatives.[1][5][6]
Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 | d | 2H | Phenyl H (ortho) |
| 7.40 | t | 2H | Phenyl H (meta) |
| 7.20 | t | 1H | Phenyl H (para) |
| 5.50 | s | 2H | NH₂ |
| 3.60 | s | 2H | CH₂ |
Table 2: Hypothetical ¹³C NMR Data (101 MHz, DMSO-d6)
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O |
| 158.0 | C-NH₂ |
| 138.5 | Phenyl C (ipso) |
| 129.0 | Phenyl C (meta) |
| 125.0 | Phenyl C (para) |
| 118.5 | Phenyl C (ortho) |
| 38.7 | CH₂ |
Interpreting the Spectra: A Step-by-Step Analysis
The structural validation of this compound through NMR is a logical process of data interpretation.
-
¹H NMR Analysis:
-
Phenyl Region (δ 7.20-7.75 ppm): The three distinct signals integrating to 1H, 2H, and 2H are characteristic of a mono-substituted benzene ring. The doublet for the ortho protons, and triplets for the meta and para protons arise from spin-spin coupling with adjacent protons.
-
Amine Protons (δ 5.50 ppm): A broad singlet integrating to 2H is indicative of the amino group protons. The broadness is often due to quadrupole effects of the nitrogen atom and potential chemical exchange.
-
Methylene Protons (δ 3.60 ppm): The singlet integrating to 2H is a key indicator of the CH₂ group in the pyrazolone ring, confirming the presence of the "CH" tautomer. The absence of coupling suggests no adjacent protons.
-
-
¹³C NMR Analysis:
-
Carbonyl Carbon (δ 170.5 ppm): This downfield signal is characteristic of a carbonyl carbon in an amide-like environment.
-
C-NH₂ Carbon (δ 158.0 ppm): The chemical shift is consistent with a carbon atom attached to an electron-donating amino group.
-
Phenyl Carbons (δ 118.5-138.5 ppm): The four signals in the aromatic region correspond to the six carbon atoms of the phenyl ring, with the ortho and meta carbons being chemically equivalent.
-
Methylene Carbon (δ 38.7 ppm): This upfield signal confirms the presence of the sp³-hybridized CH₂ group.
-
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d6.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to the DMSO-d6 lock signal.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C).[7]
-
Integrate the signals in the ¹H NMR spectrum.
-
Comparison with Alternative Analytical Techniques
While NMR is the most definitive method for structure elucidation, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment. | Unambiguous structure determination. | Lower sensitivity, requires soluble sample. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, requires small sample amount. | Provides limited information on overall structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, determines molecular formula. | Does not provide stereochemical or isomeric information. |
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Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amino group (around 3300-3400 cm⁻¹), the C=O stretch of the pyrazolone ring (around 1650-1700 cm⁻¹), and C=C stretching vibrations from the aromatic ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₉N₃O, MW = 175.19 g/mol ).[1][8] The fragmentation pattern could provide further structural clues.
Conclusion
The structural validation of this compound is definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. A thorough understanding of the compound's tautomeric behavior is essential for the correct interpretation of the spectral data. While IR and Mass Spectrometry offer valuable complementary information regarding functional groups and molecular weight, NMR remains the unequivocal tool for elucidating the precise atomic connectivity and confirming the structure. The methodologies and data presented in this guide provide a robust framework for researchers to confidently validate the structure of this and similar pyrazolone derivatives.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. This compound [webbook.nist.gov]
A Comparative Guide to the Biological Activities of Pyrazoline Derivatives
Introduction: The Privileged Scaffold of Pyrazoline
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities. Pyrazoline, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its derivatives have garnered immense interest due to their broad and potent biological effects, including anticancer, anti-inflammatory, antidepressant, and antimicrobial activities.[2][3][4]
The synthetic tractability of the pyrazoline core allows for extensive structural diversification, making it an ideal template for structure-activity relationship (SAR) studies.[5] By strategically modifying substituents at various positions on the ring, researchers can fine-tune the molecule's pharmacological profile, enhancing potency against a specific target while minimizing off-target effects. This guide provides a comparative analysis of the key biological activities of pyrazoline derivatives, supported by experimental data and protocols, to aid researchers and drug development professionals in harnessing the full potential of this versatile scaffold.
Core Synthesis: The Gateway to Pyrazoline Diversity
The most prevalent and efficient method for synthesizing 2-pyrazoline derivatives involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine or its substituted variants.[2][5][6] This reaction provides a reliable and versatile entry point for creating a library of derivatives for biological screening.
Experimental Protocol: General Synthesis of 2-Pyrazoline Derivatives
The causality behind this experimental design lies in its two-step efficiency. The initial Claisen-Schmidt condensation creates the reactive α,β-unsaturated ketone backbone. The subsequent cyclization with hydrazine is a classic example of a Michael addition followed by intramolecular condensation, which proceeds readily under mild reflux conditions to form the stable 2-pyrazoline ring.
-
Step 1: Synthesis of Chalcone Intermediate.
-
To a solution of an appropriate acetophenone (0.04 mol) and a substituted benzaldehyde (0.04 mol) in ethanol (30 mL), add a 10% aqueous sodium hydroxide solution (10 mL).
-
Stir the mixture at room temperature for 6–8 hours until the reaction is complete (monitored by TLC).[7]
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the pure chalcone.
-
-
Step 2: Cyclization to form Pyrazoline.
-
Dissolve the synthesized chalcone (0.01 mol) and hydrazine hydrate (80%) (0.02 mol) in absolute ethanol (30 mL).[7]
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.[6] The use of acetic acid provides a mildly acidic medium that facilitates the cyclization reaction.[2]
-
After cooling, the resulting solid is filtered, washed with cold ethanol, and recrystallized to afford the pure pyrazoline derivative.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).[7][8][9]
-
Caption: General workflow for the synthesis of 2-pyrazoline derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity
Pyrazoline derivatives have emerged as a highly promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[10][11]
Mechanistic Insights: The anticancer efficacy of pyrazolines often stems from their ability to inhibit key cellular targets involved in proliferation and survival.[12] Prominent mechanisms include:
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of crucial enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[2][12][13] Inhibition of these kinases disrupts signaling pathways essential for tumor growth and angiogenesis.
-
Tubulin Polymerization Inhibition: Certain pyrazoline hybrids can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[12][14]
-
Induction of Apoptosis: Many pyrazoline compounds trigger programmed cell death (apoptosis) in cancer cells, often confirmed by DNA cleavage analysis and flow cytometry.[7][15]
Caption: Key anticancer mechanisms of pyrazoline derivatives.
Comparative Performance Data: The following table summarizes the cytotoxic activity (IC₅₀ in µM) of representative pyrazoline derivatives against various human cancer cell lines. Lower values indicate higher potency.
| Compound ID / Reference | Key Structural Features | MCF-7 (Breast) | HeLa (Cervical) | HepG-2 (Liver) | A549 (Lung) |
| Thiazole-Quinoline Hybrid[2] | Thiazole and quinoline moieties | 0.277 | 0.16 | - | - |
| Oxadiazole Hybrid (11)[7] | Thienyl and oxadiazole groups | - | - | - | - |
| Compound 15[14] | N-phenyl, coumarin hybrid | 0.21 nM | - | - | - |
| Compound 28[14] | 3,4,5-trimethoxy phenyl | 0.29 | 0.21 | 0.31 | 0.26 |
| Compound 1b[15] | 2H-pyrazolyl-1-carbothioamide | >100 | 18.23 | 6.89 | 43.15 |
| Doxorubicin (Standard) | - | Varies | Varies | Varies | Varies |
Structure-Activity Relationship (SAR) Insights:
-
Hybridization: Creating hybrid molecules by incorporating other heterocyclic systems like quinoline, thiazole, or coumarin often enhances cytotoxic activity significantly.[2][14] A quinoline-pyrazoline hybrid, for instance, showed remarkable anticancer activity with an IC₅₀ of 0.16 µM against HeLa cells.[2]
-
Substitution on Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazoline core are critical. Electron-donating groups (e.g., methoxy) on the C-3 phenyl ring and electron-withdrawing groups (e.g., chloro) on the C-5 phenyl ring are frequently associated with increased potency.[7][14]
-
N-1 Substitution: The substituent at the N-1 position dramatically influences activity. N-acetyl and N-phenyl groups are common, with N-phenyl derivatives often showing high potency.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a self-validating system because it includes both untreated (negative) and standard drug (positive) controls. The colorimetric readout is directly proportional to the number of viable cells, providing a robust quantitative measure of cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HepG-2) in a 96-well plate at a density of 5×10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazoline derivatives (e.g., 1.5 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using dose-response curve fitting software.
Anti-inflammatory Activity
Pyrazoline derivatives have demonstrated significant anti-inflammatory effects, often comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs).[16]
Mechanistic Insights: The primary mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[17][18] Selective inhibition of COX-2 over COX-1 is a highly desirable trait as it reduces the gastrointestinal side effects associated with traditional NSAIDs.[16]
Comparative Performance Data: The table below compares the anti-inflammatory activity of different pyrazoline series, measured by inhibition of inflammation or specific enzymes.
| Compound ID / Reference | Assay | Activity (% Inhibition) | Standard Drug | Activity (% Inhibition) |
| Compound 9b[8] | LPS-induced TNF-α release | 66.4% | Dexamethasone | <66.4% |
| Compounds 14b, 15b[17] | Carrageenan-induced Paw Edema | 28.6 - 30.9% | Indomethacin | Not specified |
| Compounds 2d, 2e[16] | Carrageenan-induced Paw Edema | Higher than standard | Indomethacin | Baseline |
| Compound 1c[18] | NO Production in RAW 264.7 cells | Potent (IC₅₀ = 3.2 µM) | Indomethacin | (IC₅₀ = 15.6 µM) |
Structure-Activity Relationship (SAR) Insights:
-
Fusion with other scaffolds, such as quinoline, can improve both potency and COX-2 selectivity.[17]
-
The presence of specific substituents is crucial; for example, pyrazole-pyrazoline hybrids showed that compounds with longer carbon chains exhibited superior anti-inflammatory activity.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for screening acute anti-inflammatory activity. The choice of carrageenan as the inflammatory agent is based on its ability to induce a biphasic edematous response, allowing for the evaluation of drug effects on different inflammatory mediators.
-
Animal Acclimatization: Use adult albino rats (150-200g) and acclimatize them to laboratory conditions for one week.
-
Grouping and Dosing: Divide the rats into groups: a control group, a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of pyrazoline derivatives (e.g., 50 mg/kg). Administer the compounds intraperitoneally or orally.[16][17]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Antimicrobial Activity
Pyrazoline derivatives exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.[6][19]
Comparative Performance Data: The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID / Reference | S. aureus (Gram +) | E. coli (Gram -) | A. niger (Fungus) |
| Compound 4a[8] | Broad-spectrum activity | Broad-spectrum activity | - |
| Compound 41[19] | Promising activity | Moderate activity | Moderate activity |
| Compound P1[9] | - | 3.12 | - |
| Compound P6[9] | - | - | 0.83 |
| Ampicillin (Standard) | Varies | Varies | N/A |
| Fluconazole (Standard) | N/A | N/A | Varies |
Structure-Activity Relationship (SAR) Insights:
-
The incorporation of a sulfanilamido moiety has been shown to confer moderate to good antimicrobial activity.[19]
-
The nature of substituents on the phenyl rings plays a significant role, with certain substitutions leading to highly potent antifungal agents.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing a quantitative MIC value.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton for bacteria).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Antidepressant Activity
Certain pyrazoline derivatives have shown significant antidepressant-like effects, primarily through the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A.[20]
Mechanistic Insights: MAO-A is responsible for breaking down neurotransmitters like serotonin and norepinephrine in the brain. Inhibition of MAO-A increases the levels of these neurotransmitters, which is a key mechanism for alleviating depressive symptoms. Pyrazoline derivatives have been identified as promising and selective MAO-A inhibitors.[20]
Comparative Performance Data: Antidepressant activity is often assessed in behavioral models like the Forced Swim Test (FST) or Tail Suspension Test (TST), measured by the reduction in immobility time.
| Compound ID / Reference | Test Model | Dose (mg/kg) | % Reduction in Immobility |
| Compound 56[21] | FST | 100 | 41.9 - 48.6% |
| Compound 61[21] | FST | 100 | 25 - 59% |
| Triazolo-pyrazoline[22] | FST & TST | 100 | Significant |
| Compound 3d, 3e[23] | TST & FST | - | Significant |
Structure-Activity Relationship (SAR) Insights:
-
SAR studies have revealed that 4-methoxy and 4-chloro substituents on the phenyl ring at position-3 of the pyrazoline core increase antidepressant activity.[21]
-
The hybridization of the pyrazoline core with other heterocycles like triazoles can also yield compounds with potent antidepressant effects.[22][24]
Experimental Protocol: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral model for screening antidepressant drugs. The immobility posture adopted by the animal is interpreted as a state of behavioral despair, which is reversed by effective antidepressants.
-
Animal Handling: Use male Balb/c mice (25-30g) and handle them for several days before the experiment to reduce stress.[23]
-
Apparatus: Use a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration: Administer the test compounds (e.g., 100 mg/kg, i.p.), a vehicle control, or a standard drug (e.g., Imipramine) 30-60 minutes before the test.[23]
-
Test Procedure: Place each mouse individually into the cylinder for a 6-minute session. The first 2 minutes are considered an adaptation period.
-
Data Recording: During the last 4 minutes of the test, record the total duration of immobility (when the mouse remains floating without struggling, making only small movements to keep its head above water).
-
Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.[21]
Conclusion and Future Outlook
The pyrazoline scaffold is undeniably a cornerstone in modern medicinal chemistry. Its synthetic accessibility and chemical versatility allow for the development of potent and selective agents against a multitude of diseases. Comparative studies consistently demonstrate that strategic structural modifications, particularly through hybridization and substitution pattern analysis, can lead to derivatives with efficacy superior to that of established drugs.
The future of pyrazoline research lies in multi-target drug design, where single molecules are engineered to modulate multiple pathways involved in complex diseases like cancer. Furthermore, the application of in silico methods, such as molecular docking and ADME prediction, will continue to accelerate the rational design of next-generation pyrazoline therapeutics with improved efficacy and safety profiles.[17][25] The wealth of data presented in this guide underscores the vast potential that remains to be unlocked from this remarkable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of novel pyrazoline derivatives [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. japer.in [japer.in]
- 10. ijcrt.org [ijcrt.org]
- 11. ijirt.org [ijirt.org]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurjchem.com [eurjchem.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New pyrazoline derivatives and their antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. researchgate.net [researchgate.net]
- 25. ijfmr.com [ijfmr.com]
A Senior Scientist's Guide to Method Validation: Quantifying Pyrazoline Derivatives with RP-HPLC and Comparative Techniques
For researchers and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is non-negotiable. Pyrazoline derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties, are no exception.[1] The development of a robust, reliable, and validated analytical method is the bedrock upon which product quality and efficacy are built.
This guide provides an in-depth, experience-driven comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as a primary method for pyrazoline quantification. We will dissect a validated RP-HPLC protocol, explaining the causal relationships behind its parameters, and compare its performance characteristics against viable alternatives like High-Performance Thin-Layer Chromatography (HPTLC) and direct spectroscopic methods. Our focus is on empowering you to not just follow a protocol, but to understand and adapt it for your specific analytical challenges.
The Gold Standard: RP-HPLC for Pyrazoline Quantification
RP-HPLC is the workhorse of the pharmaceutical industry for good reason. Its high resolution, sensitivity, and specificity make it ideal for separating and quantifying compounds in complex mixtures.[2] The fundamental principle involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte between these two phases. For pyrazoline derivatives, which are often moderately polar, this technique provides excellent separation from synthesis intermediates or degradation products.
Case Study: A Validated Isocratic RP-HPLC Method
Let's examine a successfully validated method for a pyrazoline derivative to understand the "why" behind the "how".[1][3][4][5]
Chromatographic Conditions & Rationale:
| Parameter | Specification | Scientific Rationale |
| HPLC Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | The C18 stationary phase provides the necessary hydrophobicity to retain the pyrazoline derivative. The 150mm length and 5µm particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) and Methanol (20:80 v/v) | Methanol is a common organic modifier that elutes the pyrazoline from the C18 column. The 0.1% TFA acts as an ion-pairing agent and acidifies the mobile phase. This suppresses the ionization of any acidic or basic functional groups on the analyte, leading to sharper, more symmetrical peaks and improved retention time reproducibility. The 80% organic content ensures a relatively short run time. |
| Elution Mode | Isocratic | An isocratic (constant mobile phase composition) method is simpler, more robust, and results in a more stable baseline compared to a gradient elution.[1] It is suitable when all components of interest can be eluted within a reasonable timeframe with good resolution. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Detection | UV at 206 nm | Many organic molecules, including pyrazolines, exhibit strong absorbance in the low UV range.[1] Detection at 206 nm provides high sensitivity for this class of compounds. A Diode Array Detector (DAD) is often preferred to confirm peak purity spectrally. |
| Column Temp. | 25 ± 2°C | Maintaining a constant column temperature is crucial for ensuring reproducible retention times, as viscosity and partitioning are temperature-dependent. |
| Injection Vol. | 5.0 µL | A small injection volume minimizes the potential for peak distortion (band broadening) caused by the injection solvent.[1] |
The Validation Workflow: A Self-Verifying System
Method validation, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is the process of providing documented evidence that a method is fit for its intended purpose.[3] It is not merely a checklist but a logical framework to ensure the integrity of your analytical data.
Caption: Workflow for RP-HPLC Method Validation per ICH Guidelines.
Experimental Protocol: Step-by-Step Validation
1. System Suitability:
-
Purpose: To verify that the HPLC system and procedure are capable of providing data of acceptable quality.
-
Procedure: Inject the standard solution (e.g., 100 µg/mL) five or six times.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time should be ≤ 2.0%. Theoretical plates > 2000, and tailing factor ≤ 2.
2. Specificity:
-
Purpose: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).
-
Procedure: Inject a blank (diluent), a placebo, and a spiked sample. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the pyrazoline derivative.[1]
3. Linearity and Range:
-
Purpose: To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.
-
Procedure: Prepare a series of at least five concentrations of the standard solution (e.g., 50, 80, 100, 120, 150 µg/mL).[1] Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
4. Accuracy (% Recovery):
-
Purpose: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of the pyrazoline standard at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98-102%.
5. Precision:
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, or with a different analyst or instrument.
-
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve. A visual evaluation method can also be used by analyzing serially diluted solutions.
-
Example Results: For one pyrazoline derivative, the LOD and LOQ were found to be 4 µg/mL and 15 µg/mL, respectively.[1][3][6]
7. Robustness:
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted (%RSD < 2.0%).[1]
Summary of Validation Data for the Case Study Method:
| Validation Parameter | Result | Acceptance Criteria (ICH) |
| Linearity Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| LOD | 4 µg/mL | - |
| LOQ | 15 µg/mL | - |
| Robustness | %RSD < 2.0% | Method remains reliable |
Data compiled from published methods.[1][6]
Comparative Analysis: RP-HPLC vs. Alternative Methods
While RP-HPLC is a powerful tool, it is not always the only or most efficient choice. The "right tool for the right job" principle is paramount.[7] Here, we compare RP-HPLC with HPTLC and direct spectroscopic methods.
Caption: Decision tree for selecting an analytical method for pyrazoline quantification.
RP-HPLC vs. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an advanced form of TLC that offers automated sample application and densitometric scanning for quantitative analysis.[8] It serves as a complementary or alternative technique to HPLC.[8][9]
Head-to-Head Comparison:
| Feature | RP-HPLC | HPTLC |
| Principle | Column Chromatography (Partition) | Planar Chromatography (Adsorption) |
| System | Closed system, sequential analysis | Open system, parallel analysis of many samples |
| Throughput | Lower (one sample at a time) | High (up to 100 samples per plate)[10] |
| Solvent Use | Higher per sample | Significantly lower per sample |
| Cost | Higher initial and operational cost | Lower operational cost |
| Precision | Very high (%RSD < 2%) | Good, but generally slightly less precise than HPLC |
| Flexibility | Mobile phase can be changed mid-run (gradient) | Mobile phase is fixed after development starts |
| Sample Prep | More rigorous; samples must be particle-free | More tolerant of crude or complex matrices |
Expert Insight: HPTLC is an excellent choice for rapid screening of multiple samples, quality control where high throughput is needed, and for analyzing samples in complex matrices with minimal cleanup. For pyrazoline quantification, if you need to analyze dozens of formulation batches or stability samples simultaneously, HPTLC offers a significant speed and cost advantage.[11][12] However, for the highest precision and for regulatory submissions requiring the most robust data, RP-HPLC remains the preferred method.
RP-HPLC vs. Spectroscopic Methods (UV-Vis and Fluorescence)
Direct spectroscopic methods measure the absorbance or emission of light by the analyte without a prior separation step.
-
UV-Visible (UV-Vis) Spectroscopy: This is a simple, rapid, and inexpensive technique.[2] However, its major drawback is a lack of specificity. Any compound in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is best suited for quantifying a pure pyrazoline derivative in a simple, known solvent system.
-
Fluorescence Spectroscopy: Many pyrazoline derivatives are inherently fluorescent, exhibiting strong blue fluorescence under UV light.[13] This property can be leveraged for highly sensitive and selective quantification. Fluorescence is generally more sensitive than UV-Vis absorption and offers an additional layer of selectivity, as not all UV-absorbing compounds will fluoresce. Studies have shown that pyrazolines can act as "turn-on" or "turn-off" fluorescent sensors, indicating their strong photophysical properties.[14][15]
Performance Trade-Offs:
| Method | Key Advantage | Key Disadvantage | Best Use Case for Pyrazolines |
| RP-HPLC (with UV/DAD) | High Specificity: Physically separates analyte from interferences. | Slower, higher cost, more complex. | Quantification in complex matrices (e.g., biological fluids, final formulations); stability-indicating assays. |
| Direct UV-Vis | Speed & Simplicity: Instantaneous readings. | Low Specificity: Prone to interference from other absorbing species. | Rapid purity check of a known, pure substance; dissolution testing where the matrix is simple. |
| Direct Fluorescence | High Sensitivity: Often 10-1000x more sensitive than absorbance.[14] | Not all pyrazolines are fluorescent; susceptible to quenching effects. | Trace-level quantification; use as a fluorescent probe in biological systems; when high sensitivity is paramount. |
Expert Insight: The power of HPLC is often realized by coupling it with a spectroscopic detector (HPLC-UV or HPLC-Fluorescence). This hybrid approach combines the superior separation power of chromatography with the sensitive detection of spectroscopy, providing the best of both worlds: specificity and sensitivity. For novel pyrazoline derivatives, exploring their intrinsic fluorescence is highly recommended. If a compound is strongly fluorescent, developing an HPLC-Fluorescence method can lead to significantly lower detection and quantification limits compared to an HPLC-UV method.
Conclusion
The selection and validation of an analytical method for quantifying pyrazoline derivatives is a critical scientific endeavor. While RP-HPLC stands as the robust, specific, and precise gold standard, a thorough understanding of its alternatives is essential for an efficient and adaptable laboratory.
-
Use RP-HPLC for regulatory-facing assays, complex mixtures, and when the highest accuracy and specificity are required.
-
Consider HPTLC when high throughput and lower operational costs are the primary drivers, such as in routine QC or screening applications.
-
Leverage Direct UV-Vis Spectroscopy for rapid, simple checks of pure substances.
-
Explore Direct Fluorescence Spectroscopy if your pyrazoline derivative is fluorescent and you require ultra-high sensitivity for trace-level analysis.
By understanding the causality behind the protocols and the comparative strengths of each technique, you can move beyond simple execution to intelligent method design, ensuring data integrity and accelerating your drug development pipeline.
References
- 1. ijcpa.in [ijcpa.in]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 5. ijcpa.in [ijcpa.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the Difference between HPLC and HPTLC? [m-pharmaguide.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-HPTLC Comparison | PDF [slideshare.net]
- 13. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 3-Amino-1-phenyl-2-pyrazolin-5-one and Edaravone
Introduction
Within the vast landscape of heterocyclic chemistry, the pyrazolinone scaffold serves as a privileged structure, forming the core of numerous biologically active compounds. Two such molecules, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and 3-Amino-1-phenyl-2-pyrazolin-5-one, share this common backbone yet exhibit distinct and compelling pharmacological profiles. Edaravone is a clinically approved neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, celebrated for its potent free radical scavenging capabilities.[1] In contrast, this compound is primarily recognized as a versatile synthetic intermediate, a foundational building block for a class of compounds demonstrating significant analgesic and anti-inflammatory properties.[2]
This guide provides an in-depth, objective comparison of the biological activities of these two structurally related compounds. We will dissect their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a clear understanding of their respective strengths and therapeutic potential.
Structural Comparison: A Tale of Two Substituents
The fundamental difference between the two molecules lies in the substituent at the C3 position of the pyrazolinone ring. Edaravone possesses a methyl group (-CH3), whereas its counterpart features an amino group (-NH2). This seemingly minor alteration profoundly influences their electronic properties, reactivity, and, consequently, their interaction with biological targets.
| Feature | Edaravone | This compound |
| IUPAC Name | 3-methyl-1-phenyl-2-pyrazolin-5-one | This compound |
| CAS Number | 89-25-8 | 4149-06-8[3] |
| Molecular Formula | C₁₀H₁₀N₂O | C₉H₉N₃O[3] |
| Key Substituent (C3) | Methyl (-CH₃) | Amino (-NH₂) |
| Primary Clinical Use | Neuroprotective Agent (ALS, Stroke)[1] | Synthetic Intermediate (Analgesics, Anti-inflammatories)[2] |
Comparative Analysis of Biological Activity
While both molecules originate from the same chemical family, their biological activities diverge significantly. Edaravone's profile is dominated by its potent, multi-faceted antioxidant action, whereas the 3-amino analogue is a progenitor for compounds that function through more traditional anti-inflammatory pathways.
Antioxidant Activity: A Quantitative Comparison
The hallmark of Edaravone's biological activity is its exceptional capacity to neutralize free radicals. This is the primary mechanism behind its neuroprotective effects. The 3-amino pyrazolinone also possesses antioxidant properties, but direct comparative studies reveal a clear distinction in potency.
A 2025 study investigating the antioxidant mechanisms of Edaravone and its amine analogs provided crucial quantitative data. The rate constants (k) for their reaction with peroxyl radicals, a key driver of lipid peroxidation, were measured. A higher rate constant signifies more efficient radical scavenging.[4]
Table 1: Peroxyl Radical Scavenging Rate Constants
| Compound | Rate Constant (k) at 309 K (L mol⁻¹ s⁻¹) | Relative Potency |
| Edaravone | (4.4 ± 0.5) × 10⁴ | ~23x Higher |
| 3-Amino-1-phenyl-1H-pyrazol-5-ol * | (1.9 ± 0.3) × 10³ | Lower |
| A tautomeric form of this compound studied in the experiment. |
Mechanistic Insight: The study concluded that both compounds operate via a Hydrogen Atom Transfer (HAT) mechanism to neutralize peroxyl radicals.[4] However, the chemical properties endowed by the C3-methyl group make Edaravone a significantly more efficient hydrogen donor in this reaction compared to the C3-amino group. Edaravone is effective against a wide array of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxyl radicals (LOO•), thereby inhibiting both the initiation and propagation of lipid peroxidation.[1]
Caption: Edaravone's primary antioxidant mechanism involves scavenging ROS to inhibit lipid peroxidation.
Anti-inflammatory & Analgesic Activity: A Mechanistic Divergence
Inflammation and oxidative stress are intrinsically linked, and Edaravone's ability to reduce ROS levels contributes significantly to its anti-inflammatory effects. However, the pyrazolinone class of molecules, particularly those with an amino substituent, are widely explored as direct inhibitors of inflammatory enzymes, a mechanism more akin to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
This compound as a Scaffold: The literature is replete with examples of potent analgesic and anti-inflammatory agents derived from the this compound core.[5] Many of these derivatives are designed as inhibitors of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][6] While quantitative data on the parent 3-amino compound is scarce, a related structure, BW755C (3-amino-1-[m-(trifluoromethyl) phenyl]-2-pyrozoline), is a known dual inhibitor of both COX and lipoxygenase (LOX) pathways. This strongly suggests that the 3-amino pyrazolinone scaffold is predisposed to function via direct enzyme inhibition rather than primarily through radical scavenging.
Edaravone's Anti-inflammatory Role: While some studies have explored hybrids of Edaravone with selective COX-2 inhibitors,[7] the primary anti-inflammatory action of Edaravone itself is attributed to the downstream effects of its antioxidant activity. By reducing oxidative stress, Edaravone can mitigate the activation of pro-inflammatory signaling pathways and reduce the generation of inflammatory mediators that are triggered by ROS.[8]
Caption: Comparison of primary anti-inflammatory mechanisms.
Experimental Methodologies
To empower researchers to validate and compare these activities, we provide detailed protocols for two standard assays.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of the purple DPPH radical by an antioxidant to its yellow, non-radical form is measured spectrophotometrically.[9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (Edaravone, this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0 ± 0.1. Store this solution in an amber bottle and in the dark.[4]
-
Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a range of concentrations to be tested (e.g., 1 to 200 µg/mL).[9]
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 100 µL of each sample dilution to respective wells.
-
Control Wells: Add 100 µL of methanol (for the blank/negative control) and 100 µL of each positive control dilution.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells. Mix gently.[9]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the methanol + DPPH solution and A_sample is the absorbance of the test compound + DPPH solution.
-
-
Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
Protocol 2: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)
This is a standard in vivo model to screen for acute anti-inflammatory activity. An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing measurable edema. The reduction in swelling by a test compound indicates its anti-inflammatory potential.[10]
Materials:
-
Wistar rats or Swiss albino mice
-
λ-Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds (and a vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib, 10 mg/kg)
-
Plebismometer (for measuring paw volume)
-
Syringes and needles for oral gavage and subplantar injection
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week. Fast animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar tissue of the right hind paw of each animal.[10]
-
Edema Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[10]
-
Calculation:
-
Edema Volume: Calculate the increase in paw volume for each animal at each time point: ΔV = Vt - V₀.
-
Percentage Inhibition of Edema: Calculate the anti-inflammatory effect as the percent reduction in edema compared to the control group.
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Data Analysis: Compare the mean percentage inhibition between the treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
This guide illuminates the distinct biological profiles of this compound and its methylated analogue, Edaravone. While they share a common pyrazolinone core, their therapeutic applications and primary mechanisms of action are markedly different.
-
Edaravone is a clinically proven, potent antioxidant. Its primary biological activity is the direct scavenging of a broad spectrum of reactive oxygen species. This action underpins its efficacy as a neuroprotective agent, with its anti-inflammatory effects being a valuable secondary consequence of reducing oxidative stress.
-
This compound serves as a highly effective pharmacophore. While possessing modest intrinsic antioxidant activity, its true value lies in being a foundational scaffold for synthesizing a new generation of analgesic and anti-inflammatory agents. The biological activity of its derivatives is more aligned with traditional NSAIDs, likely involving the direct inhibition of key inflammatory enzymes like COX and LOX.
For researchers in drug development, this comparison underscores a critical principle: subtle structural modifications can dramatically shift a molecule's primary mechanism of action. Edaravone represents a successful application of antioxidant therapy, while this compound holds continued promise as a versatile starting point for the rational design of novel enzyme-inhibiting anti-inflammatory drugs.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 7. Hybrids of selective COX-2 inhibitors and active derivatives of edaravone as COX-2 selective NSAIDs with free radical scavenging activity: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is Dexamethasone Helpful in Reducing Perihematoma Edema and for the Outcome of Intracerebral Hemorrhage? [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-Amino-1-phenyl-2-pyrazolin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and clinical research, the pyrazolinone scaffold, particularly derivatives of 3-Amino-1-phenyl-2-pyrazolin-5-one, holds significant therapeutic promise. Edaravone, a prominent member of this class, is utilized for its neuroprotective properties. A thorough and robust analytical characterization of these molecules is paramount for advancing drug discovery, ensuring quality control, and elucidating metabolic pathways. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of these derivatives, grounded in experimental data and field-proven insights.
Foundational Principles: Ionization and Mass Analysis
The successful mass spectrometric analysis of this compound derivatives hinges on the judicious selection of both the ionization source and the mass analyzer. The inherent polarity and thermal liability of these compounds often dictate the most suitable techniques.
A Comparative Overview of Ionization Techniques
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most prevalent ionization techniques for the analysis of polar to moderately polar small molecules.[1]
-
Electrospray Ionization (ESI): This soft ionization technique is exceptionally well-suited for polar and ionizable compounds like the this compound backbone.[2][3] It typically generates protonated molecules [M+H]+ with minimal in-source fragmentation, making it ideal for accurate molecular weight determination and as a precursor for tandem mass spectrometry (MS/MS).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is advantageous for less polar and more volatile analytes.[1] For pyrazolinone derivatives that have been functionalized with non-polar moieties, APCI can sometimes offer better ionization efficiency and reduced matrix effects compared to ESI.[4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for routine quantitative analysis of small molecules, MALDI can be a powerful tool for high-throughput screening and imaging mass spectrometry of these derivatives in tissue samples.
The choice between ESI and APCI is not always straightforward and can be compound-dependent. For routine analysis of the core this compound structure and its polar derivatives, ESI is generally the preferred starting point due to its gentle nature and high efficiency for such molecules.
Selecting the Optimal Mass Analyzer
The choice of mass analyzer dictates the resolution, mass accuracy, sensitivity, and quantitative capabilities of the analysis.
-
Triple Quadrupole (QqQ) Mass Spectrometers: These instruments are the gold standard for targeted quantification due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[5] For pharmacokinetic and bioequivalence studies of pyrazolinone derivatives, a QqQ is often the instrument of choice.
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: Q-TOF instruments offer a compelling combination of good sensitivity, high resolution, and accurate mass capabilities.[6] This makes them highly versatile for both quantitative and qualitative workflows, including metabolite identification and structural elucidation of unknown derivatives.
-
Orbitrap Mass Spectrometers: Orbitrap analyzers provide the highest resolution and mass accuracy among the common platforms.[7] This is particularly advantageous for resolving isobaric interferences in complex matrices and for confident elemental composition determination of novel derivatives and their metabolites.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the analysis of this compound derivatives, based on established methods for the closely related compound, edaravone.
Sample Preparation for Biological Matrices
For quantitative bioanalysis, efficient extraction of the analyte from complex matrices like plasma is crucial.
Protocol: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 3-methyl-1-p-tolyl-5-pyrazolone).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Separation
A robust chromatographic separation is essential to minimize matrix effects and separate isomers.
Protocol: Reversed-Phase HPLC
-
Column: A C18 column, such as an Agilent Zorbax SB-Aq (100 × 2.1 mm, 3.5 µm), is a common choice.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
Caption: A typical LC workflow for the analysis of pyrazolinone derivatives.
Mass Spectrometry Parameters
The following are representative starting parameters for the analysis of a generic this compound derivative on a triple quadrupole mass spectrometer.
Protocol: ESI-QqQ-MS/MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350°C.
-
Nebulizer Gas: Nitrogen, 45 psi.
-
Drying Gas: Nitrogen, 10 L/min at 300°C.
-
MRM Transitions: These must be optimized for each specific derivative. For the parent compound (MW: 175.19 g/mol ), a potential transition could be m/z 175.2 -> [Product Ion]. Product ions would be determined by infusing a standard solution and performing a product ion scan.
Performance Comparison: A Data-Driven Approach
The following tables summarize typical performance characteristics for the analysis of edaravone, which can be extrapolated to other similar derivatives.
Table 1: Comparison of Ionization Techniques
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Ideal for polar to highly polar compounds. | Suitable for moderately polar to non-polar compounds.[1] |
| Typical Ions | [M+H]+, adducts ([M+Na]+, [M+K]+) | [M+H]+ |
| Sensitivity | Generally higher for polar pyrazolinones. | Can be higher for less polar derivatives. |
| Matrix Effects | Can be more susceptible to ion suppression. | Often less prone to matrix effects than ESI.[4] |
Table 2: Quantitative Performance of Different Mass Analyzers
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Application | Targeted Quantification | Quantitative & Qualitative Analysis | Qualitative & Quantitative Analysis |
| Typical LLOQ | 1-10 ng/mL in plasma[3] | 5-20 ng/mL in plasma[8] | 1-15 ng/mL in wastewater[9] |
| Linearity (r²) | >0.99[3] | >0.99[8] | >0.99[9] |
| Mass Accuracy | N/A (Nominal Mass) | < 5 ppm | < 2 ppm |
| Resolution | Unit Resolution | > 20,000 | > 70,000 |
Understanding Fragmentation: A Key to Structural Elucidation
Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity of known derivatives and elucidating the structure of unknown metabolites. The fragmentation of 1-phenyl-2-pyrazolin-5-one derivatives is influenced by the substituents on the pyrazoline ring.[10]
For this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]+ at m/z 175.2 would likely involve cleavages around the pyrazoline ring and the phenyl substituent. Based on publicly available spectra from the mzCloud database, common fragmentation pathways can be proposed.
Caption: A simplified proposed fragmentation pathway for this compound.
A detailed analysis of the MS/MS spectrum reveals key product ions that are characteristic of the core structure. The study of these fragmentation patterns is crucial for distinguishing between isomers and identifying sites of metabolism. High-resolution mass spectrometry (HRMS) platforms like Q-TOF and Orbitrap are particularly powerful for this application, as the accurate mass of the fragment ions can be used to determine their elemental composition, providing greater confidence in structural assignments.[11]
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound derivatives is a mature and robust field, with a range of powerful tools available to researchers. For high-sensitivity targeted quantification in support of clinical and preclinical studies, LC-MS/MS with a triple quadrupole mass spectrometer remains the workhorse. For discovery-phase research, metabolite identification, and comprehensive profiling, the high-resolution and accurate-mass capabilities of Q-TOF and Orbitrap instruments offer unparalleled advantages.
The choice of ionization source, primarily between ESI and APCI, should be guided by the specific physicochemical properties of the derivative . As new and more complex derivatives of this important scaffold are developed, the continued application of advanced mass spectrometry techniques will be essential for accelerating their journey from the laboratory to the clinic.
References
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mzCloud – 3 Amino 1 phenyl 2 pyrazolin 5 one [mzcloud.org]
- 5. research.vu.nl [research.vu.nl]
- 6. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. advion.com [advion.com]
A Comparative Guide to the Antibacterial Spectrum of Pyrazoline Analogs
Introduction: The Pressing Need for Novel Antibacterial Scaffolds
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, creating an urgent demand for the discovery and development of new therapeutic agents that can circumvent existing resistance mechanisms.[1] In this context, heterocyclic compounds have emerged as a particularly fruitful area of medicinal chemistry research. Among them, pyrazoline derivatives, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, have garnered significant attention for their broad and potent biological activities.[1][2][3]
Pyrazolines and their substituted analogs have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticonvulsant, antidepressant, and, most notably, antimicrobial effects.[3][4] Their structural versatility, accessible synthesis, and favorable pharmacokinetic profiles make them promising scaffolds for the development of next-generation antibiotics.[1] This guide provides a comparative analysis of the antibacterial spectrum of various pyrazoline analogs, supported by experimental data from recent literature. We will delve into their structure-activity relationships (SAR), proposed mechanisms of action, and the standardized methodologies used to evaluate their efficacy.
The Chemical Foundation: Synthesis of Pyrazoline Analogs
The diversity of pyrazoline analogs stems from their straightforward and versatile synthesis, most commonly achieved through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[5][6] The initial step typically involves a Claisen-Schmidt condensation of an aldehyde and a ketone to form a chalcone intermediate. Subsequent cyclization of this intermediate with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent yields the final pyrazoline ring.[4][7]
The causality behind this synthetic strategy is its modularity. By varying the substituents on the initial aromatic aldehydes and ketones, as well as on the hydrazine reagent, a vast library of pyrazoline analogs can be generated. This allows for systematic modification of the scaffold to explore structure-activity relationships and optimize for antibacterial potency and spectrum.
Comparative Analysis of Antibacterial Spectrum
The antibacterial efficacy of pyrazoline analogs is highly dependent on the nature and position of substituents on their core structure. The following sections compare their activity against clinically relevant Gram-positive and Gram-negative bacteria.
Activity Against Gram-Positive Bacteria
Many pyrazoline derivatives exhibit potent activity against Gram-positive pathogens, including multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA).
-
Broad Gram-Positive Activity: Certain analogs display a remarkable breadth of activity. For instance, a study identified a pyrazoline derivative, Compound 9 , featuring a ring-fused imide moiety, which demonstrated excellent and uniform potency against all tested isolates of S. aureus, S. epidermidis, E. faecalis, and E. faecium, including MDR variants.[8] This compound exhibited a consistent Minimum Inhibitory Concentration (MIC) of 4 µg/mL across all these species, highlighting its potential as a broad-spectrum anti-Gram-positive agent.[8]
-
Anti-Staphylococcal and Anti-Streptococcal Activity: In other studies, newly synthesized pyrazolines derived from 2-Hydroxy-Aceto-Napthanone were evaluated against S. aureus and Streptococcus pyogenes.[7] Analogs featuring amide functionalities (compounds 4i-4l in the study) were found to be particularly effective against all tested bacterial strains.[7]
-
Structure-Activity Relationship (SAR) Insights: The substitution pattern is critical. The introduction of pharmacophores like chloro and bromo atoms, which increase lipophilicity, has been shown to enhance activity against S. aureus and E. faecalis.[9] Furthermore, the presence of a methoxy (-OCH₃) group on the phenyl ring can increase antibacterial potency, though its effect is position-dependent.[9][10] For example, a para-methoxy substituent enhanced activity against S. aureus and E. faecalis.[9][10]
Activity Against Gram-Negative Bacteria
The efficacy of pyrazolines against Gram-negative bacteria can be more variable, often challenged by the bacterium's protective outer membrane. However, specific analogs have demonstrated significant potential.
-
Potency Against E. coli and P. aeruginosa: Several series of pyrazoline derivatives have shown good to excellent activity against Escherichia coli and Pseudomonas aeruginosa.[7] One study reported a derivative, Compound P1 , with potent in-vitro activity, displaying MIC values of 3.121 µg/mL and 1.5 µg/mL against E. coli and P. aeruginosa, respectively.[4]
-
Influence of N-Substituents: The substituent on the pyrazoline nitrogen atom can dramatically influence the antibacterial spectrum. In one series of pyrazole-clubbed pyrazoline hybrids, cyclization of the parent chalcone led to a relative decrease in activity against the Gram-negative P. aeruginosa.[11] The unsubstituted (N-H) pyrazoline in that series showed some activity, while analogs with phenyl or acetyl groups at the N-1 position had no detectable activity against this pathogen.[11] This underscores the importance of the N-1 position for tuning the antibacterial spectrum.
Quantitative Data Summary
For a direct comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazoline analogs against various bacterial strains as reported in the literature.
| Compound ID (Reference) | Bacterial Strain | Type | MIC (µg/mL) |
| Compound 9 [8] | S. aureus (incl. MRSA) | Gram (+) | 4 |
| S. epidermidis | Gram (+) | 4 | |
| E. faecalis | Gram (+) | 4 | |
| E. faecium (incl. VRE) | Gram (+) | 4 | |
| E. coli | Gram (-) | >128 | |
| P. aeruginosa | Gram (-) | >128 | |
| Compound P1 [4] | E. coli | Gram (-) | 3.121 |
| P. aeruginosa | Gram (-) | 1.5 | |
| B. pumilus | Gram (+) | 22 | |
| Compound 5c [11] | MRSA | Gram (+) | 521 µM |
| P. aeruginosa | Gram (-) | 2085 µM | |
| Compound 24 [9] | S. aureus | Gram (+) | 64 |
| E. faecalis | Gram (+) | 32 | |
| Compound 22 [9] | P. aeruginosa | Gram (-) | >64 (value not specified) |
| E. faecalis | Gram (+) | 32 |
Note: MIC values are converted to µg/mL where possible for comparison. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Proposed Mechanisms of Action
The antimicrobial efficacy of pyrazolines is attributed to their ability to interfere with essential microbial processes by targeting enzymes, DNA, and cell membranes.[1] While the exact mechanism can vary between analogs, several key targets have been proposed.
-
DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibiotics. Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, showing activity against both Gram-positive and Gram-negative bacteria.[12]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another vital enzyme, essential for the synthesis of nucleic acids and amino acids. Some pyrazole-hybrid compounds have demonstrated better inhibitory activity against the DHFR enzyme than the reference drug trimethoprim, suggesting this as a potential mechanism of their antibacterial action.[11]
Below is a diagram illustrating the proposed inhibitory action of certain pyrazoline analogs on the bacterial Dihydrofolate Reductase (DHFR) enzyme.
Caption: Proposed mechanism of DHFR inhibition by pyrazoline analogs.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of antibacterial susceptibility testing, standardized protocols are essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system because it includes positive controls (bacteria with no compound), negative controls (broth with no bacteria), and a reference antibiotic, allowing for the unambiguous validation of the experiment's outcome.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer colonies to a tube containing sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The causality here is to ensure a standardized bacterial load for consistent and comparable results.
-
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazoline analog in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate to a low concentration (e.g., 0.25 µg/mL).
-
Include a positive control well (broth + bacterial inoculum, no compound) and a negative/sterility control well (broth only).
-
A known antibiotic (e.g., ciprofloxacin, vancomycin) should be run in parallel as a reference standard.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the pyrazoline analog that completely inhibits visible growth of the organism.
-
The positive control well should be turbid, and the negative control well should be clear.
-
The following diagram illustrates the workflow for this MIC determination protocol.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
Pyrazoline analogs represent a versatile and highly promising class of compounds in the ongoing search for novel antibacterial agents.[1] Experimental data clearly demonstrate that specific structural modifications can yield derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including challenging MDR pathogens. The key to unlocking their full potential lies in understanding their structure-activity relationships; substituents on the core phenyl rings and at the N-1 position of the pyrazoline scaffold are critical determinants of the antibacterial spectrum and potency.[7][9][11]
Future research should focus on a multi-pronged approach:
-
Rational Design: Employing computational and structure-based design to create novel analogs with enhanced target affinity and broader spectrums of activity.
-
Mechanism Deconvolution: Moving beyond preliminary screening to precisely identify the molecular targets and mechanisms of action for the most potent compounds.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties, paving the way for in-vivo efficacy studies.
By continuing to explore the rich chemical space of pyrazoline derivatives, the scientific community can develop new leads that may one day become effective clinical tools in the global fight against antimicrobial resistance.
References
- 1. theaspd.com [theaspd.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. japer.in [japer.in]
- 5. Synthesis and antimicrobial activity of novel pyrazoline derivatives [wisdomlib.org]
- 6. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Validation of Pyrazolone Anti-Inflammatory Activity
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of pyrazolone compounds as potential anti-inflammatory agents. Moving beyond a simple checklist of assays, we delve into the causal relationships between experimental design and mechanistic insight. The protocols and validation systems described herein are designed to be self-validating, ensuring the generation of robust, publication-quality data.
Introduction: The Pyrazolone Scaffold and the Inflammatory Cascade
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators, including prostaglandins, cytokines, and nitric oxide.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[3][4]
Core Signaling Pathways in Inflammation
A thorough validation strategy is grounded in understanding the underlying molecular pathways. Two of the most pivotal signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by inflammatory stimuli and culminate in the transcription of numerous pro-inflammatory genes.[7][8]
-
NF-κB Pathway: This pathway is a master regulator of inflammation.[9][10] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[10][11]
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38 kinases, transduces extracellular signals into cellular responses.[12][13][14] These kinases are activated by phosphorylation cascades and play critical roles in regulating the expression of pro-inflammatory mediators.[8] The activation of MAPK pathways is often intertwined with NF-κB signaling, creating a robust inflammatory response.[14]
The following diagram illustrates the convergence of these pathways upon stimulation by a common in vitro inflammatory agent, Lipopolysaccharide (LPS).
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing | MDPI [mdpi.com]
- 4. globethesis.com [globethesis.com]
- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. scispace.com [scispace.com]
- 10. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
A Researcher's Guide to External Validation of Pharmacophore Models for Pyrazolines
This guide provides an in-depth, objective comparison of methodologies for the external validation of pharmacophore models, with a specific focus on the pyrazoline scaffold. Pyrazolines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects.[1][2] Given their therapeutic potential, the development of robust in silico models, such as pharmacophore models, is crucial for the efficient discovery of novel and potent pyrazoline-based drug candidates.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the principles of scientific integrity and providing a framework for creating self-validating systems. Every claim is substantiated with citations to authoritative sources, ensuring a foundation of trust and expertise.
The Imperative of Rigorous Validation in Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[3] These models serve as 3D queries for virtual screening of large compound libraries to identify potential "hit" compounds.[3] However, the predictive power of a pharmacophore model is only as reliable as its validation.
While internal validation methods, such as cross-validation using the training set, are essential for assessing the model's robustness, they are insufficient to guarantee its performance on an external set of compounds.[4][5] External validation, therefore, is a critical and indispensable step to evaluate the model's ability to distinguish between active and inactive compounds that were not used in its development.[4][6] This process provides a more realistic assessment of the model's predictive power and its utility in a real-world drug discovery campaign.
The Pyrazoline Scaffold: A Privileged Pharmacophore Element
The pyrazoline ring system is a prominent feature in numerous biologically active molecules. Its derivatives have been explored for a multitude of therapeutic applications.[1][2] The diverse biological activities of pyrazolines stem from the various substitutions possible on the pyrazoline core, which can interact with a wide array of biological targets. This chemical tractability makes pyrazolines an excellent subject for pharmacophore-based drug design and underscores the need for well-validated models to navigate the vast chemical space of their derivatives.
A Comparative Framework for External Validation Methodologies
The external validation of a pharmacophore model fundamentally assesses its ability to enrich a dataset with known active compounds while minimizing the retrieval of inactive ones (decoys). Several statistical metrics are employed to quantify this performance. This section will compare the most common and robust methods, providing the necessary context for researchers to select the most appropriate strategy for their specific project.
Core Components of an External Validation Workflow
A robust external validation workflow is a multi-step process that requires careful preparation of datasets and the application of appropriate statistical metrics.
Caption: High-level workflow for the external validation of a pharmacophore model.
Essential Datasets for External Validation
-
Test Set (Active Compounds): This dataset comprises a collection of molecules with known biological activity against the target of interest. Crucially, these compounds should not have been used in the generation of the pharmacophore model. For pyrazoline-based models, this would involve sourcing a set of structurally diverse pyrazolines with confirmed activity.[7]
-
Decoy Set (Inactive Compounds): A decoy set consists of molecules that are assumed to be inactive against the target. Ideally, these decoys should possess similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to the active compounds but differ in their 3D topology. This ensures that the validation process is not biased by simple property differences. Several publicly available decoy sets exist, or they can be generated using specific software tools.
Comparative Analysis of Key Validation Metrics
The following table provides a comparative overview of the most widely used statistical metrics for external validation. The choice of which metric(s) to prioritize will depend on the specific goals of the virtual screening campaign.
| Metric | Description | Strengths | Weaknesses |
| Enrichment Factor (EF) | Measures how many more active compounds are found in a certain percentage of the ranked database compared to a random selection.[4][8] | Simple to calculate and interpret. Good for assessing early enrichment.[4] | Highly dependent on the ratio of actives to decoys in the dataset.[4] |
| Goodness of Hit (GH) Score | A comprehensive metric that considers the percentage of active compounds in the hit list and the percentage yield of actives in the database.[6][9] A score above 0.7 is generally considered good.[10][11] | Provides a balanced view of the model's performance by incorporating multiple parameters.[9] | Can be less intuitive to interpret than simpler metrics. |
| Receiver Operating Characteristic (ROC) Curve and Area Under the Curve (AUC) | The ROC curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings.[3] The AUC represents the overall performance of the model, with a value of 1.0 indicating a perfect model and 0.5 indicating random performance.[3][4] | Independent of the ratio of actives to decoys.[4] Provides a comprehensive view of performance across all thresholds. | May not be the best metric for prioritizing early hits in a large database. |
| Sensitivity and Specificity | Sensitivity measures the proportion of active compounds that are correctly identified by the model.[6][8] Specificity measures the proportion of inactive compounds that are correctly rejected.[6][8] | Easy to understand and directly relate to the model's ability to find actives and avoid inactives. | Need to be considered together, as a high value for one can be misleading without the other. |
Experimental Protocol: A Step-by-Step Guide to External Validation
This protocol outlines a generalized procedure for the external validation of a pyrazoline-based pharmacophore model.
-
Test Set Curation:
-
Compile a list of at least 10-20 known active pyrazoline derivatives against the target of interest. These should be distinct from the training set used to build the model.
-
Ensure the biological activity data (e.g., IC50, Ki) is reliable and from a consistent source.
-
-
Decoy Set Generation:
-
For each active pyrazoline in the test set, generate a set of 30-50 decoy molecules.
-
Use a decoy generation tool (e.g., DUD-E decoy generator) to create decoys with similar 1D physicochemical properties but different 2D topologies.
-
-
Database Preparation:
-
Combine the test set of active pyrazolines and the generated decoy set into a single database.
-
Randomize the order of the compounds within the database.
-
-
Pharmacophore-Based Virtual Screening:
-
Use the pyrazoline pharmacophore model as a 3D query to screen the combined database.
-
Rank the compounds in the database based on their fit score to the pharmacophore model.
-
-
Calculation of Validation Metrics:
-
Enrichment Factor (EF):
-
Calculate the EF at various percentages of the screened database (e.g., 1%, 5%, 10%).
-
Formula: EFx% = (Hits_x% / N_x%) / (Hits_total / N_total)
-
Where Hits_x% is the number of actives in the top x% of the database, N_x% is the total number of compounds in the top x%, Hits_total is the total number of actives, and N_total is the total number of compounds in the database.[4]
-
-
-
Goodness of Hit (GH) Score:
-
Calculate the GH score using the following formula: GH = ((Ha * (3A + Ht)) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A)))
-
Where Ha is the number of active compounds in the hit list, Ht is the total number of hits, A is the total number of active compounds in the database, and D is the total number of compounds in the database.[6]
-
-
-
ROC Curve and AUC:
-
Plot the sensitivity (True Positive Rate) against 1-specificity (False Positive Rate) for all possible fit score thresholds.
-
Calculate the area under the ROC curve (AUC).
-
-
Case Study: Validation of a Pharmacophore Model for Pyrazolone-Derived JAK Inhibitors
A study on pyrazolone-derived inhibitors of Janus kinases (JAKs) provides a practical example of external validation.[12][13] The researchers developed structure-based pharmacophore models for JAK2 and JAK3. To validate these models, they performed a virtual screening of a dataset containing active compounds and a large number of decoys.[12][13]
The validation was performed using the Receiver Operating Characteristic (ROC) curve analysis. The Area Under the Curve (AUC) values were 0.86 for the JAK2 model and 0.89 for the JAK3 model.[12][13] These high AUC values, being close to 1.0, indicated that the pharmacophore models were effective in distinguishing true active compounds from the decoys.[12][13] This robust external validation provided confidence in the models' predictive ability before they were used to screen a library of in-house pyrazolone derivatives, ultimately leading to the identification of potent dual JAK2/3 inhibitors.[12][13]
Causality in Experimental Choices: Why These Metrics Matter
The selection of validation metrics is not arbitrary; it is driven by the intended application of the pharmacophore model.
-
For Lead Identification: If the goal is to identify novel scaffolds from a very large database, early enrichment (low % EF values) and a good GH score are paramount. This indicates that the model can effectively prioritize a small subset of compounds for experimental testing, maximizing the chances of finding active hits with minimal resource expenditure.
-
For Hit-to-Lead Optimization: In this scenario, where the focus is on a more defined chemical space, the overall performance of the model, as captured by the AUC of the ROC curve , becomes more critical. A high AUC suggests that the model has a good understanding of the structure-activity relationship and can reliably rank compounds according to their potential activity.
-
For General Model Robustness: A combination of metrics, including sensitivity, specificity, EF, GH score, and AUC , provides the most comprehensive and trustworthy assessment of a pharmacophore model's predictive power.
Conclusion: A Foundation for Predictive Success
The external validation of pharmacophore models is a non-negotiable step in computational drug discovery. For a versatile and pharmacologically significant scaffold like pyrazoline, rigorously validated models are essential for navigating the vast chemical landscape and efficiently identifying promising new drug candidates. By understanding the principles behind different validation methodologies and selecting the appropriate metrics for the research question at hand, scientists can build a solid foundation of trust in their in silico predictions. This, in turn, accelerates the drug discovery pipeline and increases the probability of success in developing novel therapeutics.
References
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aast.edu [aast.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of Synthesized Pyrazolone Compounds for Cancer Research
This guide provides a comprehensive comparison of the cytotoxic effects of various synthesized pyrazolone compounds, offering researchers, scientists, and drug development professionals a detailed overview of their potential as anticancer agents. By synthesizing data from multiple studies, this document aims to elucidate structure-activity relationships and provide a practical framework for evaluating these promising heterocyclic scaffolds.
Introduction: The Therapeutic Promise of Pyrazolones
Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] More recently, their potential as anticancer agents has become a major focus of research.[3][4][5] The pyrazolone scaffold, a five-membered ring containing two adjacent nitrogen atoms and a ketone group, serves as a privileged structure that can be readily modified to generate diverse libraries of compounds with varying cytotoxic profiles.[2]
The anticancer activity of pyrazolone derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. Mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key enzymes and proteins such as tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[3][5][6][7] This multi-targeted potential makes pyrazolones an attractive starting point for the development of novel chemotherapeutic agents.
Comparative Cytotoxicity of Representative Pyrazolone Derivatives
The cytotoxic efficacy of pyrazolone compounds is highly dependent on the nature and position of substituents on the pyrazolone ring and any fused ring systems. To illustrate this, the following table summarizes the in vitro cytotoxicity (IC50 values) of a selection of synthesized pyrazolone derivatives against various human cancer cell lines, as reported in recent literature.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Key Structural Features / Proposed Mechanism | Reference |
| Compound 12d | A2780 (Ovarian) | Not specified, but highly active | Pyrazole derivative, induces apoptosis and G2/M cell cycle block, microtubule disassembly | [6] |
| A549 (Lung) | Not specified, but highly active | [6] | ||
| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 (72h) | Pyrazole derivative | [8] |
| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 (72h) | Pyrazole derivative | [8] |
| HD05 | Various (NCI-60 panel) | Potent growth inhibition | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | [9] |
| P6 | MCF-7 (Breast) | <0.1 | Methoxy trisubstituted pyrazoline derivative | [10] |
| Compound 23 | A549 (Lung) | Potent (IC50 range 2.82-6.28) | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid, EGFR inhibitor | [7] |
| P7 | A549 (Lung) | 1.98 ± 1.10 | 1,3-Diarylpyrazolone, less cytotoxic to non-cancerous cells | [11][12] |
| NCI-H522 (Lung) | Potent activity | [11] | ||
| Compound 6c | SK-MEL-28 (Melanoma) | 3.46 ± 0.24 | Thiazolidinone-grafted indolo–pyrazole conjugate, tubulin polymerization inhibitor | [13] |
| PTA-1 | A549 (Lung) | 0.17 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide, tubulin polymerization inhibitor | [14] |
| MDA-MB-231 (Breast) | 0.93 | [14] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table highlight several key SAR trends:
-
Aromatic Substituents: The presence and nature of substituents on aryl rings attached to the pyrazolone core significantly influence cytotoxicity. For instance, electron-withdrawing groups like halogens (e.g., chloro, fluoro) or methoxy groups on the phenyl rings can enhance anticancer activity.[9][10]
-
Fused Heterocycles: The fusion of the pyrazolone ring with other heterocyclic systems, such as indole or benzoxazine, can lead to potent compounds with specific mechanisms of action, like EGFR inhibition.[7][13]
-
Side Chain Modifications: Alterations to side chains, such as the introduction of a thiazolidinone moiety, can confer potent tubulin polymerization inhibitory activity.[13]
Mechanistic Insights: How Pyrazolones Induce Cancer Cell Death
The cytotoxic effects of pyrazolone derivatives are underpinned by their ability to modulate key cellular pathways involved in cell survival and proliferation. A common mechanism observed is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3][4]
Figure 1: A simplified diagram illustrating some of the key signaling pathways targeted by cytotoxic pyrazolone compounds.
As depicted in Figure 1, different pyrazolone derivatives can exert their effects through various mechanisms. Some compounds inhibit receptor tyrosine kinases like EGFR, disrupting downstream signaling pathways crucial for cell growth.[7] Others act as tubulin polymerization inhibitors, leading to mitotic spindle disruption and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[6][14] Furthermore, some derivatives have been shown to inhibit CDKs, leading to a G1 phase arrest.[3][7] The generation of reactive oxygen species (ROS) is another reported mechanism that can induce mitochondrial dysfunction and activate the intrinsic apoptotic cascade.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15] It is a foundational technique for the in vitro screening of potential anticancer compounds like pyrazolone derivatives.[13][15] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[15][16]
Figure 2: A standard workflow for determining the cytotoxicity of pyrazolone compounds using the MTT assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[17]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized pyrazolone compounds in culture medium. It is advisable to perform a broad range of concentrations initially to determine the effective dose range.
-
After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the pyrazolone compounds to the respective wells.
-
Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a negative control (cells with medium only).
-
Incubate the plate for another 48 to 72 hours.[17]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 490-570 nm.[17]
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
Synthesized pyrazolone compounds represent a highly promising and versatile scaffold for the development of novel anticancer agents. Their cytotoxicity is intricately linked to their chemical structure, allowing for rational design and optimization to enhance potency and selectivity. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related targets, underscore their therapeutic potential.
Future research should focus on expanding the chemical diversity of pyrazolone libraries and conducting more extensive in vivo studies to validate the promising in vitro results. Furthermore, a deeper understanding of the specific molecular targets and the development of derivatives with improved selectivity for cancer cells over normal cells will be crucial for their clinical translation. The systematic evaluation of these compounds, guided by robust methodologies such as the MTT assay, will continue to be a cornerstone of this endeavor.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-1-phenyl-2-pyrazolin-5-one
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of the chemical entities that propelled the research forward. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS No. 4149-06-8), a compound also known by its pharmaceutical name, Edaravone. As a member of the pyrazolone class, this compound requires careful handling not only during experimentation but also through its entire lifecycle, culminating in its safe and compliant disposal.[1][2]
This document is crafted to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage the disposal of this compound, ensuring the safety of personnel and the preservation of our environment.
Understanding the Compound: A Prerequisite for Safe Disposal
Before delving into disposal procedures, a foundational understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) and related chemical literature indicate that this compound may cause skin and eye irritation.[3] Furthermore, when subjected to decomposition by heating, it can emit toxic fumes.[3] While comprehensive environmental fate data may be limited, the general principles of pharmaceutical waste management necessitate treating such compounds with a high degree of caution to prevent their release into the environment.
The U.S. Environmental Protection Agency (EPA) has established specific regulations for the management of hazardous waste pharmaceuticals, notably under 40 CFR 266 Subpart P, which prohibits the sewering of hazardous pharmaceutical waste.[4][5][6] This underscores the critical importance of proper disposal methods to avoid contamination of water systems.[5]
Core Principles of Disposal: A Three-Pillar Approach
The disposal of this compound should be guided by three core principles:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams at the point of generation.
-
Characterization: Accurately identify and label the waste to ensure it is handled and treated by the appropriate disposal facility.
-
Professional Management: Engage a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling any waste materials, ensure the following PPE is worn:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Waste Collection and Segregation: Preventing Cross-Contamination
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, well-labeled, and securely sealed waste container.
-
Contaminated materials such as weighing boats, filter paper, and disposable lab coats should be placed in the same container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof container.
-
Do not mix this waste stream with other solvent or aqueous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
Labeling: Clear and Compliant Communication
Properly labeling your waste container is a critical step for ensuring it is handled correctly. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound" and CAS Number: "4149-06-8"
-
An indication of the hazards (e.g., "Irritant," "Toxic upon decomposition")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
Storage: Safe and Secure Accumulation
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
In a location that prevents tipping or breakage.
Disposal Request and Manifesting: The Path to Final Disposition
-
Once the waste container is full or the accumulation time limit set by your institution is reached, follow your EHS department's procedures for requesting a waste pickup.
-
Shipments of hazardous waste pharmaceuticals to a disposal facility must be accompanied by a hazardous waste manifest. The manifest for pharmaceutical waste may have specific notation requirements, such as using the word "PHARMS" in place of individual hazardous waste codes.[4]
Final Disposal Method: Ensuring Complete Destruction
The recommended and most environmentally sound method for the disposal of this compound is through a licensed chemical destruction plant.[3] The primary method employed by such facilities is controlled incineration with flue gas scrubbing .[3] This high-temperature process ensures the complete destruction of the compound, while the scrubbing of flue gases minimizes the release of harmful pollutants into the atmosphere.
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 4149-06-8 | [1][7] |
| Molecular Formula | C₉H₉N₃O | [7][8] |
| Molecular Weight | 175.19 g/mol | [7] |
| Appearance | White to brown to dark purple powder/crystal | |
| Melting Point | 210-215 °C (decomposes) | [1] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
In Case of a Spill
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust is generated.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with federal and local regulations but are also actively contributing to a safer and healthier scientific community. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the compound to ensure the highest standards of safety are met.
References
- 1. This compound | 4149-06-8 [chemicalbook.com]
- 2. drugs.com [drugs.com]
- 3. piramalcriticalcare.us [piramalcriticalcare.us]
- 4. Content Retired - Compliance Assistance Centers [caiweb.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 7. chemeo.com [chemeo.com]
- 8. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Amino-1-phenyl-2-pyrazolin-5-one
As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to ensure that you, my colleagues in research and development, can pursue innovation with the highest degree of safety and confidence. This guide addresses the safe handling of 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS No. 4149-06-8), a versatile intermediate in the synthesis of pharmaceuticals and dyes.[1] Understanding and implementing the correct personal protective equipment (PPE) protocols are not merely procedural formalities—they are the foundation of a secure laboratory environment and reproducible, high-quality research.
This document provides an in-depth, procedural framework for the safe operational handling and disposal of this compound, grounded in its specific hazard profile.
Hazard Assessment: The 'Why' Behind the Protocol
Effective safety protocols are built on a clear understanding of the risks involved. This compound is classified under the Globally Harmonized System (GHS) with specific hazards that directly inform our PPE requirements.[2][3] The causality is simple: we wear specific gear to create a barrier between our bodies and the chemical's known adverse effects.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | Hazard Statement | Rationale for Protection |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[2][4][5] | Protective gloves and a lab coat are essential to prevent direct contact that can lead to irritation or dermatitis. |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation.[2][4][5] | Eye protection is mandatory to shield against airborne particles or splashes that could cause significant discomfort and damage. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[2][3][4] | Engineering controls (like a fume hood) are the primary defense. Respiratory protection may be required if dust cannot be controlled. |
The Core Ensemble: Selecting Your Personal Protective Equipment
Based on the hazard assessment, a standard ensemble of PPE is required for handling this compound. The selection of each component is a deliberate choice to mitigate a specific risk.
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[2][4][5]
-
Standard Operations: For low-volume tasks such as weighing small quantities within a ventilated enclosure, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Higher Risk Operations: When handling larger quantities or preparing solutions where splashing is a possibility, chemical splash goggles should be worn.[6] They provide a complete seal around the eyes, offering superior protection against splashes and airborne dust.
Hand Protection
The compound is a known skin irritant, making glove selection a critical control point.[2][4][5]
-
Material: Standard laboratory nitrile gloves provide an effective barrier for incidental contact.
-
Best Practices: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin.[4] Wash hands thoroughly with soap and water after removing gloves.[7] For prolonged or immersive contact, consult the glove manufacturer's chemical resistance data to ensure adequate protection.
Body Protection
To prevent skin contact from spills or dust, a laboratory coat is mandatory.[6] It should be fully buttoned to provide continuous coverage. This not only protects your skin but also prevents the contamination of your personal clothing, which could otherwise carry the chemical outside of the laboratory.
Respiratory Protection
The primary method for mitigating respiratory irritation is through engineering controls.
-
Primary Control: Always handle solid this compound in a certified chemical fume hood or a powder containment hood. This captures dust at the source, preventing inhalation.
-
Secondary Control: If engineering controls are insufficient to keep airborne concentrations low or are unavailable for a specific task, a NIOSH-approved N95 (or better) particulate respirator must be used.[8] This should be guided by your institution's environmental health and safety (EHS) department and may require fit testing.
Operational Protocol: A Step-by-Step Guide
This section provides a self-validating workflow that integrates safety checks at every stage. Following these steps methodically ensures that risks are controlled throughout the entire handling process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology
-
Preparation and Donning PPE:
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment (spatulas, weigh boats, beakers, solvent, etc.) and place them inside the fume hood.
-
Don your PPE in the following order: laboratory coat, followed by eye protection, and finally, gloves.
-
-
Handling the Solid Compound:
-
Perform all manipulations, including weighing and transferring the dark yellow powder, well within the fume hood to contain any dust.[4]
-
Avoid creating dust clouds by handling the material gently.
-
-
Post-Handling and Doffing PPE:
-
Once the experimental work is complete, ensure all containers are securely closed.
-
Decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the reverse order of donning to minimize self-contamination: first gloves (using a skin-to-skin, glove-to-glove technique), then the lab coat, and finally, eye protection.
-
Immediately wash your hands with soap and water.[2]
-
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal is a critical final step in the safe handling workflow. All waste generated must be treated as hazardous.[6]
-
Waste Segregation:
-
Solid Waste: All items contaminated with solid this compound, such as used gloves, weigh boats, and paper towels, must be placed in a dedicated, leak-proof hazardous solid waste container.[6] This container must be clearly labeled with its contents.
-
Liquid Waste: Any solutions containing the compound should be collected in a compatible, sealed hazardous liquid waste container. Do not pour this chemical waste down the drain.[6]
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
-
Empty Original Containers: The original chemical container must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
By adhering to these detailed protocols, you can confidently and safely utilize this compound in your research, ensuring the integrity of your work and the well-being of your entire team.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound | 4149-06-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.fi [fishersci.fi]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. jayorganics.com [jayorganics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
